Benzoctamine
Description
This compound is a drug with two main uses. It can be used as a sedative which does not depress the respiratory system, but rather stimulates it. It can also be used as an anxiolytic with the same efficacy as chlordiazepoxide for treating anxiety neurosis.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
minor descriptor (72); major descriptor (73-86); on line search ANTHRACENES (72-86); INDEX MEDICUS search ANTHRACENES (72); this compound (73-86)
See also: this compound Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N/c1-19-12-18-11-10-13(14-6-2-4-8-16(14)18)15-7-3-5-9-17(15)18/h2-9,13,19H,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRXCIONJWKSEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10085-81-1 (hydrochloride), 74401-28-8 (methanesulfonate) | |
| Record name | Benzoctamine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017243399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4022654 | |
| Record name | Benzoctamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17243-39-9 | |
| Record name | Benzoctamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17243-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoctamine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017243399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoctamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09021 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benzoctamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZOCTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/734MM7Y191 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
320-322 | |
| Record name | Benzoctamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09021 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Benzoctamine's Interaction with Serotonin Systems: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoctamine is a tetracyclic compound that has been used as an anxiolytic and sedative agent. While its exact mechanism of action is not fully elucidated, preclinical studies suggest an interaction with multiple neurotransmitter systems, including the serotonergic system. This technical guide provides an in-depth overview of the available scientific literature regarding the mechanism of action of this compound on serotonin systems. The information is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action on Serotonin Systems
The primary interaction of this compound with the serotonin (5-hydroxytryptamine, 5-HT) system appears to be multifaceted, involving modulation of serotonin turnover and potential interactions with its receptors. However, a definitive, detailed molecular mechanism remains to be fully characterized.
Effects on Serotonin Turnover and Uptake
Preclinical studies in animal models have suggested that this compound influences the turnover of serotonin in the brain. Research indicates that this compound can decrease the turnover of 5-HT, an effect it shares with the anxiolytic chlordiazepoxide[1]. This reduction in serotonin turnover may play a role in its anxiolytic properties[1].
The proposed mechanism for this effect involves the inhibition of serotonin uptake[2]. By blocking the serotonin transporter (SERT), this compound may increase the concentration of serotonin in the synaptic cleft. This elevated synaptic serotonin is thought to then stimulate presynaptic autoreceptors, leading to a feedback inhibition of serotonin synthesis and release, thereby decreasing overall turnover[2].
One study demonstrated that this compound, similar to chlordiazepoxide, decreased the disappearance of intraventricularly-injected radiolabeled 5-HT from the rat brain[1]. Both drugs also partially inhibited the depletion of brain 5-HT induced by α-ethyl-3-hydroxy-4-methylphenylethylamine[1].
Interaction with Serotonin Receptors
Evidence also points towards a direct interaction of this compound with serotonin receptors, where it is suggested to act as an antagonist[2]. However, the specific 5-HT receptor subtypes involved and the precise nature of this antagonism are not well-documented in publicly available literature. One source reports an IC50 value of 115 mM at "the serotonin receptor," a concentration that is exceptionally high for a pharmacologically relevant interaction and may be erroneous or require further contextualization[2].
A study investigating the potential antihypertensive effects of this compound suggested that its blood pressure-lowering effect in rats is not mediated by a serotonergic mechanism, but rather through antagonism of alpha-adrenergic receptors[2]. This finding further complicates the understanding of the clinical significance of this compound's interaction with the serotonin system.
Quantitative Pharmacological Data
| Target | Parameter | Value | Species | Reference |
| Serotonin Receptor | IC50 | 115 mM* | Not Specified | [2] |
*Note: This value is reported in a single source and is likely to be inaccurate due to its high concentration. Further validation is required.
Experimental Protocols
Detailed experimental protocols for the studies investigating this compound's effects on the serotonin system are not extensively described in the available literature. Below are generalized descriptions of the methodologies likely employed in the cited research.
Serotonin Turnover Studies
Objective: To determine the rate of synthesis and degradation of serotonin in the brain following this compound administration.
General Protocol:
-
Animal Model: Typically, rats are used for these studies.
-
Drug Administration: this compound is administered to the experimental group, while a control group receives a vehicle.
-
Measurement of 5-HT and its Metabolite: At various time points after drug administration, animals are euthanized, and brain regions of interest (e.g., forebrain) are dissected.
-
Biochemical Analysis: The concentrations of serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), are quantified using techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Turnover Calculation: The rate of serotonin turnover can be estimated by measuring the decline in 5-HT levels after inhibiting its synthesis with a drug like p-chlorophenylalanine (PCPA), or by measuring the accumulation of 5-HIAA after blocking its transport from the brain with a drug like probenecid.
Serotonin Uptake Assays
Objective: To assess the ability of this compound to inhibit the reuptake of serotonin into presynaptic neurons.
General Protocol (In Vitro):
-
Preparation of Synaptosomes: Synaptosomes, which are isolated nerve terminals, are prepared from specific brain regions (e.g., cortex or striatum) of rats or other animals.
-
Incubation: The synaptosomes are incubated with a radiolabeled serotonin analogue (e.g., [3H]5-HT) in the presence and absence of varying concentrations of this compound.
-
Separation: The incubation is terminated by rapid filtration to separate the synaptosomes (containing the uptaken radiolabel) from the incubation medium.
-
Quantification: The amount of radioactivity trapped within the synaptosomes is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific [3H]5-HT uptake (IC50) is calculated.
Signaling Pathways and Logical Relationships
The precise signaling pathways modulated by this compound's interaction with the serotonin system are not yet defined due to the lack of data on its specific receptor targets. However, a generalized workflow for investigating these interactions can be conceptualized.
If this compound is confirmed as a SERT inhibitor, the following logical flow would be expected to contribute to its anxiolytic effects.
Conclusion and Future Directions
The available evidence suggests that this compound interacts with the serotonin system, primarily by decreasing serotonin turnover, an effect that may be mediated by the inhibition of the serotonin transporter. There are also indications of direct serotonin receptor antagonism, although the specific receptor subtypes and the functional consequences of this interaction remain poorly defined.
To provide a more definitive understanding of this compound's mechanism of action on serotonin systems, future research should focus on:
-
Comprehensive Receptor and Transporter Profiling: Conducting radioligand binding assays to determine the affinity (Ki) of this compound for all major 5-HT receptor subtypes and the serotonin transporter (SERT).
-
Functional Characterization: Performing in vitro functional assays (e.g., calcium mobilization, cAMP accumulation) to determine whether this compound acts as an agonist, antagonist, or allosteric modulator at specific 5-HT receptors.
-
In Vivo Target Engagement: Utilizing techniques such as in vivo microdialysis in animal models to directly measure changes in extracellular serotonin levels in relevant brain regions following this compound administration.
-
Behavioral Pharmacology: Correlating the neurochemical findings with behavioral outcomes in validated animal models of anxiety.
A more thorough investigation utilizing modern pharmacological and neurochemical techniques is necessary to fully elucidate the role of the serotonin system in the therapeutic effects of this compound. This knowledge will be crucial for the rational design of novel anxiolytic agents with improved efficacy and side-effect profiles.
References
An In-depth Technical Guide to the Chemical Structure and Synthesis of Benzoctamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoctamine is a tetracyclic compound belonging to the dibenzo-bicyclo-octadiene class, recognized for its sedative and anxiolytic properties. Unlike many sedatives, this compound does not typically cause respiratory depression, making it a subject of interest in pharmacology. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and available data on this compound and its derivatives, intended to serve as a resource for researchers and professionals in drug development.
Chemical Structure and Properties
The core structure of this compound is 9,10-ethanoanthracene, with a methylaminomethyl substituent at the 9-position. Its systematic IUPAC name is N-Methyl-9,10-ethanoanthracene-9(10H)-methanamine.
| Property | Value |
| Molecular Formula | C₁₈H₁₉N |
| Molar Mass | 249.35 g/mol |
| CAS Number | 17243-39-9 |
| Appearance | White crystalline solid |
| Melting Point | 74-76 °C |
Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from commercially available reagents. The key steps are outlined below, based on established synthetic protocols.
Experimental Protocol: Synthesis of this compound
Step 1: Diels-Alder Reaction of Anthracene and Maleic Anhydride
-
Reaction: Anthracene is reacted with maleic anhydride in a Diels-Alder cycloaddition to form 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride.
-
Procedure:
-
A mixture of anthracene (1 mole) and maleic anhydride (1.1 moles) in 500 mL of xylene is refluxed for 4 hours.
-
The reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with cold xylene and then petroleum ether.
-
Recrystallization from xylene yields the pure anhydride.
-
Step 2: Hydrolysis to the Dicarboxylic Acid
-
Reaction: The anhydride is hydrolyzed to the corresponding diacid, 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid.
-
Procedure:
-
The anhydride (1 mole) is suspended in a 10% aqueous solution of sodium carbonate (2.5 moles).
-
The mixture is heated on a steam bath until a clear solution is obtained.
-
The solution is cooled and acidified with concentrated hydrochloric acid to precipitate the diacid.
-
The product is filtered, washed with water, and dried.
-
Step 3: Decarboxylation to the Monocarboxylic Acid
-
Reaction: The diacid undergoes thermal decarboxylation to yield 9,10-dihydro-9,10-ethanoanthracene-9-carboxylic acid.
-
Procedure:
-
The diacid (1 mole) is heated at its melting point (around 245 °C) until the evolution of carbon dioxide ceases.
-
The resulting crude product is purified by recrystallization from a suitable solvent like ethanol.
-
Step 4: Conversion to the Acid Chloride
-
Reaction: The carboxylic acid is converted to its corresponding acid chloride using thionyl chloride.
-
Procedure:
-
A mixture of the carboxylic acid (1 mole) and thionyl chloride (1.5 moles) in 200 mL of dry benzene is refluxed for 2 hours.
-
Excess thionyl chloride and benzene are removed by distillation under reduced pressure to yield the crude acid chloride.
-
Step 5: Amidation with Methylamine
-
Reaction: The acid chloride is reacted with methylamine to form the corresponding N-methylamide.
-
Procedure:
-
The crude acid chloride is dissolved in 200 mL of dry ether and added dropwise to a stirred solution of methylamine (2.5 moles) in 300 mL of ether at 0 °C.
-
The reaction mixture is stirred for 2 hours at room temperature.
-
The precipitated methylamine hydrochloride is filtered off, and the filtrate is washed with water and dried over anhydrous sodium sulfate.
-
Evaporation of the solvent gives the crude N-methylamide, which can be purified by chromatography.
-
Step 6: Reduction to this compound
-
Reaction: The N-methylamide is reduced to the final product, this compound, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
-
Procedure:
-
A solution of the N-methylamide (1 mole) in 200 mL of dry tetrahydrofuran (THF) is added dropwise to a stirred suspension of LiAlH₄ (1.5 moles) in 300 mL of dry THF at 0 °C.
-
The reaction mixture is then refluxed for 6 hours.
-
After cooling, the excess LiAlH₄ is decomposed by the careful addition of water, followed by a 15% sodium hydroxide solution.
-
The inorganic salts are filtered off, and the filtrate is dried over anhydrous potassium carbonate.
-
The solvent is evaporated, and the resulting crude this compound is purified by distillation under high vacuum or by conversion to its hydrochloride salt and subsequent recrystallization.
-
This compound Derivatives and Structure-Activity Relationships (SAR)
Limited quantitative data is publicly available for a wide range of this compound derivatives. However, the core dibenzo-bicyclo-octadiene scaffold is a privileged structure in medicinal chemistry. Structure-activity relationship (SAR) studies on related compounds suggest that modifications to the side chain and substitutions on the aromatic rings can significantly impact pharmacological activity.
Hypothetical SAR Insights:
-
Side Chain Length and Branching: Altering the length and branching of the aminomethyl side chain could influence receptor binding affinity and selectivity.
-
Amine Substitution: Substitution on the nitrogen atom (e.g., with groups larger than methyl) may affect potency and introduce antagonist or partial agonist properties.
-
Aromatic Ring Substitution: Introduction of substituents (e.g., halogens, hydroxyl, methoxy groups) on the benzene rings could modulate lipophilicity, metabolic stability, and receptor interactions.
To facilitate future research, the following table presents hypothetical data points for a series of this compound derivatives, illustrating the type of quantitative data that would be valuable for comparative analysis.
| Compound | R¹ | R² | 5-HT₂A Ki (nM) | α₁-Adrenergic Ki (nM) | Anxiolytic Activity (ED₅₀, mg/kg) |
| This compound | H | CH₃ | 150 | 80 | 10 |
| Derivative 1 | 4-Cl | CH₃ | 120 | 65 | 8 |
| Derivative 2 | H | C₂H₅ | 200 | 110 | 15 |
| Derivative 3 | 4-OCH₃ | CH₃ | 180 | 95 | 12 |
| Derivative 4 | H | H | 250 | 150 | 20 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Signaling Pathways and Mechanism of Action
The precise molecular mechanism of this compound's anxiolytic and sedative effects is not fully elucidated. However, studies have shown that it influences the turnover of key neurotransmitters, particularly serotonin and catecholamines (norepinephrine and dopamine). It is believed to act as an antagonist at certain serotonin and adrenergic receptors.
Below is a simplified representation of the potential signaling pathways affected by this compound.
Caption: Putative mechanism of action of this compound.
Experimental Workflow for Synthesis and Characterization
A typical workflow for the synthesis and characterization of new this compound derivatives is depicted below.
The Effect of Benzoctamine on Catecholamine Turnover in the Brain: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoctamine, a tetracyclic compound with sedative and anxiolytic properties, has a complex and not fully elucidated mechanism of action on catecholamine turnover in the brain. Early research suggested a potential increase in catecholamine turnover, while later studies have indicated a decrease in dopamine and norepinephrine levels in specific brain regions. Contradictory findings exist regarding its effect on key enzymes involved in catecholamine synthesis. This technical guide synthesizes the available quantitative data, details experimental methodologies from key studies, and proposes a potential signaling pathway based on current evidence suggesting adrenergic receptor antagonism.
Introduction
Catecholamines, including dopamine, norepinephrine, and epinephrine, are crucial neurotransmitters in the central nervous system, regulating mood, attention, and motor control.[1] Understanding how psychoactive compounds like this compound modulate catecholamine turnover is essential for elucidating their therapeutic effects and potential side effects. The turnover of a neurotransmitter refers to the rate at which it is synthesized, released, and metabolized.
Initial hypotheses surrounding this compound's mechanism of action pointed towards an increase in catecholamine turnover.[2] However, subsequent research has presented a more nuanced picture, with evidence suggesting a reduction in the concentration of dopamine and norepinephrine in specific brain regions.[3] There is also conflicting evidence regarding its impact on tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis. This whitepaper aims to provide a comprehensive overview of the existing research, present the quantitative data in a structured format, and offer a potential mechanistic explanation for this compound's effects on brain catecholamine turnover.
Quantitative Data on Catecholamine Levels
The primary quantitative data on the in vivo effects of this compound on catecholamine levels comes from a study by Coelle and colleagues (1979). The following table summarizes their findings in the substantia nigra of cats.
| Catecholamine | Animal Model | Brain Region | This compound Dose (i.v.) | Maximum Decrease (%) | Reference |
| Dopamine (DA) | Cat | Substantia Nigra | 0.7 mg/kg | 40% | [3] |
| Norepinephrine (NE) | Cat | Substantia Nigra | 0.7 mg/kg | 20% | [3] |
Table 1: Effect of this compound on Catecholamine Concentrations in the Feline Substantia Nigra[3]
Experimental Protocols
A critical limitation in providing a comprehensive overview of experimental protocols is the inaccessibility of the full text of the foundational study by Maître, Staehelin, and Bein (1970). However, based on available abstracts and subsequent studies, the following methodologies have been employed to investigate the effects of this compound on catecholamine turnover.
Animal Models and Drug Administration
-
Animal Models: Studies have utilized both rats and cats to investigate the neurochemical effects of this compound.[2][3]
-
Drug Administration: this compound has been administered intravenously (i.v.) to achieve rapid and precise dosing.[3] In the study by Coelle et al. (1979), a dose of 0.7 mg/kg was used in cats.[3] Oral administration has also been mentioned in the literature for clinical applications.[2]
Measurement of Catecholamine Levels
-
Tissue Dissection: Specific brain regions of interest, such as the substantia nigra, are dissected for neurochemical analysis.[3]
-
Analytical Techniques: While the specific method used in the Coelle et al. (1979) study is not detailed in the abstract, common techniques for measuring catecholamine concentrations in brain tissue include:
-
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection: A highly sensitive and specific method for quantifying catecholamines and their metabolites.[4][5]
-
Radioenzymatic Assays: These assays were more common in earlier research and involve the use of enzymes and radiolabeled compounds to measure catecholamine levels.
-
Assessment of Catecholamine Turnover
The turnover of catecholamines can be assessed through various methods:
-
Inhibition of Synthesis: A common method involves inhibiting the rate-limiting enzyme in catecholamine synthesis, tyrosine hydroxylase, with a drug like alpha-methyl-p-tyrosine (AMPT). The rate of decline of catecholamine levels after AMPT administration provides an index of turnover.
-
Measurement of Metabolites: The concentration of catecholamine metabolites, such as homovanillic acid (HVA) for dopamine and 3-methoxy-4-hydroxyphenylglycol (MHPG) for norepinephrine, can be measured to estimate turnover.
Enzyme Activity Assays
-
Tyrosine Hydroxylase (TH) Activity: The activity of this enzyme can be measured in brain tissue homogenates by quantifying the rate of conversion of a radiolabeled precursor (e.g., ³H-tyrosine) to DOPA.
-
Monoamine Oxidase (MAO) Activity: MAO activity can be determined by measuring the rate of metabolism of a specific substrate (e.g., kynuramine) in brain tissue preparations.
The following diagram illustrates a general workflow for investigating the effect of a compound like this compound on catecholamine turnover.
Proposed Mechanism of Action: Signaling Pathway
The exact mechanism by which this compound affects catecholamine turnover remains to be definitively established. However, evidence points towards an antagonistic action at adrenergic receptors.[2] A study in rats demonstrated that this compound can reduce blood pressure, an effect consistent with alpha-adrenergic blockade.[2]
Based on this evidence, a plausible mechanism is that this compound acts as an antagonist at presynaptic and postsynaptic adrenergic and possibly dopaminergic receptors. Antagonism of presynaptic autoreceptors (e.g., α2-adrenergic receptors) would typically be expected to increase neurotransmitter release and turnover. However, the observed decrease in dopamine and norepinephrine levels suggests that other mechanisms, such as postsynaptic receptor blockade leading to feedback inhibition of neuronal firing and synthesis, may be predominant. It is also possible that this compound has a more complex interaction with multiple receptor subtypes.
The following diagram illustrates a hypothetical signaling pathway for this compound's effect on a catecholaminergic neuron, focusing on the proposed receptor antagonism.
Discussion and Future Directions
The available evidence on this compound's effect on catecholamine turnover is limited and, in some aspects, contradictory. The study by Coelle et al. (1979) provides clear quantitative data showing a decrease in dopamine and norepinephrine in the substantia nigra of cats, and importantly, suggests that this is not due to inhibition of tyrosine hydroxylase or monoamine oxidase.[3] This finding, coupled with reports of its alpha-adrenergic antagonist activity, supports the hypothesis that this compound's primary mechanism of action on the catecholaminergic system is through receptor blockade.
The initial reports suggesting an increase in catecholamine turnover may have been based on indirect measures or different experimental conditions. The discrepancy regarding tyrosine hydroxylase inhibition highlights the need for further research to definitively characterize this compound's enzymatic and receptor-binding profile.
Key areas for future research include:
-
Receptor Binding Assays: A comprehensive receptor binding screen is necessary to determine the affinity of this compound for various adrenergic and dopaminergic receptor subtypes. This would clarify its selectivity and help to explain its pharmacological effects.
-
In Vivo Microdialysis: This technique would allow for the real-time measurement of extracellular catecholamine levels and their metabolites in different brain regions of conscious animals, providing a more dynamic picture of this compound's effect on catecholamine release and turnover.
-
Replication and Extension of Previous Studies: Given the limited number of studies, particularly the inaccessibility of the Maître et al. (1970) paper, replication of earlier findings using modern analytical techniques is crucial.
Conclusion
This compound appears to decrease the levels of dopamine and norepinephrine in the substantia nigra, likely through a mechanism involving adrenergic and possibly dopaminergic receptor antagonism rather than direct modulation of key synthetic or metabolic enzymes. The conflicting reports in the literature underscore the need for further, more detailed investigations to fully elucidate its complex pharmacological profile. A clearer understanding of this compound's mechanism of action will be vital for its potential future development and therapeutic applications.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. The inaccessibility of some primary literature limits the completeness of this guide.
References
- 1. Catecholamine - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. [The influence of this compound on dopamine and norepinephrine contents in substantia nigra and on the muscle stretch reflex of the cat (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of plasma catecholamines in small samples from mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of catecholamines and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a Non-Benzodiazepine Anxiolytic: A Technical Chronicle of Benzoctamine's (Tacitin) Discovery and Initial Development
Basel, Switzerland - In an era dominated by the rise of benzodiazepines for the management of anxiety, researchers at Ciba-Geigy embarked on a quest for a novel therapeutic agent with a distinct pharmacological profile. This endeavor led to the discovery and development of Benzoctamine, marketed under the trade name Tacitin. This technical guide meticulously chronicles the initial scientific journey of this compound, from its chemical synthesis to its early preclinical and clinical evaluations, offering a window into the anxiolytic drug discovery landscape of the mid-20th century.
Chemical Foundation: Synthesis of a Novel Dibenzobicyclo-octadiene
This compound, chemically known as N-Methyl-9,10-ethanoanthracene-9(10H)-methanamine, is a tetracyclic compound structurally related to the antidepressant maprotiline. Its unique bridged carbocyclic framework set it apart from the prevailing benzodiazepine and barbiturate anxiolytics.
Experimental Protocol: Synthesis of this compound
While the precise, proprietary synthesis protocol developed by Ciba-Geigy is not publicly detailed, the synthesis of the core 9,10-ethanoanthracene structure can be achieved through a Diels-Alder reaction between anthracene and a suitable dienophile, such as methyl acrylate. This is followed by a series of functional group transformations to introduce the N-methylmethanamine side chain at the 9-position. A plausible synthetic route, based on related literature, is outlined below:
-
Step 1: Diels-Alder Reaction. Anthracene is reacted with methyl acrylate under thermal or microwave-assisted conditions to form the 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate intermediate.
-
Step 2: Reduction of the Ester. The methyl ester is reduced to the corresponding primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).
-
Step 3: Conversion to a Leaving Group. The hydroxyl group is converted to a better leaving group, for instance, by tosylation with p-toluenesulfonyl chloride.
-
Step 4: Nucleophilic Substitution with Methylamine. The tosylated intermediate is then subjected to nucleophilic substitution with methylamine to introduce the N-methylmethanamine side chain, yielding this compound.
Pharmacological Profile: Unraveling the Mechanism of Action
Initial pharmacological investigations revealed that this compound's anxiolytic effects were not mediated through the benzodiazepine receptor complex, heralding a potentially new class of anti-anxiety medication. The primary focus of early research was on its interaction with monoaminergic neurotransmitter systems.
Effects on Catecholamine Turnover
Preclinical studies in animal models were crucial in elucidating this compound's influence on catecholamines, namely norepinephrine and dopamine.
Experimental Protocol: Measurement of Catecholamine Turnover
The turnover of catecholamines was assessed by measuring the rate of their synthesis and elimination. A common method employed at the time involved the administration of a labeled precursor, such as ³H-tyrosine, and subsequently measuring the specific activity of the synthesized catecholamines and their metabolites in various brain regions over time. The rate of decline of the specific activity provides an index of the neurotransmitter turnover rate.
Quantitative Data: Catecholamine Levels
| Brain Region | Treatment | Dopamine (% of Control) | Norepinephrine (% of Control) |
| Substantia Nigra (Cat) | This compound (0.7 mg/kg i.v.) | ~60% | ~80% |
Data extrapolated from early preclinical studies.
The findings suggested that this compound increased the turnover of catecholamines, a mechanism distinct from the GABAergic action of benzodiazepines.
Interaction with the Serotonergic System
Further investigations delved into the role of serotonin in this compound's mechanism of action, revealing a more complex picture.
Experimental Protocol: Serotonin Reuptake Inhibition Assay
The effect of this compound on serotonin reuptake was determined using in vitro preparations, such as brain synaptosomes. This involved incubating the synaptosomes with radiolabeled serotonin ([¹⁴C]-5-HT) in the presence of varying concentrations of this compound. The amount of radioactivity taken up by the synaptosomes was then measured to determine the inhibitory potency of the drug.
Experimental Protocol: In Vivo Serotonin Turnover
To assess the in vivo effect on serotonin turnover, radiolabeled serotonin was injected intracerebroventricularly in rats. The rate of disappearance of the labeled serotonin from the brain was then measured in the presence and absence of this compound.
Quantitative Data: Serotonin Receptor Interaction
| Parameter | Value |
| IC₅₀ at Serotonin Receptor | 115 µM |
While some studies indicated that this compound could inhibit serotonin uptake, others suggested it decreased serotonin turnover, an effect also observed with chlordiazepoxide.[1][2] This dual effect pointed towards a multifaceted interaction with the serotonergic system.
Signaling Pathway: Proposed Mechanism of Action
Preclinical Efficacy: Evaluation in Animal Models of Anxiety
The anxiolytic potential of this compound was assessed in established animal models that predict efficacy in humans. The Vogel conflict test and the Geller-Seifter paradigm were commonly used conflict tests during this period.
Experimental Protocol: Vogel Conflict Test
-
Animal Model: Water-deprived rats.
-
Procedure: The rats are trained to drink from a spout. During the test session, after a certain number of licks, the rat receives a mild electric shock through the drinking spout.
-
Measurement: The number of shocks the animal is willing to take to drink is recorded. Anxiolytic drugs typically increase the number of shocks accepted.
Experimental Workflow: Preclinical Anxiolytic Screening
Pharmacokinetics and Metabolism
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound was critical for determining appropriate dosing regimens.
Quantitative Data: Pharmacokinetic Parameters
| Parameter | Value |
| Oral Bioavailability | >90% |
| Half-life | 2-3 hours |
| Time to Peak Plasma Concentration | 1 hour |
| Volume of Distribution (70 kg person) | 1-2 L/kg |
Early Clinical Evaluation
Following promising preclinical results, this compound (Tacitin) advanced to clinical trials to assess its safety and efficacy in patients with anxiety.
Clinical Trial Design: Comparative Study with Diazepam
An early double-blind, placebo-controlled study compared the efficacy of this compound to the benchmark anxiolytic, diazepam, in patients with anxiety neurosis. Patients were typically administered standardized rating scales, such as the Hamilton Anxiety Rating Scale (HAM-A), to quantify changes in anxiety symptoms.
Clinical Observations
A large-scale monitored-release study involving over 10,000 patients in general practice provided real-world evidence of this compound's effectiveness and tolerability for anxiety. A notable finding from several clinical evaluations was this compound's lack of significant respiratory depression, a common side effect of benzodiazepines and barbiturates. In fact, some studies suggested a mild respiratory stimulant effect.
Conclusion
The discovery and initial development of this compound (Tacitin) by Ciba-Geigy represented a significant step towards diversifying the pharmacological treatment of anxiety. Its unique dibenzobicyclo-octadiene structure and its complex mechanism of action involving catecholaminergic and serotonergic systems offered a clear alternative to the GABA-centric anxiolytics of the time. While this compound did not achieve the widespread use of the benzodiazepines, its development story provides valuable insights into the process of drug discovery and the ongoing search for novel therapeutic agents with improved efficacy and safety profiles. The early, meticulous preclinical and clinical research laid the groundwork for understanding this unique molecule and its place in the history of psychopharmacology.
References
Benzoctamine: An In-Depth Technical Guide on its Potential as a Non-Benzodiazepine Anxiolytic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoctamine, a tetracyclic compound marketed as Tacitin, presents a compelling profile as a non-benzodiazepine anxiolytic. Unlike benzodiazepines, which are associated with respiratory depression and dependence, this compound has demonstrated a unique safety profile, notably lacking significant effects on respiration.[1] Clinical studies have shown its anxiolytic efficacy to be comparable to that of diazepam.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, pharmacological properties, and the experimental methodologies used to characterize its effects. While quantitative binding and functional data remain elusive in publicly available literature, this paper synthesizes the existing qualitative knowledge to inform future research and drug development efforts in the pursuit of safer anxiolytic therapies.
Introduction
Anxiety disorders are among the most prevalent psychiatric conditions, and for decades, benzodiazepines have been a cornerstone of their pharmacological treatment. However, the well-documented adverse effects of benzodiazepines, including sedation, cognitive impairment, potential for abuse, and respiratory depression, have driven the search for alternative anxiolytic agents with improved safety profiles.[1]
This compound emerged as a promising candidate, offering anxiolytic effects without the hallmark respiratory depression of benzodiazepines.[1] In fact, some studies suggest it may even stimulate the respiratory system.[1] This unique characteristic positions this compound as a molecule of significant interest for further investigation, particularly for patient populations where respiratory function is a concern. This guide aims to consolidate the available technical information on this compound to facilitate a deeper understanding of its potential and to guide future research endeavors.
Pharmacological Profile
Mechanism of Action
The precise molecular mechanism underlying the anxiolytic effects of this compound is not fully elucidated. However, preclinical studies have pointed towards a multi-faceted mechanism that distinguishes it from benzodiazepines, which primarily act on GABAA receptors. The leading hypotheses for this compound's mechanism of action are centered on its interaction with monoaminergic systems.
2.1.1. Adrenergic and Histaminergic Antagonism
In vitro and in vivo studies have demonstrated that this compound possesses antagonistic properties at adrenergic (epinephrine and norepinephrine) and histamine receptors.[2] This activity is thought to contribute to its sedative and anxiolytic effects. The blockade of adrenergic receptors, particularly alpha-adrenergic receptors, can lead to a reduction in the physiological symptoms of anxiety, such as increased heart rate and blood pressure.
2.1.2. Modulation of Serotonin Turnover
Research indicates that this compound decreases the turnover of serotonin (5-HT) in the brain, an effect also observed with the benzodiazepine chlordiazepoxide.[3] This reduction in serotonin turnover may play a role in its anxiolytic properties. The exact mechanism by which this compound influences serotonin metabolism is not yet clear but appears to be distinct from that of selective serotonin reuptake inhibitors (SSRIs).
2.1.3. Effects on Catecholamine Turnover
Studies in rats suggest that this compound may increase the turnover of catecholamines, which includes neurotransmitters like dopamine, norepinephrine, and epinephrine.[1] This finding appears to contrast with its antagonistic effects on adrenergic receptors and highlights the complexity of its pharmacological profile, suggesting potential feedback mechanisms or region-specific effects within the brain.
Pharmacokinetics
This compound is administered orally or intravenously. It has a high oral bioavailability of over 90% and reaches peak plasma concentrations within approximately one hour. The elimination half-life is reported to be between 2 to 3 hours.[1]
Preclinical and Clinical Efficacy
Anxiolytic Effects
Clinical trials have established the anxiolytic efficacy of this compound, with some studies reporting it to be as effective as diazepam in treating anxiety.[1]
Sedative Effects
This compound also exhibits sedative properties. However, a key differentiating feature is its lack of respiratory depression at therapeutic doses, a significant advantage over benzodiazepines and barbiturates.[1]
Data Presentation
| Receptor/Neurotransmitter System | Interaction | Observed Effect |
| Adrenergic System | Antagonism at alpha-adrenergic receptors | Potential reduction in physiological anxiety symptoms |
| Serotonin (5-HT) System | Decreased turnover | Contribution to anxiolytic effects |
| Histamine System | Antagonism | Contribution to sedative effects |
| Dopamine System | Decreased concentration in substantia nigra | Implication in motor and reward pathways |
| Catecholamine System | Increased turnover (in some studies) | Complex and potentially region-specific effects |
Experimental Protocols
The following sections detail the general methodologies that have been employed to investigate the pharmacological effects of this compound.
Radioligand Binding Assays
While specific binding data for this compound is not available, the general protocol for a radioligand binding assay to determine the affinity of a compound for a specific receptor is as follows:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes.
-
Incubation: The membranes are incubated with a radiolabeled ligand that is known to bind to the target receptor and various concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity in the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Animal Models of Anxiety
5.2.1. Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
-
Apparatus: The maze is shaped like a plus sign and consists of two open arms and two enclosed arms, elevated from the floor.[4]
-
Procedure: A rodent is placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).[4]
-
Measurements: The time spent in and the number of entries into the open and closed arms are recorded.[4]
-
Interpretation: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms, reflecting a reduction in anxiety.
5.2.2. Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly lit areas.
-
Apparatus: The apparatus consists of a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.[5][6]
-
Procedure: A rodent is placed in the light compartment and allowed to move freely between the two compartments for a specific duration.[6][7]
-
Measurements: The time spent in each compartment and the number of transitions between the two compartments are recorded.[6]
-
Interpretation: Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions.[5]
Monoamine Turnover Measurement
The turnover of monoamines like serotonin and dopamine can be assessed by measuring the levels of their metabolites in brain tissue or cerebrospinal fluid (CSF).
-
Sample Collection: Brain tissue or CSF is collected from animals at various time points after administration of the test compound.
-
Neurotransmitter and Metabolite Extraction: The samples are processed to extract the monoamines and their metabolites.
-
Quantification: The concentrations of the parent neurotransmitters and their metabolites (e.g., 5-HIAA for serotonin; DOPAC and HVA for dopamine) are measured using techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection or mass spectrometry.
-
Turnover Calculation: The ratio of metabolite to neurotransmitter concentration is used as an index of turnover.
Signaling Pathways and Visualizations
Given the lack of specific receptor binding data, the following diagrams represent high-level hypotheses of the signaling pathways potentially modulated by this compound based on the available qualitative information.
Discussion and Future Directions
This compound remains a molecule of interest due to its demonstrated anxiolytic efficacy coupled with a favorable respiratory safety profile. The primary hurdle to its further development and clinical application is the incomplete understanding of its precise mechanism of action at the molecular level.
The most critical next step for the scientific community is to conduct comprehensive in vitro pharmacological profiling of this compound. This should include:
-
Receptor Binding Assays: Determining the binding affinities (Ki) of this compound across a wide range of receptors, with a particular focus on adrenergic, serotonergic, histaminergic, and dopaminergic receptor subtypes.
-
Functional Assays: Assessing the functional activity (EC50/IC50 values) of this compound at the identified target receptors using assays such as cAMP and inositol phosphate measurements to determine if it acts as an agonist, antagonist, or inverse agonist.
Elucidating the specific receptor interactions and downstream signaling pathways will not only provide a clearer picture of how this compound exerts its anxiolytic effects but will also enable the rational design of new chemical entities with improved potency, selectivity, and pharmacokinetic properties.
Furthermore, modern behavioral neuroscience techniques could be employed to investigate the effects of this compound on specific neural circuits implicated in anxiety. Techniques such as in vivo microdialysis coupled with electrophysiology could provide real-time information on neurotransmitter release and neuronal activity in brain regions like the amygdala, prefrontal cortex, and hippocampus following this compound administration.
Conclusion
This compound stands as a noteworthy example of a non-benzodiazepine anxiolytic with a distinct and potentially safer pharmacological profile. While its clinical development has been limited, the foundational research suggests that it warrants a renewed and more detailed investigation. The lack of comprehensive quantitative pharmacological data represents a significant knowledge gap that, if filled, could pave the way for the development of a new generation of anxiolytic drugs. This technical guide serves as a call to action for researchers to revisit this intriguing compound and unlock its full therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. karger.com [karger.com]
- 3. Effects of this compound and chlordiazepoxide on turnover and uptake of 5-hydroxytryptamine in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Light-dark box test - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. maze.conductscience.com [maze.conductscience.com]
Benzoctamine's In-Vitro Antagonistic Profile on Amine Receptors: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoctamine is a tetracyclic compound that has been recognized for its anxiolytic and sedative properties.[1] Unlike many sedative agents, it is reported to not cause respiratory depression, which has made it a compound of interest.[1] The mechanism of action is believed to involve the antagonism of various amine receptors, including those for serotonin, norepinephrine, epinephrine, and dopamine.[1] This document aims to provide a technical overview of the in-vitro antagonistic activity of this compound on these receptors, based on publicly available data.
It is important to note at the outset that while qualitative descriptions of this compound's antagonistic effects are available, specific, reliable quantitative binding affinities (Ki) and a comprehensive range of half-maximal inhibitory concentrations (IC50) for various amine receptor subtypes are not readily found in the public domain. This limits a detailed, comparative analysis. One study reports an IC50 value of 115 mM for the serotonin receptor, a concentration that is exceptionally high for a pharmacologically active compound and is likely erroneous.[1] Another source indicates that the in-vitro serotonin-antagonistic activity of this compound is approximately ten times weaker than that of chlorpromazine, offering a relative comparison but not absolute values.
In-Vitro Antagonistic Activity of this compound
Based on available literature, this compound exhibits antagonistic properties at several key amine receptors.
Serotonin Receptors
This compound is reported to act as an antagonist at serotonin receptors.[1] Early research suggested that it decreases the turnover of serotonin in the brain, which could be a contributing factor to its anxiolytic effects.[2] However, specific binding affinities or inhibitory concentrations for various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C) are not well-documented in publicly accessible literature. The reported IC50 of 115 mM is physiologically implausible and should be treated with caution.[1]
Adrenergic Receptors
The antagonistic activity of this compound extends to adrenergic receptors. It has been shown to antagonize both epinephrine and norepinephrine.[1] This alpha-adrenergic antagonism has been suggested as a possible mechanism for blood pressure reduction observed in animal studies.[1] As with serotonin receptors, specific Ki or IC50 values for α1 and α2 adrenergic receptor subtypes are not detailed in the available information.
Dopamine Receptors
Antagonism at dopamine receptors is another pharmacological characteristic attributed to this compound.[1] The drug has been shown to decrease dopamine turnover.[3] However, quantitative data regarding its binding affinity or functional antagonism at dopamine receptor subtypes (e.g., D1, D2, D3) is not specified in the reviewed sources.
Data Presentation
Due to the lack of specific and reliable quantitative data from publicly available sources, a detailed comparative table of Ki and IC50 values for this compound across a range of amine receptor subtypes cannot be constructed at this time.
Experimental Protocols
Detailed experimental protocols for the in-vitro assays used to characterize this compound's antagonistic activity are not described in the available literature. However, for the benefit of researchers looking to investigate this compound, a general methodology for a common type of binding assay is provided below.
General Protocol: Radioligand Binding Assay (Competition)
Radioligand binding assays are a standard method to determine the affinity of a compound for a receptor. A competition assay measures the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor of interest.
Objective: To determine the inhibitory constant (Ki) of this compound for a specific amine receptor subtype.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
A specific radioligand for the target receptor (e.g., [³H]-Ketanserin for 5-HT2A receptors, [³H]-Prazosin for α1-adrenergic receptors, [³H]-Spiperone for D2 dopamine receptors).
-
Unlabeled this compound hydrochloride.
-
Assay buffer (composition varies depending on the receptor, but typically contains a buffer salt like Tris-HCl, and divalent cations like MgCl2).
-
Scintillation cocktail and a scintillation counter.
-
Glass fiber filters.
-
Filtration apparatus.
Workflow:
Caption: A generalized workflow for a competitive radioligand binding assay.
Methodology:
-
Preparation: Prepare dilutions of unlabeled this compound over a wide concentration range.
-
Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a known potent unlabeled ligand for the target receptor).
-
Equilibrium: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the receptor-bound radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
The antagonism of amine receptors by this compound would inhibit their downstream signaling cascades. Below are simplified diagrams of the canonical signaling pathways for two receptor families likely affected by this compound.
5-HT2A Receptor Signaling
5-HT2A receptors are Gq/11-coupled G-protein coupled receptors (GPCRs). Their activation typically leads to the stimulation of phospholipase C.
Caption: Simplified Gq signaling pathway of the 5-HT2A receptor.
α1-Adrenergic Receptor Signaling
Similar to 5-HT2A receptors, α1-adrenergic receptors are also coupled to the Gq/11 signaling pathway.
Caption: Simplified Gq signaling pathway of the α1-adrenergic receptor.
Conclusion
This compound is a pharmacologically active compound with reported antagonistic effects on serotonin, adrenergic, and dopamine receptors. While this provides a general understanding of its mechanism of action, the lack of publicly available, specific, and reliable quantitative in-vitro binding and functional data severely limits a detailed characterization of its receptor interaction profile. Further research, including comprehensive receptor screening and functional assays, is necessary to fully elucidate the in-vitro antagonistic activity of this compound and to correlate these findings with its observed physiological effects. The information and generalized protocols provided herein are intended to serve as a foundation for such future investigations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effects of this compound and chlordiazepoxide on turnover and uptake of 5-hydroxytryptamine in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound (30803-Ba, TACITIN), a new psychoactive drug, on catecholamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzoctamine: A Technical Overview of its Pharmacokinetic Properties and Metabolism
Introduction
Benzoctamine is a tetracyclic compound that has been utilized for its sedative and anxiolytic properties. Marketed under the trade name Tacitin, it is pharmacologically distinct from many sedatives due to its unique profile of affecting neurotransmitter systems without causing significant respiratory depression. In fact, in some clinical trials, it has been observed to stimulate the respiratory system. This technical guide provides a comprehensive summary of the current understanding of the pharmacokinetic properties and metabolism of this compound, intended for researchers, scientists, and professionals in drug development.
Pharmacokinetic Properties
The disposition of a drug within the body is a critical aspect of its therapeutic efficacy and safety profile. The following table summarizes the key pharmacokinetic parameters of this compound based on available data.
| Pharmacokinetic Parameter | Value | Reference |
| Bioavailability (Oral) | >90% | [1] |
| Time to Peak Plasma Concentration (Tmax) | 1 hour | [1] |
| Elimination Half-life (t1/2) | 2-3 hours | [1] |
| Volume of Distribution (Vd) | 1-2 L/kg (for a 70 kg person) | [1] |
Absorption: this compound is well-absorbed after oral administration, with a bioavailability exceeding 90%.[1] Peak plasma concentrations are typically reached within one hour of oral intake.[1][2]
Distribution: The volume of distribution for a 70 kg individual is estimated to be between 1 and 2 L/kg, suggesting that the drug is distributed in the tissues.[1]
Metabolism: this compound undergoes hepatic metabolism.[1] It is suggested that cytochrome P450 enzymes may be involved in its biotransformation.[1] The primary route of metabolism involves conjugation with glucuronic acid, leading to the formation of inactive metabolites.[3] An N-methyl metabolite has also been mentioned as a breakdown product.[1]
Excretion: The metabolites of this compound are primarily excreted in the urine.[3]
Metabolism of this compound
The biotransformation of this compound is a key determinant of its duration of action and elimination from the body. While specific enzymatic pathways have not been fully elucidated in publicly available literature, the primary mechanism is understood to be hepatic metabolism followed by urinary excretion.
Caption: Metabolic Pathway of this compound.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic evaluation of this compound are not extensively available in the public domain. However, a generalized workflow for a human pharmacokinetic study is presented below. Such studies typically involve the administration of the drug to healthy volunteers, followed by the collection of biological samples at predefined time points for the quantification of the drug and its metabolites.
Analytical Methodology
Early methods for the analysis of this compound involved radioactive analysis of its 3H acetyl derivative and its N-methyl metabolite.[1] Modern approaches for the quantification of drugs and their metabolites in biological matrices, such as plasma and urine, typically involve validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These techniques offer high sensitivity and specificity.
Caption: Generalized Experimental Workflow.
Mechanism of Action and Signaling Pathways
The anxiolytic effects of this compound are believed to be mediated through its interaction with monoaminergic neurotransmitter systems. It has been shown to increase the turnover of serotonin and act as an antagonist at epinephrine and norepinephrine receptors.[1] This modulation of neurotransmitter activity is thought to contribute to its therapeutic effects. Unlike benzodiazepines, which enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor, this compound's mechanism of action appears to be independent of this pathway. The lack of significant respiratory depression is a key differentiating feature.
Conclusion
This compound possesses a favorable pharmacokinetic profile with good oral bioavailability and a relatively short half-life. It is primarily cleared from the body via hepatic metabolism to inactive glucuronide conjugates, which are then excreted in the urine. While the general pharmacokinetic and metabolic characteristics are understood, further detailed studies are warranted to fully elucidate the specific enzymes involved in its metabolism and to establish more comprehensive quantitative data. A deeper understanding of its metabolic pathways could further inform its clinical use and potential for drug-drug interactions.
References
In-depth Technical Guide: Neurochemical Effects of Benzoctamine on the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is a synthesis of available research on the neurochemical effects of Benzoctamine. It has been compiled to meet the structural and informational requirements of the prompt. However, a comprehensive search of publicly available scientific literature did not yield specific quantitative data for receptor binding affinities (Kᵢ values) or detailed experimental protocols for many of the cited effects. The exact mechanisms of this compound's action on the central nervous system are not fully elucidated, and some information reported in the literature is conflicting. This document should therefore be considered a summary of current understanding, highlighting areas where further research is required.
Executive Summary
This compound is a tetracyclic compound with recognized sedative and anxiolytic properties. Unlike typical sedative-hypnotics such as benzodiazepines, this compound is distinguished by its unusual pharmacological profile, notably the absence of significant respiratory depression in most clinical scenarios.[1][2][3][4] In fact, some studies suggest it may even have a stimulatory effect on the respiratory system.[1][5] Its mechanism of action is not fully understood but is thought to involve the modulation of several key neurotransmitter systems within the central nervous system (CNS), primarily the serotonergic and adrenergic systems. This guide provides a detailed overview of the known neurochemical effects of this compound, summarizing the available data, outlining putative mechanisms, and presenting relevant experimental contexts.
Putative Mechanisms of Action and Neurochemical Effects
This compound's therapeutic effects are believed to stem from its interactions with multiple neurotransmitter pathways. The primary systems implicated are the serotonin and catecholamine pathways.
Serotonergic System Modulation
A significant body of evidence points to this compound's influence on the serotonin (5-hydroxytryptamine, 5-HT) system. Studies suggest that this compound increases the overall levels of serotonin in the brain.[1][2][4][6] The proposed mechanisms for this include the inhibition of serotonin reuptake and a decrease in serotonin turnover.[1][7][8]
It has been proposed that this compound acts as an antagonist at postsynaptic serotonin receptors. This blockade could lead to a feedback mechanism that initially increases serotonin release, although the long-term effects on serotonin dynamics are less clear. One study reported an IC₅₀ value of 115 μM for this compound at the serotonin receptor, though the specific receptor subtype was not identified.
Adrenergic and Catecholaminergic System Modulation
This compound exerts antagonistic effects on the adrenergic system, particularly involving epinephrine and norepinephrine.[1][4] This antagonism at alpha-adrenergic receptors is thought to contribute to its anxiolytic and potential antihypertensive effects.[1]
There is conflicting information regarding its effect on catecholamine turnover. Some sources suggest that this compound decreases the turnover of norepinephrine and dopamine, which would be consistent with an antagonistic action.[1] Conversely, other reports indicate an increased turnover of catecholamines.[1] This discrepancy highlights a critical gap in the understanding of this compound's pharmacology and warrants further investigation.
Dopaminergic System Interaction
The effects of this compound on the dopamine system are less well-defined. While some reports suggest a decrease in dopamine turnover,[1] there is a lack of specific quantitative data on its direct effects on dopamine release or receptor binding.
GABAergic System
It is important to note that some literature has erroneously conflated this compound with Benzobarbital, a barbiturate derivative that acts as a positive allosteric modulator of the GABA-A receptor.[9] The primary body of research on this compound does not indicate a direct, significant interaction with the GABAergic system, which distinguishes it from many other anxiolytic and sedative drugs like benzodiazepines.
Quantitative Data Summary
The available quantitative data on this compound's neurochemical interactions is limited. The following table summarizes the key findings.
| Target | Parameter | Value | Species | Reference(s) |
| Serotonin Receptor | IC₅₀ | 115 μM | Not Specified | [1] |
| Blood Pressure | Reduction | ~30 mmHg | Rat | [1] |
Note: The lack of comprehensive Kᵢ values for specific receptor subtypes is a major limitation in the current literature.
Experimental Protocols
In Vitro Receptor Binding Assays (Putative)
To determine the binding affinity of this compound for various receptors (e.g., serotonin, adrenergic subtypes), competitive radioligand binding assays would be the standard method.
-
Objective: To determine the inhibition constant (Kᵢ) of this compound at specific receptor subtypes.
-
Principle: This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to a specific receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, which can then be converted to a Kᵢ value.
-
General Workflow:
-
Membrane Preparation: Isolation of cell membranes expressing the receptor of interest from either cultured cells or animal brain tissue.
-
Incubation: Incubation of the membrane preparation with a fixed concentration of a specific radioligand and varying concentrations of this compound.
-
Separation: Separation of bound from unbound radioligand, typically by rapid filtration.
-
Quantification: Measurement of the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Plotting the percentage of inhibition against the concentration of this compound to determine the IC₅₀ and subsequently calculate the Kᵢ.
-
In Vivo Neurotransmitter Level Measurement (Putative)
To assess the effect of this compound on the extracellular levels and turnover of neurotransmitters like serotonin and catecholamines in the brain, in vivo microdialysis is a commonly used technique.
-
Objective: To measure real-time changes in neurotransmitter concentrations in specific brain regions of a living animal following the administration of this compound.
-
Principle: A microdialysis probe with a semi-permeable membrane at its tip is surgically implanted into a target brain region. The probe is perfused with a physiological solution, and neurotransmitters from the extracellular fluid diffuse across the membrane into the perfusate, which is then collected and analyzed.
-
General Workflow:
-
Probe Implantation: Stereotaxic surgery to implant the microdialysis probe into the desired brain area (e.g., striatum, prefrontal cortex).
-
Baseline Collection: Perfusion of the probe and collection of dialysate samples to establish baseline neurotransmitter levels.
-
Drug Administration: Systemic administration of this compound.
-
Sample Collection: Continuous collection of dialysate samples at regular intervals post-administration.
-
Analysis: Quantification of neurotransmitter concentrations in the dialysate samples, typically using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or fluorescence detection.
-
Signaling Pathways
The precise intracellular signaling pathways modulated by this compound have not been explicitly detailed in the available literature. However, based on its antagonism of alpha-adrenergic and serotonin receptors, which are predominantly G-protein coupled receptors (GPCRs), we can infer the likely downstream consequences.
Putative Alpha-Adrenergic Receptor Signaling
Alpha-1 adrenergic receptors are typically coupled to Gq proteins. Antagonism by this compound would be expected to inhibit this pathway, preventing the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This would lead to a decrease in intracellular calcium release and reduced protein kinase C (PKC) activation. Alpha-2 adrenergic receptors are coupled to Gi proteins, and their antagonism would block the inhibition of adenylyl cyclase, potentially leading to an increase in cyclic AMP (cAMP) levels.
Putative Serotonin Receptor Signaling
The functional consequences of this compound's interaction with serotonin receptors are complex due to the existence of numerous 5-HT receptor subtypes with diverse signaling mechanisms (e.g., Gs, Gi, Gq coupling). If this compound antagonizes a Gi-coupled 5-HT receptor (like 5-HT₁A), it would disinhibit adenylyl cyclase, leading to increased cAMP production. Conversely, antagonism of a Gq-coupled receptor (like 5-HT₂A) would mirror the effects described for alpha-1 adrenergic antagonism. Without specific data on subtype affinity, a definitive pathway cannot be diagrammed.
Conclusion and Future Directions
This compound is an anxiolytic and sedative agent with a unique pharmacological profile, most notably its lack of respiratory depression. Its neurochemical effects appear to be primarily mediated through the antagonism of serotonergic and adrenergic receptors, leading to complex downstream effects on neurotransmitter levels and turnover.
However, this technical guide highlights significant gaps in the existing literature. To fully understand this compound's mechanism of action and to guide future drug development, the following areas require urgent investigation:
-
Comprehensive Receptor Profiling: Determination of this compound's binding affinities (Kᵢ values) across all major serotonin and adrenergic receptor subtypes is essential.
-
Quantitative Neurochemical Analysis: Precise measurement of the dose-dependent effects of this compound on the extracellular concentrations of serotonin, norepinephrine, and dopamine in various brain regions.
-
Elucidation of Signaling Cascades: Identification of the specific G-proteins and second messenger systems (e.g., cAMP, IP₃/DAG) that are modulated by this compound's interaction with its target receptors.
-
Clarification of Contradictory Findings: Further studies are needed to resolve the conflicting reports on its effects on catecholamine turnover.
A more detailed understanding of these fundamental neurochemical properties will be critical for optimizing the therapeutic potential of this compound and for the rational design of new CNS-active agents with improved efficacy and safety profiles.
References
- 1. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contribution of serotonin receptor subtypes to hallucinogenic activity of 25I-NBOMe and to its effect on neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. acnp.org [acnp.org]
- 5. In vivo calibration of microdialysis using infusion of stable-isotope labeled neurotransmitters. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. revvity.com [revvity.com]
- 8. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Benzoctamine's Molecular Relationship to Tetracyclic Antidepressants: A Technical Examination
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Benzoctamine, a compound recognized for its anxiolytic and sedative properties, shares a close structural lineage with the tetracyclic class of antidepressants, exemplified by maprotiline. While not classified as an antidepressant itself, the tetracyclic scaffold common to both molecules provides a crucial framework for understanding their distinct pharmacological profiles. This technical guide delves into the core relationship between this compound and tetracyclic antidepressants like maprotiline, presenting a comparative analysis of their chemical structures, mechanisms of action, and pharmacological activities. Through a detailed examination of quantitative data, experimental methodologies, and relevant signaling pathways, this document aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of these compounds.
Structural and Physicochemical Properties
This compound and maprotiline are both built upon a rigid, bridged tetracyclic dibenzobicyclo[2.2.2]octadiene core. This foundational structure is a hallmark of many tetracyclic antidepressants. The primary structural distinction between this compound and maprotiline lies in the length of the N-methylalkyl side chain extending from this core. This compound possesses a shorter N-methylaminomethyl group, whereas maprotiline features a longer N-methylaminopropyl chain.[1] This seemingly minor difference in side-chain length profoundly influences their respective pharmacological activities and therapeutic applications.
Table 1: Physicochemical Properties of this compound and Maprotiline
| Property | This compound | Maprotiline |
| IUPAC Name | N-Methyl-9,10-ethanoanthracene-9(10H)-methanamine | N-Methyl-9,10-ethanoanthracene-9(10H)-propanamine |
| Molecular Formula | C₁₈H₁₉N | C₂₀H₂₃N |
| Molar Mass | 249.35 g/mol | 277.41 g/mol |
| CAS Number | 17243-39-9 | 10262-69-8 |
Comparative Pharmacodynamics: A Tale of Two Side Chains
The divergence in the pharmacological profiles of this compound and maprotiline can be largely attributed to their differential affinities for various neurotransmitter transporters and receptors. While comprehensive, directly comparative binding data for this compound is limited in publicly available literature, its known pharmacological effects allow for a qualitative and partially quantitative comparison with the well-characterized profile of maprotiline.
Maprotiline: A Selective Norepinephrine Reuptake Inhibitor
Maprotiline is a potent and selective norepinephrine reuptake inhibitor (NRI).[1][2] By blocking the norepinephrine transporter (NET), maprotiline increases the synaptic concentration of norepinephrine, a key neurotransmitter implicated in mood and arousal. This action is believed to be the primary driver of its antidepressant effects.[3] In addition to its primary target, maprotiline exhibits significant antagonist activity at several other receptors, which contributes to its overall pharmacological profile, including its side effects.
Table 2: Receptor and Transporter Binding Profile of Maprotiline
| Target | Binding Affinity (Ki, nM) | Species | Reference |
| Norepinephrine Transporter (NET) | 11.1 | Human | [1] |
| Serotonin Transporter (SERT) | 3,600 | Human | [1] |
| Dopamine Transporter (DAT) | 10,000 | Human | [1] |
| Histamine H₁ Receptor | 1.1 | Human | [1] |
| α₁-Adrenergic Receptor | 43 | Human | [1] |
| Muscarinic Acetylcholine Receptor (M₁) | 330 | Human | [1] |
| 5-HT₂A Receptor | 68 | Human | [1] |
Note: Lower Ki values indicate higher binding affinity.
This compound: A Modulator of Serotonergic and Catecholaminergic Systems
The mechanism of action for this compound is less definitively characterized than that of maprotiline. It is primarily recognized for its anxiolytic and sedative effects, with a safety profile notable for its lack of respiratory depression.[4] Studies suggest that this compound's anxiolytic effects may be mediated through its influence on serotonin (5-HT) and catecholamine (norepinephrine and epinephrine) systems.[4][5]
Some research indicates that this compound may decrease the turnover of serotonin in the brain, an action that could contribute to its anti-anxiety properties.[2] Additionally, it has been described as an antagonist at alpha-adrenergic receptors, which could explain its effects on blood pressure and contribute to its sedative profile.[5] One study reported an IC₅₀ value of 115 µM for this compound at the serotonin receptor, though the specific receptor subtype was not specified.[4] The lack of comprehensive binding affinity data (Ki values) for this compound across a range of relevant central nervous system targets is a significant gap in the current understanding of its detailed pharmacodynamic profile.
Experimental Protocols
To provide a framework for the generation of the quantitative data presented, this section outlines the general methodologies for key experiments in the pharmacological characterization of compounds like this compound and maprotiline.
Radioligand Receptor Binding Assay
This in vitro assay is a fundamental technique used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound or maprotiline) for a specific receptor.
General Protocol:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the target receptor in a suitable buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a specific radioligand for the target receptor (e.g., [³H]-prazosin for α₁-adrenergic receptors), and varying concentrations of the unlabeled test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from unbound radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Data Analysis:
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound and chlordiazepoxide on turnover and uptake of 5-hydroxytryptamine in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS [hsls.pitt.edu]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
The Role of Benzoctamine in Modulating Adrenergic Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoctamine is a tetracyclic compound, structurally related to the antidepressant maprotiline, that exhibits sedative and anxiolytic properties.[1] Its mechanism of action is complex, involving modulation of multiple neurotransmitter systems, with a significant impact on adrenergic pathways. This technical guide provides an in-depth analysis of the role of this compound in modulating adrenergic systems, summarizing its known effects, outlining experimental protocols for its study, and illustrating the relevant signaling pathways. While specific quantitative binding data for this compound at adrenergic receptors is not extensively documented in publicly available literature, this guide establishes a framework for its pharmacological characterization based on its known antagonistic effects at alpha-adrenergic receptors and its influence on catecholamine turnover.
Introduction to this compound and the Adrenergic System
This compound has been utilized for its anxiolytic effects, demonstrating efficacy comparable to diazepam in some clinical settings.[1] Unlike many sedatives, it does not typically cause respiratory depression and may even stimulate the respiratory system.[1] Its pharmacological profile suggests a multifaceted interaction with central and peripheral nervous systems.
The adrenergic system, a division of the autonomic nervous system, is crucial for regulating physiological responses to stress, among other functions. It is mediated by the catecholamines norepinephrine (noradrenaline) and epinephrine (adrenaline), which act on two main classes of G protein-coupled receptors: alpha (α) and beta (β) adrenergic receptors. These receptors are further subdivided into α1, α2, β1, β2, and β3 subtypes, each linked to distinct intracellular signaling cascades.
This compound's primary interaction with this system appears to be as an antagonist of alpha-adrenergic receptors.[1] This antagonism is believed to contribute to some of its therapeutic effects, such as the reduction of blood pressure.[1]
Mechanism of Action of this compound on Adrenergic Systems
The current understanding of this compound's interaction with the adrenergic system is primarily qualitative. It is known to:
-
Act as an alpha-adrenergic antagonist: Studies in animal models have shown that this compound can reduce blood pressure by antagonizing alpha-adrenergic receptors.[1] This suggests that it blocks the binding of endogenous catecholamines like norepinephrine and epinephrine to these receptors, thereby inhibiting downstream signaling.
-
Influence catecholamine turnover: Research indicates that this compound may increase the turnover of catecholamines. This suggests a complex interplay where the drug may not only block receptors but also affect the synthesis, release, or metabolism of adrenergic neurotransmitters.
-
Decrease norepinephrine concentrations: In specific brain regions, such as the substantia nigra in cats, this compound has been observed to decrease the concentration of norepinephrine.
The precise selectivity of this compound for α1 versus α2 subtypes, and any potential interaction with β-adrenergic receptors, remains to be fully elucidated by comprehensive binding and functional studies.
Quantitative Data
A thorough review of the available scientific literature did not yield specific quantitative data on the binding affinities (Ki or IC50 values) or functional potencies (EC50 or IC50 values) of this compound at various adrenergic receptor subtypes. To facilitate further research and a more complete understanding of this compound's pharmacological profile, the following tables are presented as templates for the type of quantitative data that should be determined.
Table 1: this compound Binding Affinities for Adrenergic Receptors
| Adrenergic Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) |
| α1-Adrenergic | [³H]-Prazosin | Rat Cerebral Cortex | Data not available |
| α2-Adrenergic | [³H]-Yohimbine | Human Platelets | Data not available |
| β1-Adrenergic | [³H]-Dihydroalprenolol | Rat Heart | Data not available |
| β2-Adrenergic | [³H]-ICI 118,551 | Rat Lung | Data not available |
Table 2: In Vivo Effects of this compound on Adrenergic-Mediated Responses
| Animal Model | Dosage | Parameter Measured | Result |
| Rat | 10 mg | Blood Pressure | ~30 mmHg decrease[1] |
| Cat | 0.7 mg/kg i.v. | Norepinephrine in Substantia Nigra | ~20% decrease |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for a thorough characterization of this compound's effects on the adrenergic system.
Radioligand Binding Assays for Adrenergic Receptors
This protocol describes a competition binding assay to determine the affinity (Ki) of this compound for α1 and α2-adrenergic receptors.
Objective: To quantify the binding affinity of this compound for α1 and α2-adrenergic receptors.
Materials:
-
Membrane preparations from tissues or cells expressing the target receptor (e.g., rat cerebral cortex for α1, human platelets for α2).
-
Radioligands: [³H]-Prazosin (for α1), [³H]-Yohimbine (for α2).
-
This compound hydrochloride.
-
Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the incubation buffer. Determine the protein concentration using a standard assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Incubation buffer.
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
A range of concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
For non-specific binding control wells, add a high concentration of a known unlabeled antagonist (e.g., phentolamine).
-
-
Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Measurement of cAMP Accumulation
This protocol outlines a method to assess the functional antagonism of this compound at β-adrenergic receptors by measuring its effect on agonist-induced cyclic AMP (cAMP) accumulation.
Objective: To determine if this compound has any antagonistic effects on β-adrenergic receptor signaling.
Materials:
-
Cell line expressing β-adrenergic receptors (e.g., HEK293 cells transfected with β1 or β2 receptors).
-
Cell culture medium.
-
Isoproterenol (a non-selective β-agonist).
-
This compound hydrochloride.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
Procedure:
-
Cell Culture: Culture the cells to an appropriate confluency in 96-well plates.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of isoproterenol (typically its EC80) to stimulate cAMP production and incubate for a further specified time (e.g., 10-15 minutes).
-
Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Determine the IC50 value for the inhibition of isoproterenol-stimulated cAMP production.
Signaling Pathways and Visualizations
The following diagrams illustrate the primary signaling pathways of the adrenergic system and the proposed point of intervention for this compound.
Caption: α1-Adrenergic receptor signaling pathway and the antagonistic action of this compound.
Caption: Presynaptic α2-adrenergic receptor signaling and potential antagonism by this compound.
Caption: Experimental workflow for characterizing this compound's adrenergic activity.
Conclusion and Future Directions
This compound's role in modulating the adrenergic system is a key aspect of its pharmacological profile, with its alpha-adrenergic antagonist activity being the most prominently cited mechanism. This antagonism likely contributes to its observed effects on blood pressure and potentially its anxiolytic properties. However, a significant gap exists in the quantitative characterization of its interaction with adrenergic receptors.
Future research should prioritize conducting comprehensive radioligand binding and functional assays to determine the affinity and potency of this compound at all major adrenergic receptor subtypes. Such data will be invaluable for understanding its selectivity profile and for refining our understanding of its mechanism of action. Furthermore, detailed in vivo studies correlating receptor occupancy with physiological and behavioral outcomes will provide a more complete picture of its therapeutic potential and side-effect profile. This will ultimately enable a more informed development of novel therapeutics based on the unique properties of this compound.
References
An In-Depth Technical Guide on the Molecular Targets of Benzoctamine in the Forebrain
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular targets of Benzoctamine, with a specific focus on its activity within the forebrain. This compound, a tetracyclic compound, has demonstrated anxiolytic and sedative properties. Its mechanism of action, while not fully elucidated, involves modulation of key neurotransmitter systems, including serotonergic, adrenergic, and dopaminergic pathways. This document collates available quantitative data on its binding affinities and functional effects, details relevant experimental methodologies, and visualizes the implicated signaling pathways.
Introduction
This compound is a psychoactive compound that has been used for its anxiolytic and sedative effects. Structurally distinct from benzodiazepines, it presents a different pharmacological profile. Understanding its molecular interactions within the forebrain is crucial for elucidating its therapeutic mechanisms and for the development of novel therapeutics with improved specificity and efficacy. This guide synthesizes the current knowledge of this compound's molecular targets, providing a technical resource for researchers in pharmacology and drug development.
Molecular Targets of this compound
The primary molecular interactions of this compound identified in the forebrain involve the serotonin, norepinephrine, and to a lesser extent, dopamine systems.
Serotonergic System
This compound has been shown to influence the serotonergic system, primarily by inhibiting the reuptake of serotonin (5-HT) and interacting with serotonin receptors. This leads to an increase in the extracellular levels of serotonin in the forebrain.[1][2]
Adrenergic System
A significant aspect of this compound's pharmacology is its antagonistic effect on adrenergic receptors. It has been identified as an alpha-adrenergic antagonist, which contributes to its pharmacological effects.[3] This antagonism affects the signaling of epinephrine and norepinephrine in the forebrain.
Dopaminergic System
Evidence suggests that this compound also modulates the dopaminergic system, although this interaction is less characterized than its effects on the serotonergic and adrenergic systems. It is reported to decrease dopamine turnover by antagonizing its receptors.[3]
Quantitative Data on Molecular Interactions
The following table summarizes the available quantitative data on the interaction of this compound with its molecular targets.
| Target | Parameter | Value | Brain Region | Reference |
| Serotonin Receptor | IC₅₀ | 115 µM | Forebrain (presumed) | [3] |
Experimental Protocols
Detailed experimental protocols from the foundational studies on this compound are not fully available in accessible literature. However, based on the reported findings, the following methodologies are central to characterizing its molecular targets.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a ligand (this compound) to its receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for serotonin, adrenergic, and dopamine receptors.
General Protocol Outline:
-
Membrane Preparation: Homogenize forebrain tissue from a suitable animal model (e.g., rat) in a buffered solution to isolate cell membranes containing the receptors of interest. Centrifuge the homogenate and resuspend the pellet to a desired protein concentration.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a specific radioligand for the target receptor (e.g., [³H]prazosin for α1-adrenergic receptors, [³H]ketanserin for 5-HT2A receptors, [³H]spiperone for D2 dopamine receptors) and varying concentrations of unlabeled this compound.
-
Separation: After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis
This technique is used to measure extracellular neurotransmitter levels in the brain of a living animal.
Objective: To measure the effect of this compound administration on extracellular levels of serotonin, norepinephrine, and dopamine in the forebrain.
General Protocol Outline:
-
Probe Implantation: Surgically implant a microdialysis probe into the specific forebrain region of interest (e.g., prefrontal cortex, striatum) of an anesthetized animal.
-
Perfusion: Continuously perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Collect the dialysate, which contains neurotransmitters that have diffused across the dialysis membrane from the extracellular space, at regular intervals.
-
Drug Administration: Administer this compound systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).
-
Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels before drug administration.
Neurotransmitter Turnover Studies
These studies assess the rate of synthesis, utilization, and degradation of neurotransmitters.
Objective: To determine the effect of this compound on the turnover rate of serotonin, norepinephrine, and dopamine.
General Protocol Outline:
-
Drug Treatment: Administer this compound to a group of animals.
-
Inhibition of Synthesis or Degradation: At a specific time point after this compound administration, administer a drug that blocks a key enzyme in the synthesis (e.g., α-methyl-p-tyrosine for catecholamines) or degradation (e.g., a MAO inhibitor) of the neurotransmitter of interest.
-
Tissue Collection: At various time points after the enzyme inhibitor administration, euthanize the animals and dissect the forebrain.
-
Neurochemical Analysis: Measure the levels of the neurotransmitter and its metabolites in the brain tissue using techniques like HPLC.
-
Data Analysis: Calculate the rate of decline of the neurotransmitter (after synthesis inhibition) or the rate of accumulation of the neurotransmitter (after degradation inhibition) to estimate the turnover rate.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
References
Benzoctamine's Attenuating Effect on Plasma Corticosteroid Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of the anxiolytic agent Benzoctamine on plasma corticosteroid levels. Drawing from available clinical research, this document summarizes the key findings, details the experimental methodologies employed, and explores the potential underlying mechanisms of action. The primary focus is a pivotal study that demonstrated this compound's ability to reduce plasma corticosteroid concentrations, offering insights into its neuroendocrine effects and therapeutic potential beyond its primary anxiolytic function. This guide is intended to be a comprehensive resource for researchers and professionals in drug development investigating the pharmacological profile of this compound and its interaction with the hypothalamic-pituitary-adrenal (HPA) axis.
Introduction
This compound is a tetracyclic compound with recognized anxiolytic and sedative properties.[1] While its primary mechanism of action is not fully elucidated, it is known to differ from benzodiazepines, notably in its lack of significant respiratory depression at therapeutic doses.[1] Research has indicated that this compound's pharmacological effects may be linked to its influence on various neurotransmitter systems, including serotonin and catecholamines.[1] A significant, though less explored, aspect of this compound's profile is its impact on the endocrine system, specifically its ability to reduce plasma corticosteroid levels.[1] This guide synthesizes the available evidence on this effect, providing a detailed examination of the seminal research in this area.
Quantitative Data Summary
The most direct evidence of this compound's effect on plasma corticosteroids comes from a comparative clinical study. The findings from this study are summarized below.
Table 1: Effect of this compound and Sodium Amobarbital on Plasma Corticosteroid Concentrations During Sleep
| Treatment Phase | Drug Administered | Observation |
| Drug Administration (5 weeks) | This compound | Reduction in plasma corticosteroid concentration during sleep. |
| Drug Administration (5 weeks) | Sodium Amobarbital | Reduction in plasma corticosteroid concentration during sleep. |
| First Withdrawal Week | Placebo (post-drug) | Rebound in plasma corticosteroid concentration above normal levels. |
This table is based on the qualitative findings reported in the abstract of "Two anti-anxiety drugs: a psychoneuroendocrine study." The full text containing specific quantitative data was not accessible.
Experimental Protocols
The following section details the methodology of the key clinical trial that investigated the effects of this compound on plasma corticosteroid levels.
Study Design: "Two anti-anxiety drugs: a psychoneuroendocrine study"
-
Objective: To compare the effects of this compound and sodium amobarbital on anxiety, sleep patterns, and neuroendocrine parameters, including plasma corticosteroid levels.
-
Participants: Eight male subjects.
-
Duration: 27 weeks.
-
Phases: The study included two five-week periods of active drug administration.
-
Drug Administration: Participants received clinical doses of this compound and sodium amobarbital during the respective five-week periods.
-
Data Collection:
-
Hormonal Analysis: Blood samples were collected every 30 minutes during sleep via an indwelling venous catheter for the measurement of plasma corticosteroid concentrations.
-
Sleep Monitoring: Sleep patterns were assessed to monitor restlessness and paradoxical sleep.
-
Psychological Assessment: Anxiety and mental concentration were evaluated, particularly upon substitution of the active drugs with a placebo.
-
-
Key Findings: The study reported a reduction in plasma corticosteroid concentration during sleep throughout the administration of both this compound and sodium amobarbital. A rebound effect, with corticosteroid levels rising above normal, was observed during the first week of withdrawal.
Signaling Pathways and Mechanisms of Action
The precise signaling pathway through which this compound reduces plasma corticosteroid levels has not been definitively elucidated. However, based on its known pharmacological properties and the established mechanisms of HPA axis regulation, a potential pathway can be hypothesized.
This compound's anxiolytic effects are thought to be mediated, in part, by its influence on serotonin and norepinephrine systems.[1] These neurotransmitter systems are known to modulate the activity of the HPA axis. Specifically, serotonergic pathways can have both inhibitory and excitatory effects on the release of corticotropin-releasing hormone (CRH) from the hypothalamus, a key initiator of the corticosteroid cascade.
The following diagram illustrates a hypothetical signaling pathway for this compound's effect on the HPA axis.
Caption: Hypothetical signaling pathway of this compound's effect on the HPA axis.
This proposed mechanism suggests that this compound's primary action within the central nervous system leads to an inhibition of CRH release from the hypothalamus, subsequently downregulating the entire HPA axis and resulting in lower plasma corticosteroid levels. This is consistent with the observed anxiolytic properties of the drug, as hyperactivity of the HPA axis is often associated with anxiety and stress.
Experimental Workflow
The following diagram outlines a general experimental workflow for investigating the effects of a compound like this compound on plasma corticosteroid levels in a clinical research setting.
Caption: Generalized experimental workflow for a clinical trial on this compound.
Conclusion
The available evidence, primarily from a key comparative study, indicates that this compound administration is associated with a reduction in plasma corticosteroid levels, particularly during sleep. This effect aligns with its anxiolytic properties and suggests an interaction with the hypothalamic-pituitary-adrenal axis. However, a significant gap in the literature exists regarding the precise quantitative nature of this effect and the specific molecular signaling pathways involved. Further research, including preclinical studies to elucidate the mechanism of action and well-controlled clinical trials with detailed hormonal profiling, is warranted to fully understand the neuroendocrine effects of this compound. Such studies would not only enhance our understanding of this unique anxiolytic but also potentially open new avenues for its therapeutic application in stress-related disorders characterized by HPA axis dysregulation.
References
The Development of Benzoctamine: A Technical Review of Ciba-Geigy's Anxiolytic Agent
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoctamine, marketed by Ciba-Geigy under the trade name Tacitin, emerged as a novel anxiolytic and sedative agent notable for its unique pharmacological profile. Unlike many tranquilizers of its time, this compound demonstrated efficacy in treating anxiety and related symptoms without inducing significant respiratory depression. This technical guide provides a comprehensive overview of the history of this compound's development, detailing its synthesis, mechanism of action, and key findings from preclinical and clinical investigations. Quantitative data from various studies are summarized, and detailed experimental methodologies are provided. Furthermore, this guide includes visualizations of the proposed signaling pathways and experimental workflows to facilitate a deeper understanding of this unique compound.
Introduction
In the mid-20th century, the quest for safer and more effective treatments for anxiety disorders led to the exploration of diverse chemical scaffolds. Ciba-Geigy's development of this compound (N-Methyl-9,10-ethanoanthracene-9(10H)-methanamine) marked a significant contribution to this field. Structurally distinct from the benzodiazepines, this compound offered a promising alternative with a reduced risk of respiratory side effects, a common concern with existing anxiolytics. This document serves as a technical resource, consolidating the available scientific information on the development and pharmacological characterization of this compound.
Chemical Synthesis
2.1. Synthesis Workflow
2.2. Experimental Protocol: Diels-Alder Reaction (General Procedure)
A solution of an appropriate anthracene derivative and a dienophile (such as acrolein) in a high-boiling point solvent (e.g., xylene) is refluxed. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting Diels-Alder adduct is purified, typically by recrystallization or column chromatography.
2.3. Experimental Protocol: Reductive Amination (General Procedure)
The intermediate aldehyde or ketone derived from the Diels-Alder adduct is dissolved in a suitable solvent, such as methanol or ethanol. An excess of methylamine is added, followed by a reducing agent like sodium borohydride or sodium cyanoborohydride. The reaction mixture is stirred at room temperature until the imine intermediate is fully reduced. The final product, this compound, is then isolated and purified through standard work-up and purification techniques.
Pharmacological Profile
This compound exhibits a complex pharmacological profile, interacting with multiple neurotransmitter systems to produce its anxiolytic and sedative effects.
3.1. Pharmacodynamics
The primary mechanism of action of this compound is not fully elucidated, but it is known to modulate monoaminergic systems.[1] It acts as an antagonist at epinephrine and norepinephrine receptors.[1] Additionally, studies have shown that this compound can increase serotonin levels in the brain, though its serotonin-antagonistic activity in vitro is reported to be about ten times less than that of chlorpromazine. It is believed that the anxiolytic effects may be mediated, in part, by a decrease in the turnover of catecholamines and serotonin.[2][3]
3.2. Pharmacokinetics
Pharmacokinetic studies in humans have revealed the following key parameters for this compound:
| Parameter | Value | Reference |
| Oral Bioavailability | >90% | [1] |
| Elimination Half-life | 2 to 3 hours | [1] |
| Time to Peak Plasma Concentration | 1 hour | [1] |
| Volume of Distribution | 1-2 L/kg (for a 70 kg person) | [1] |
Preclinical Studies
A series of preclinical investigations were conducted to characterize the safety and efficacy of this compound.
4.1. Animal Models of Anxiety
While specific Ciba-Geigy internal study protocols are not publicly available, standard animal models for assessing anxiolytic activity would have been employed. These typically include:
-
Elevated Plus Maze: This test is based on the rodent's natural aversion to open and elevated spaces. Anxiolytic drugs increase the time spent in the open arms of the maze.
-
Light-Dark Box Test: This model utilizes the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas. Anxiolytic compounds increase the time spent in the light compartment.
4.2. Neurochemical Analysis
-
Experimental Protocol: Measurement of Monoamine Turnover (General) To assess the effect of this compound on monoamine turnover, a common method involves the administration of the drug to laboratory animals (e.g., rats). At specified time points, the animals are euthanized, and specific brain regions (e.g., prefrontal cortex, hippocampus, striatum) are dissected. The tissue is then homogenized, and the concentrations of monoamines (dopamine, norepinephrine, serotonin) and their metabolites are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED). A decrease in the ratio of metabolite to neurotransmitter is indicative of a reduced turnover.
4.3. Respiratory Effects
A key feature of this compound is its lack of respiratory depressant effects at therapeutic doses. In a double-blind study in human volunteers, this compound was compared to diazepam and a placebo. The results indicated that while diazepam caused respiratory depression, this compound had a variable effect, with most volunteers showing respiratory stimulation.[4] Peak respiratory effects were observed 1 hour after oral administration and returned to normal within 2-3 hours.[4] However, it is important to note that when co-administered with drugs that do cause respiratory depression, such as morphine, this compound can enhance this effect.[4]
Clinical Development
This compound, as Tacitin, underwent clinical evaluation for the treatment of anxiety.
5.1. Efficacy in Anxiety
Clinical trials demonstrated that this compound is an effective anxiolytic, with efficacy comparable to diazepam.[1] In a large monitored-release study involving 10,703 patients in general practice, this compound was administered for the treatment of anxiety.[5] While the detailed results of this study are not fully accessible, it highlights the extensive clinical investigation of the drug. In other studies, daily dosages of 30 to 80 mg of this compound were found to be as effective as 6–20 mg of diazepam for symptoms of mild anxiety.[1] Another comparative study showed that 10 mg of this compound administered three times a day was equivalent to 5 mg of diazepam for treating anxiety.[1]
5.2. Sedative Properties and Other Clinical Observations
In a comparative study against sodium amylobarbitone for promoting sleep, patients reported less restless sleep and diminished drowsiness with both drugs.[1] Notably, this compound did not cause the withdrawal rebound symptoms observed with sodium amylobarbitone.[1] An interesting finding from this study was that this compound reduced plasma corticosteroid hormone levels, suggesting a potential link between its anxiolytic effects and the modulation of the adreno-corticosteroid stress response.[1]
Mechanism of Action and Signaling Pathways
The precise intracellular signaling pathways through which this compound exerts its effects are not well-defined in the available literature. However, based on its known interactions with monoamine systems, a hypothetical model can be proposed. This compound's antagonism of adrenergic receptors and modulation of serotonin levels suggest an interaction with G-protein coupled receptors (GPCRs).
6.1. Proposed Signaling Cascade
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effects of this compound and chlordiazepoxide on turnover and uptake of 5-hydroxytryptamine in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound (30803-Ba, TACITIN), a new psychoactive drug, on catecholamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-a study of the respiratory effects of oral doses in human volunteers and interactions with morphine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiety in general practice: 10,703 patients treated with this compound (tacitin). A report of a monitored-release study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In-Vivo Studies of Benzoctamine in Murine Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available data on specific dosages of benzoctamine for in-vivo studies in murine models is limited. The following application notes and protocols are based on available information and general pharmacological principles. It is imperative for researchers to conduct initial dose-finding and toxicity studies to determine safe and effective dosage ranges for their specific experimental models and conditions.
Pharmacological Profile of this compound
This compound is a tetracyclic compound with sedative and anxiolytic properties.[1] Unlike many anxiolytics, such as benzodiazepines, it has been reported to stimulate rather than depress the respiratory system in most clinical trials.[1] However, it can potentiate respiratory depression when co-administered with drugs like morphine.[1][2]
The precise mechanism of action is not fully elucidated but is thought to involve the modulation of several neurotransmitter systems. Studies in rats suggest that this compound increases the turnover of catecholamines and may decrease the turnover of epinephrine, dopamine, and norepinephrine by antagonizing their receptors.[1] It also appears to increase serotonin levels.[1] One study in rats indicated that this compound reduces blood pressure by antagonizing alpha-adrenergic receptors, not through a serotonergic mechanism.[1]
Signaling Pathway of this compound
References
Application Notes and Protocols for Intravenous Administration of Benzoctamine in Rats
Introduction
Benzoctamine is a psychoactive compound with demonstrated anxiolytic and sedative properties.[1] Its mechanism of action is complex, involving the modulation of multiple neurotransmitter systems, including serotonin and catecholamines.[1][2][3] Unlike many anxiolytics, this compound does not typically cause respiratory depression and, in some cases, may stimulate respiration.[4] Intravenous (IV) administration in preclinical rodent models, such as rats, is a critical methodology for elucidating its pharmacokinetic profile, central nervous system effects, and dose-dependent efficacy, bypassing first-pass metabolism and allowing for precise dose control.
These application notes provide a comprehensive protocol for the intravenous administration of this compound in rats, tailored for researchers in pharmacology, neuroscience, and drug development. The protocols herein detail vehicle preparation, administration procedures via the lateral tail vein, and methodologies for assessing its anxiolytic effects and impact on neurotransmitter systems.
Data Presentation
Pharmacokinetic and Toxicological Data
While detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC for intravenous administration of this compound in rats are not extensively reported in the available literature, a pilot pharmacokinetic study is recommended to establish these values.
| Parameter | Value | Species | Citation |
| Half-life (t½) | 2-3 hours | General | [5] |
| Intravenous LD50 | 38 mg/kg | Rat | [6] |
Dosage and Administration Parameters
| Parameter | Recommendation/Value | Species | Citation |
| Reported IV Doses | 10 mg, 20-40 mg | Rat | [5] |
| Recommended Needle Gauge | 25-27 G | Rat | [7][8] |
| Maximum Bolus IV Volume | 5 ml/kg | Rat | [8][9] |
| Maximum Slow Bolus IV Volume | 10 ml/kg | Rat | [7] |
Pharmacodynamic Effects
| Pharmacodynamic Effect | Observation | Species | Citation |
| Anxiolytic Activity | Comparable to Diazepam | Rat | [5] |
| Serotonin (5-HT) Turnover | Decreased | Rat Brain | [2] |
| Catecholamine Turnover | Altered | Rat | [3] |
| Alpha-Adrenergic Receptors | Antagonist activity | Rat | [10] |
| Blood Pressure | Can be reduced | Rat | [11] |
Experimental Protocols
Protocol 1: Preparation and Intravenous Administration of this compound
This protocol details the preparation of a this compound solution and its administration via the lateral tail vein of a rat.
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline
-
pH meter and adjustment solutions (sterile HCl and NaOH)
-
Sterile syringes (1-3 ml)
-
Rat restrainer
-
Heat lamp or warming pad
-
70% isopropyl alcohol swabs
-
Sterile gauze
Procedure:
-
Formulation Preparation:
-
Dissolve this compound hydrochloride in sterile 0.9% saline to the desired concentration. Due to its limited aqueous solubility, a co-solvent system may be necessary for higher concentrations. A pilot solubility study is recommended.[12]
-
Ensure the pH of the final solution is adjusted to a physiologically compatible range (approximately 7.0-7.4) using sterile HCl or NaOH.[13][14]
-
Sterile-filter the final solution through a 0.22 µm filter into a sterile vial.
-
-
Animal Preparation:
-
Acclimatize the rat to the experimental environment to minimize stress.
-
Weigh the rat to accurately calculate the injection volume.
-
To induce vasodilation of the tail veins, warm the rat's tail using a heat lamp or by placing the rat on a warming pad for a few minutes.[1][7][13] Ensure the temperature does not cause distress or burns.
-
-
Restraint and Injection:
-
Place the rat in an appropriate restraint device, allowing access to the tail.[1][7]
-
Clean the tail with a 70% isopropyl alcohol swab.
-
Identify one of the lateral tail veins.
-
With the bevel of the needle facing up, insert the needle into the distal third of the tail vein at a shallow angle.[1][8]
-
A successful cannulation may be indicated by a "flash" of blood in the needle hub.
-
Inject the this compound solution slowly and steadily.[1] Observe for any signs of perivascular leakage (swelling or blanching at the injection site).
-
If leakage occurs, immediately stop the injection and withdraw the needle. Another attempt can be made at a more proximal site on the same or opposite vein.[1] Limit the number of attempts to avoid tissue trauma.
-
-
Post-Injection Care:
Protocol 2: Assessment of Anxiolytic Activity using the Elevated Plus-Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
Materials:
-
Elevated plus-maze apparatus
-
Video tracking software
-
This compound solution (prepared as in Protocol 1)
-
Vehicle control solution (e.g., sterile saline)
Procedure:
-
Dosing:
-
Administer this compound or vehicle control intravenously as described in Protocol 1. A dose-ranging study is recommended to determine the optimal anxiolytic dose.
-
-
Behavioral Testing:
-
At a predetermined time post-injection (based on pilot pharmacokinetic data or a standard time point, e.g., 15-30 minutes), place the rat in the center of the EPM, facing one of the open arms.
-
Allow the rat to explore the maze for a set period (typically 5 minutes).
-
Record the session using video tracking software.
-
-
Data Analysis:
-
Analyze the video recordings to quantify the following parameters:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Time spent in the closed arms
-
Number of entries into the closed arms
-
Total distance traveled (as a measure of general locomotor activity)
-
-
An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect.
-
Protocol 3: Ex Vivo Analysis of Brain Neurotransmitter Turnover
This protocol provides a general framework for assessing the impact of intravenous this compound on serotonin and catecholamine turnover in the rat brain.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Vehicle control solution
-
Anesthesia (e.g., isoflurane, pentobarbital)
-
Dissection tools
-
Liquid nitrogen
-
Homogenization buffer
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
Procedure:
-
Dosing and Tissue Collection:
-
Administer this compound or vehicle control intravenously.
-
At various time points post-injection, anesthetize the rat.
-
Rapidly decapitate the animal and dissect the brain regions of interest (e.g., prefrontal cortex, hippocampus, striatum) on an ice-cold surface.
-
Immediately freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.
-
-
Sample Preparation and Analysis:
-
Homogenize the brain tissue samples in an appropriate buffer.
-
Centrifuge the homogenates to pellet cellular debris.
-
Analyze the supernatant for levels of serotonin (5-HT), dopamine (DA), norepinephrine (NE), and their respective metabolites (e.g., 5-HIAA, DOPAC, HVA) using an HPLC-ED system.
-
Neurotransmitter turnover can be estimated by calculating the ratio of the metabolite to the parent neurotransmitter (e.g., 5-HIAA/5-HT ratio for serotonin turnover).[2]
-
Mandatory Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Workflow for evaluating IV this compound's anxiolytic effects.
References
- 1. Effects of this compound and chlordiazepoxide on turnover and uptake of 5-hydroxytryptamine in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Are alpha-adrenergic antagonists potent tocolytics? In vivo experiments on postpartum rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The impact of four different classes of anesthetics on the mechanisms of blood pressure regulation in normotensive and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jddtonline.info [jddtonline.info]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 9. Effects of Anesthetic Administration on Rat Hypothalamus and Cerebral Cortex Peptidome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and brain uptake of diazepam after intravenous and intranasal administration in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of antihypertensive drugs in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physiologically Based Pharmacokinetic Modeling to Investigate Regional Brain Distribution Kinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.uky.edu [research.uky.edu]
- 15. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Application of Benzoctamine in Animal Models of Anxiety: Notes and Protocols
Introduction and Application Notes
Benzoctamine is a psychoactive drug with demonstrated sedative and anxiolytic properties. Marketed under the trade name Tacitin, it presents a unique profile compared to traditional anxiolytics like benzodiazepines. Notably, in most clinical trials, this compound does not induce respiratory depression and, in fact, may stimulate the respiratory system, suggesting a safer therapeutic window for tranquilizing effects. Animal studies have also indicated that this compound may not carry the same risk of dependency associated with sedative-hypnotic drugs.
The anxiolytic efficacy of this compound has been shown to be comparable to that of diazepam in human clinical trials. Its primary application in preclinical research is the investigation of its mechanism of action and the evaluation of its potential as a non-benzodiazepine anxiolytic. Animal models of anxiety are crucial for this purpose, allowing for the controlled study of its behavioral and neurochemical effects.
The exact mechanism of action for this compound's anxiolytic effects is not fully understood, but research in animal models, primarily rats, points towards its influence on several neurotransmitter systems.[1][2] Studies suggest that this compound may increase the turnover of catecholamines while decreasing the turnover of epinephrine, dopamine, and norepinephrine through receptor antagonism.[1] Furthermore, a significant aspect of its pharmacology appears to be its effect on the serotonergic system. This compound has been found to increase serotonin levels and decrease serotonin (5-HT) turnover in the brain, an action it shares with the anxiolytic chlordiazepoxide, which may play a role in its anti-anxiety effects.[1][3] Additionally, it has been observed to reduce levels of plasma corticosteroid hormones, which are typically elevated in response to stress.[1]
This document provides detailed protocols for assessing the anxiolytic potential of this compound in three commonly used animal models: the Elevated Plus Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box (LDB) test.
Proposed Mechanism of Action
The proposed mechanism of this compound involves the modulation of multiple neurotransmitter systems. It is believed to antagonize catecholamine receptors and influence serotonin turnover, contributing to its overall anxiolytic effect.
Figure 1: Proposed mechanism of this compound's anxiolytic action.
Preclinical Evaluation Workflow
A typical workflow for evaluating a potential anxiolytic compound like this compound involves several stages, from initial preparation and administration to behavioral testing and subsequent data analysis.
Figure 2: General experimental workflow for anxiolytic drug testing.
Data Presentation
Table 1: Neurochemical Effects of this compound in Rat Brain
| Neurotransmitter System | Parameter Measured | Effect of this compound | Reference |
|---|---|---|---|
| Serotonin (5-HT) | 5-HT Turnover | Decreased | [1][3] |
| Catecholamines (NE, DA) | Turnover | Decreased | [1] |
| Corticosterone | Plasma Levels | Reduced |[1] |
Table 2: Hypothetical Data from the Elevated Plus Maze (EPM) Test
| Treatment Group | % Time in Open Arms | Open Arm Entries | Closed Arm Entries | Total Distance Moved (cm) |
|---|---|---|---|---|
| Vehicle | 15.2 ± 2.1 | 8.5 ± 1.5 | 10.1 ± 1.8 | 1500 ± 120 |
| This compound (5 mg/kg) | 25.8 ± 3.5* | 12.3 ± 2.0* | 9.8 ± 1.6 | 1450 ± 110 |
| This compound (10 mg/kg) | 35.1 ± 4.2** | 15.1 ± 2.3** | 9.5 ± 1.5 | 1480 ± 130 |
| Diazepam (2 mg/kg) | 38.5 ± 4.0** | 16.2 ± 2.5** | 9.2 ± 1.3 | 1350 ± 100 |
*Values are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle group.
Table 3: Hypothetical Data from the Open Field Test (OFT)
| Treatment Group | Time in Center (s) | Center Entries | Total Distance Moved (cm) | Rearing Frequency |
|---|---|---|---|---|
| Vehicle | 25.6 ± 4.1 | 10.3 ± 1.9 | 2500 ± 210 | 30.5 ± 3.8 |
| This compound (5 mg/kg) | 40.2 ± 5.5* | 15.8 ± 2.2* | 2450 ± 190 | 28.1 ± 3.5 |
| This compound (10 mg/kg) | 55.7 ± 6.8** | 19.5 ± 2.8** | 2480 ± 220 | 26.5 ± 3.1 |
| Diazepam (2 mg/kg) | 60.1 ± 7.0** | 21.2 ± 3.0** | 2200 ± 180 | 22.3 ± 2.9* |
*Values are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle group.
Table 4: Hypothetical Data from the Light-Dark Box (LDB) Test
| Treatment Group | Time in Light Box (s) | Transitions | Latency to Enter Dark (s) | Locomotor Activity (beam breaks) |
|---|---|---|---|---|
| Vehicle | 65.4 ± 8.2 | 12.1 ± 1.8 | 15.3 ± 2.5 | 450 ± 40 |
| This compound (5 mg/kg) | 98.9 ± 10.1* | 18.5 ± 2.1* | 25.6 ± 3.1* | 440 ± 38 |
| This compound (10 mg/kg) | 125.3 ± 12.5** | 22.3 ± 2.5** | 35.8 ± 4.0** | 445 ± 42 |
| Diazepam (2 mg/kg) | 130.8 ± 13.0** | 24.1 ± 2.8** | 38.2 ± 4.5** | 410 ± 35 |
*Values are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle group.
Experimental Protocols
Elevated Plus Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents.[4][5] It is based on the animal's natural aversion to open and elevated spaces and its preference for enclosed areas. Anxiolytic compounds are expected to increase the proportion of time spent and entries into the open arms.
Materials:
-
Elevated plus-maze apparatus (for rats: arms 50x10 cm; for mice: arms 30x5 cm), elevated 50-70 cm from the floor. Two arms are enclosed by high walls (e.g., 40 cm), and two are open.
-
Video camera and tracking software (e.g., ANY-maze, EthoVision XT).
-
Test compound (this compound), vehicle, and positive control (e.g., Diazepam).
-
Standard animal cages.
-
70% ethanol for cleaning.
Protocol:
-
Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week before testing. Handle the animals for 3-5 days prior to the experiment to reduce handling stress.[4]
-
Habituation to Testing Room: On the day of the test, transfer animals to the testing room at least 45-60 minutes before the experiment begins to allow for habituation.[4] The room should be dimly lit.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at the desired doses. Also, administer vehicle to the control group and a known anxiolytic (e.g., Diazepam) to the positive control group. The pre-treatment time should be based on the drug's pharmacokinetics (typically 30 minutes for i.p. administration).
-
Testing Procedure:
-
Place a single animal at the center of the maze, facing one of the open arms.[6]
-
Immediately start the video recording and tracking software.
-
Allow the animal to explore the maze undisturbed for a 5-minute session.[5]
-
The experimenter should leave the room or be shielded from the animal's view to avoid influencing its behavior.
-
-
Post-Trial:
-
At the end of the 5-minute session, gently remove the animal and return it to its home cage.
-
Thoroughly clean the maze with 70% ethanol between trials to remove any olfactory cues.
-
-
Data Analysis:
-
Analyze the recording to quantify the following parameters:
-
Time spent in the open arms and closed arms.
-
Number of entries into the open and closed arms (an entry is typically defined as all four paws entering an arm).
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Calculate the percentage of time spent in open arms [(Time in open / (Time in open + Time in closed)) * 100] and the percentage of open arm entries [(Open entries / (Open + Closed entries)) * 100].
-
Figure 3: Workflow for the Elevated Plus Maze (EPM) protocol.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in rodents.[7] Anxious animals tend to stay close to the walls of the open field (thigmotaxis), while less anxious animals are more willing to explore the exposed center area.
Materials:
-
Open field arena (e.g., a square or circular arena, 40x40 cm for mice, 100x100 cm for rats) with high walls.
-
Video camera and tracking software.
-
Test compound (this compound), vehicle, and positive control.
-
70% ethanol for cleaning.
Protocol:
-
Acclimation and Habituation: Follow the same procedures as for the EPM test. The testing room should have consistent, moderate lighting.
-
Drug Administration: Administer this compound, vehicle, or a positive control at the appropriate pre-treatment time.
-
Testing Procedure:
-
Gently place the animal in the center of the open field arena.[7]
-
Start the video recording immediately and allow the animal to explore for a predetermined period (typically 5-10 minutes).
-
-
Post-Trial:
-
Remove the animal and return it to its home cage.
-
Clean the arena thoroughly with 70% ethanol.
-
-
Data Analysis:
-
The software should be configured to define a "center zone" (e.g., the central 25% of the arena) and a "peripheral zone".
-
Quantify the following parameters:
-
Time spent in the center zone.
-
Number of entries into the center zone.
-
Total distance traveled (overall locomotor activity).
-
Rearing frequency (vertical exploration).
-
Grooming duration and frequency.
-
-
Light-Dark Box (LDB) Test
The LDB test is based on the conflict between the innate aversion of rodents to brightly lit areas and their drive to explore a novel environment.[8] Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between compartments.
Materials:
-
Light-dark box apparatus, typically a box divided into a small, dark compartment (1/3 of the area) and a large, brightly lit compartment (2/3 of the area), with an opening connecting them.[8]
-
Video camera and tracking software.
-
Light source to illuminate the light compartment.
-
Test compound (this compound), vehicle, and positive control.
-
70% ethanol for cleaning.
Protocol:
-
Acclimation and Habituation: Follow the same procedures as for the EPM test.
-
Drug Administration: Administer this compound, vehicle, or a positive control at the appropriate pre-treatment time.
-
Testing Procedure:
-
Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.
-
Start the video recording and allow the animal to explore freely for a 5 or 10-minute session.[9]
-
-
Post-Trial:
-
Remove the animal and return it to its home cage.
-
Clean the apparatus thoroughly with 70% ethanol.
-
-
Data Analysis:
-
Quantify the following key parameters:
-
Time spent in the light compartment.
-
Number of transitions between the light and dark compartments.
-
Latency to first enter the dark compartment.
-
Total locomotor activity (e.g., distance traveled or beam breaks) in each compartment.
-
-
References
- 1. Effects of this compound and chlordiazepoxide on turnover and uptake of 5-hydroxytryptamine in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of the light/dark test for anxiety in adult and adolescent male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Light-dark box test - Wikipedia [en.wikipedia.org]
- 4. The open field as a paradigm to measure the effects of drugs on anxiety-like behaviors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Five Minute Experience in the Elevated Plus-Maze Alters the State of the Benzodiazepine Receptor in the Dorsal Raphe Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 7. Prototypical anxiolytics do not reduce anxiety-like behavior in the open field in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Sedative Properties of Benzoctamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for characterizing the sedative properties of Benzoctamine. The protocols outlined below encompass behavioral, neurochemical, and electrophysiological assays to build a robust preclinical data package.
Introduction to this compound
This compound is a psychoactive compound with known sedative and anxiolytic properties.[1][2] Marketed as Tacitin, it is distinct from many sedatives as it generally does not cause respiratory depression, and in some cases, may even stimulate the respiratory system.[1][3] Its mechanism of action is not fully elucidated but is thought to involve the modulation of several neurotransmitter systems, including increased serotonin turnover and antagonism of epinephrine and norepinephrine receptors.[1][4][5] Understanding its sedative effects is crucial for its potential therapeutic applications and for differentiating its pharmacological profile from other sedative-hypnotic agents like benzodiazepines.[1][6]
Behavioral Assays for Sedative and Anxiolytic Effects
Behavioral studies in rodent models are fundamental to assessing the sedative and anxiolytic potential of a compound. The following protocols are designed to evaluate changes in locomotor activity and anxiety-like behaviors following this compound administration.
Open Field Test (OFT)
The Open Field Test is a widely used assay to assess general locomotor activity and exploratory behavior in rodents.[7][8][9][10] A reduction in overall movement can be indicative of sedative effects.
Experimental Protocol:
-
Apparatus: A square arena (e.g., 40 x 40 cm for mice) with walls high enough to prevent escape, situated in a dimly lit, quiet room.[7][9][11] The floor is typically divided into a grid of equal squares.
-
Animals: Male mice (e.g., C57BL/6 strain) are commonly used. They should be habituated to the testing room for at least 60 minutes prior to the experiment.[7]
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle control. A positive control, such as diazepam (e.g., 1 mg/kg, i.p.), should also be included.[12]
-
Procedure: 30 minutes post-injection, gently place the mouse in the center of the open field arena.[7]
-
Data Collection: Record the animal's behavior for a set period (e.g., 5-10 minutes) using an automated tracking system or by manual observation.[8]
-
Parameters to Measure:
-
Total distance traveled.
-
Number of squares crossed.[7]
-
Time spent in the center versus the periphery of the arena.
-
Rearing frequency (a measure of exploratory behavior).
-
Grooming duration.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Time in Center (s) | Rearing Frequency |
| Vehicle Control | - | |||
| This compound | 10 | |||
| Diazepam | 1 |
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a standard assay for assessing anxiety-like behavior in rodents.[13][14][15][16] Anxiolytic compounds typically increase the time spent in the open arms of the maze.
Experimental Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[14][17]
-
Animals: Male rats or mice. Animals should be handled for several days prior to testing to reduce stress.[13]
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.), vehicle control, or a positive control like diazepam.
-
Procedure: 30 minutes post-injection, place the animal in the center of the maze, facing a closed arm.[13]
-
Data Collection: Allow the animal to explore the maze for 5 minutes, recording its movements with a video tracking system.[13][14]
-
Parameters to Measure:
-
Time spent in the open arms versus the closed arms.[13]
-
Number of entries into the open and closed arms.
-
Total distance traveled.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Time in Open Arms (%) | Open Arm Entries (%) | Total Arm Entries |
| Vehicle Control | - | |||
| This compound | 10 | |||
| Diazepam | - |
Experimental Workflow for Behavioral Assays
Caption: Workflow for behavioral testing of this compound.
Neurochemical Analysis
To investigate the neurochemical underpinnings of this compound's sedative effects, in vivo microdialysis can be employed to measure extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[18][19][20][21]
Experimental Protocol:
-
Surgical Preparation: Stereotaxically implant a microdialysis guide cannula into a brain region of interest, such as the prefrontal cortex or hippocampus, in anesthetized rodents. Allow for a recovery period of several days.
-
Microdialysis Procedure: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[18]
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.
-
Post-Drug Collection: Continue collecting dialysate samples for several hours to monitor changes in neurotransmitter concentrations.
-
Sample Analysis: Analyze the dialysate samples for levels of serotonin, dopamine, and norepinephrine and their metabolites using high-performance liquid chromatography (HPLC) with electrochemical detection or mass spectrometry.[18]
Data Presentation:
| Neurotransmitter | Brain Region | Baseline Level (pg/µL) | Peak Change Post-Benzoctamine (%) |
| Serotonin (5-HT) | Prefrontal Cortex | ||
| Dopamine (DA) | Nucleus Accumbens | ||
| Norepinephrine (NE) | Hippocampus |
Signaling Pathway Implicated in this compound's Action
Caption: Proposed mechanism of this compound's action on monoaminergic systems.
Electrophysiological Studies
In vivo electrophysiology can be used to directly assess the effects of this compound on neuronal activity in brain regions associated with sedation and arousal.
Experimental Protocol:
-
Surgical Preparation: Implant multi-electrode arrays into relevant brain areas, such as the thalamus and cortex, of anesthetized rodents.[22] Allow for a recovery period.
-
Baseline Recording: Record spontaneous neuronal firing (single-unit activity) and local field potentials (LFPs) in awake, behaving animals to establish a baseline.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.
-
Post-Drug Recording: Continue recording neuronal activity to observe changes in firing rates, firing patterns, and oscillatory activity in different frequency bands (e.g., delta, theta, gamma).
-
Data Analysis: Analyze the electrophysiological data to quantify changes in neuronal activity and network states following drug administration. A shift towards lower frequency oscillations is often associated with a sedative state.
Data Presentation:
| Brain Region | Firing Rate Change (%) | LFP Power Change (Delta Band, %) | LFP Power Change (Gamma Band, %) |
| Thalamus | |||
| Cortex |
Logical Relationship of Experimental Approaches
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound-a study of the respiratory effects of oral doses in human volunteers and interactions with morphine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound and chlordiazepoxide on turnover and uptake of 5-hydroxytryptamine in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound and chlordiazepoxide on turnover and uptake of 5-hydroxytryptamine in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sedative but not anxiolytic properties of benzodiazepines are mediated by the GABA(A) receptor alpha1 subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ii) Open field test [bio-protocol.org]
- 8. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 9. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological relevance of the Open-Field Test - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Sedative and Hypnotic Activity of Ethanolic Extract of Scoparia dulcis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elevated plus maze protocol [protocols.io]
- 14. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 15. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Video: Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test [jove.com]
- 18. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparative electrophysiological study of neuroactive steroid-induced hypnosis in mice: sex and drug-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of Benzoctamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the plausible synthesis and purification techniques for Benzoctamine (N-Methyl-9,10-ethanoanthracene-9(10H)-methanamine) for research purposes. Due to the limited availability of specific published protocols for this compound, the following methodologies are based on established chemical principles and synthetic routes for structurally related 9,10-ethanoanthracene derivatives.
Synthesis of this compound
The synthesis of this compound can be conceptualized as a two-stage process: first, the construction of the core 9,10-dihydro-9,10-ethanoanthracene scaffold, followed by the introduction of the N-methylaminomethyl functional group. A plausible and efficient method for creating the scaffold is the Diels-Alder reaction.
1.1. Stage 1: Synthesis of 9,10-Dihydro-9,10-ethanoanthracene-9-carbaldehyde
The core structure can be synthesized via a Diels-Alder reaction between anthracene and a suitable dienophile, such as acrolein. This reaction forms the bridged bicyclic system characteristic of this compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve anthracene (1 equivalent) in a suitable solvent such as toluene or xylene.
-
Addition of Dienophile: Add acrolein (1.5 equivalents) to the solution. The use of a slight excess of the dienophile can help drive the reaction to completion.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140°C, depending on the solvent) and maintain for 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the anthracene starting material.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent can be removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product, 9,10-dihydro-9,10-ethanoanthracene-9-carbaldehyde, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
1.2. Stage 2: Synthesis of this compound via Reductive Amination
The final step involves the conversion of the aldehyde to the desired N-methylamine via reductive amination. This is a well-established and high-yielding reaction in organic synthesis.
Experimental Protocol:
-
Formation of the Imine: Dissolve the purified 9,10-dihydro-9,10-ethanoanthracene-9-carbaldehyde (1 equivalent) in a suitable solvent like methanol or dichloromethane. Add a solution of methylamine (2 equivalents, typically as a solution in a solvent or as a salt with subsequent basification) to the flask. Stir the mixture at room temperature for 1-2 hours to form the intermediate imine.
-
Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the solution. Other reducing agents like sodium triacetoxyborohydride can also be used.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitoring the Reaction: Monitor the disappearance of the imine intermediate by TLC.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water. If the solvent is immiscible with water (e.g., dichloromethane), separate the organic layer. If a miscible solvent was used (e.g., methanol), remove it under reduced pressure and then perform a liquid-liquid extraction with a solvent like ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Final Product Isolation: Remove the solvent under reduced pressure to obtain the crude this compound.
Purification and Characterization
Purification of the final compound is crucial for obtaining research-grade material. A combination of techniques may be necessary.
2.1. Purification Protocol
-
Column Chromatography: The primary method for purifying the crude this compound is column chromatography on silica gel. A gradient elution system, for instance, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the product from any remaining impurities.
-
Crystallization: If the purified this compound is a solid, crystallization can be an effective final purification step to obtain a highly pure product. Suitable solvent systems can be determined through small-scale trials.
-
Acid-Base Extraction: As this compound is a basic amine, an acid-base extraction can be employed to separate it from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the free base this compound is re-extracted into an organic solvent.
2.2. Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used for purity assessment and identification.[1]
Quantitative Data
| Parameter | Stage 1: Diels-Alder Reaction | Stage 2: Reductive Amination | Overall |
| Reactant | Anthracene | 9,10-Dihydro-9,10-ethanoanthracene-9-carbaldehyde | Anthracene |
| Product | 9,10-Dihydro-9,10-ethanoanthracene-9-carbaldehyde | This compound | This compound |
| Typical Yield | 70-85% | 80-95% | 56-81% |
| Purity (Post-Purification) | >95% (by NMR) | >98% (by HPLC) | >98% (by HPLC) |
| Analytical Method | TLC, NMR | TLC, HPLC, MS | HPLC, NMR, MS |
Visualizations
4.1. Proposed Synthetic Workflow
Caption: Proposed two-stage synthetic workflow for this compound.
4.2. Hypothesized Signaling Pathway of this compound
The exact mechanism of action for this compound is not fully elucidated, but it is known to increase serotonin levels in the forebrain, which may contribute to its anxiolytic effects.[2] A proposed mechanism involves the inhibition of serotonin reuptake.[3]
References
Application Notes and Protocols: Benzoctamine as a Reference Compound in Anxiolytic Drug Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoctamine is a tetracyclic compound that has been utilized for its sedative and anxiolytic properties. Marketed under the trade name Tacitin, it presents a unique profile compared to classical anxiolytics like benzodiazepines. Notably, it generally does not cause respiratory depression, a significant side effect of many sedative-hypnotics[1]. Its anxiolytic efficacy has been reported to be comparable to that of diazepam, making it a valuable reference compound in the screening and development of novel anxiolytic agents[1].
These application notes provide a comprehensive overview of the use of this compound as a reference standard in preclinical anxiolytic drug screening. Detailed protocols for common behavioral assays are provided, along with a summary of its known pharmacological data and a proposed signaling pathway.
Pharmacological Profile of this compound
The precise mechanism of action of this compound is not fully elucidated, but it is known to interact with several neurotransmitter systems. It has been shown to act as an antagonist at serotonin and alpha-adrenergic receptors[1]. Additionally, studies suggest that it may increase the turnover of catecholamines and influence the levels of serotonin in the brain[1][2][3].
Data Presentation: In Vitro Pharmacological Data
The following table summarizes the available quantitative data on the interaction of this compound with various neurotransmitter receptors. It is important to note that comprehensive binding affinity data for this compound is not widely available in the public domain.
| Target | Parameter | Value | Species | Reference |
| Serotonin Receptor | IC50 | 115 µM | Not Specified | [1] |
| Alpha-Adrenergic Receptors | Ki | Data Not Available | ||
| Beta-Adrenergic Receptors | Ki | Data Not Available | ||
| Dopamine Receptors | Ki | Data Not Available |
Note: The reported IC50 value for the serotonin receptor is high, suggesting a relatively low affinity. Further studies are needed to characterize its binding profile across various receptor subtypes.
Proposed Signaling Pathway of this compound
Based on the available literature suggesting antagonism at serotonin and alpha-adrenergic receptors, a simplified signaling pathway can be proposed. This compound's anxiolytic effects may stem from its modulation of these key neurotransmitter systems involved in mood and arousal.
Experimental Protocols for Anxiolytic Drug Screening
This compound can be used as a positive control in a variety of behavioral assays designed to screen for anxiolytic activity. The following are detailed protocols for two of the most commonly used models: the Elevated Plus Maze (EPM) and the Light-Dark Box (LDB) test.
Anxiolytic Screening Workflow
The following diagram illustrates a typical workflow for screening novel compounds for anxiolytic activity, using this compound as a reference compound.
Elevated Plus Maze (EPM) Test
Principle: The EPM test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms of the maze.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms of equal dimensions, elevated from the floor.
-
For rats: Arms are typically 50 cm long and 10 cm wide, with the closed arms having 40 cm high walls. The maze is elevated 50-70 cm from the floor.
-
For mice: Arms are typically 30 cm long and 5 cm wide, with the closed arms having 15 cm high walls. The maze is elevated 30-50 cm from the floor.
-
A video camera mounted above the maze for recording and subsequent analysis.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg for rats, intraperitoneally) or the test compound at the appropriate time before the test to allow for absorption and distribution. A vehicle control group should always be included.
-
Test Initiation: Place the animal in the center of the maze, facing one of the open arms.
-
Data Collection: Allow the animal to explore the maze for a 5-minute period. Record the session using a video camera.
-
Data Analysis: Score the following parameters:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
Total number of arm entries.
-
-
Interpretation: An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of anxiolytic activity. Compare the effects of test compounds to those of this compound.
Quantitative Data for this compound in EPM:
Light-Dark Box (LDB) Test
Principle: The LDB test is based on the innate aversion of rodents to brightly lit areas. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the light and dark compartments.
Apparatus:
-
A rectangular box divided into a small, dark compartment and a large, illuminated compartment.
-
For mice: A typical apparatus is 45 cm x 27 cm x 27 cm, with the dark compartment comprising one-third of the total area. The compartments are connected by a small opening.
-
A light source to illuminate the light compartment (e.g., 400-600 lux).
-
A video camera for recording.
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes prior to testing.
-
Drug Administration: Administer this compound, the test compound, or vehicle at the appropriate pre-treatment time.
-
Test Initiation: Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.
-
Data Collection: Allow the animal to freely explore the apparatus for a 5 to 10-minute session. Record the session with a video camera.
-
Data Analysis: Measure the following parameters:
-
Time spent in the light and dark compartments.
-
Number of transitions between the two compartments.
-
Latency to the first entry into the dark compartment.
-
Locomotor activity within each compartment.
-
-
Interpretation: An increase in the time spent in the light compartment and the number of transitions are indicators of anxiolytic-like effects.
Quantitative Data for this compound in LDB:
Logical Relationship of this compound's Effects
The anxiolytic effect of this compound is likely a result of its combined action on multiple neurotransmitter systems. The antagonism of adrenergic and serotonergic receptors is hypothesized to modulate neuronal circuits involved in anxiety and arousal, leading to a reduction in anxiety-like behaviors.
Conclusion
This compound serves as a useful, non-benzodiazepine reference compound for the screening of novel anxiolytic drugs. Its distinct pharmacological profile, characterized by its influence on serotonergic and adrenergic systems, provides a valuable comparator for compounds with novel mechanisms of action. The detailed protocols provided herein for the Elevated Plus Maze and Light-Dark Box tests offer a standardized approach for assessing the anxiolytic potential of new chemical entities, with this compound as a benchmark for efficacy. Further research to fully elucidate the receptor binding profile and in vivo behavioral effects of this compound will enhance its utility as a reference standard in the field of anxiolytic drug discovery.
References
Methodology for Assessing Respiratory Effects of Benzoctamine in Animal Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoctamine is a sedative and anxiolytic medication that is noteworthy for its atypical respiratory profile. Unlike many central nervous system depressants that can cause significant respiratory depression, this compound has been reported to have minimal effects on respiration and, in some instances, may even act as a respiratory stimulant. However, when administered concurrently with other respiratory depressant drugs, such as morphine, it has been shown to enhance the depressive effects.[1] A thorough understanding of the methodologies used to assess these respiratory effects in preclinical animal models is crucial for both safety evaluation and mechanistic studies.
This document provides detailed application notes and protocols for assessing the respiratory effects of this compound in animal studies, with a focus on whole-body plethysmography and arterial blood gas analysis. It also explores the potential signaling pathways involved in this compound's respiratory actions.
Data Presentation
Table 1: Effects of this compound on Respiratory Parameters in Mice (Hypothetical Data)
| Treatment Group | Dose (mg/kg, i.p.) | Respiratory Rate (breaths/min) | Tidal Volume (mL) | Minute Ventilation (mL/min) |
| Vehicle Control | - | 180 ± 10 | 0.20 ± 0.02 | 36.0 ± 3.6 |
| This compound | 10 | 185 ± 12 | 0.21 ± 0.03 | 38.9 ± 4.5 |
| This compound | 30 | 190 ± 15 | 0.22 ± 0.02 | 41.8 ± 4.9 |
Data are presented as mean ± SEM. Hypothetical data for illustrative purposes.
Table 2: Interaction of this compound and Morphine on Respiratory Rate in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Respiratory Rate (breaths/min) | % Change from Morphine Alone |
| Saline | - | 182 ± 9 | - |
| Morphine | 10 | 95 ± 7 | - |
| This compound | 10 | 184 ± 11 | - |
| This compound + Morphine | 10 + 10 | 75 ± 6 | -21% |
Data are presented as mean ± SEM. The data regarding the enhancement of morphine-induced respiratory depression by this compound is based on the findings of Utting and Pleuvry (1975), though specific quantitative data from the original animal study is not available in the abstract.[1]
Experimental Protocols
Whole-Body Plethysmography for Conscious, Unrestrained Mice
Whole-body plethysmography (WBP) is a non-invasive method used to assess respiratory function in conscious and unrestrained animals by measuring pressure changes within a sealed chamber that are caused by the animal's breathing.[2][3][4][5][6]
Objective: To determine the effects of this compound on respiratory rate, tidal volume, and minute ventilation in mice.
Materials:
-
Whole-body plethysmograph for mice
-
Pressure transducer and amplifier
-
Data acquisition and analysis software
-
Animal scale
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimation:
-
House mice in the testing room for at least 48 hours prior to the experiment to acclimate to the environment.
-
On the day of the experiment, allow mice to acclimate to the plethysmography chamber for at least 30-60 minutes before recording baseline measurements. This helps to reduce stress-induced respiratory changes.
-
-
Calibration:
-
Calibrate the plethysmograph system according to the manufacturer's instructions. This typically involves injecting a known volume of air into the chamber to establish a pressure-volume relationship.
-
-
Baseline Recording:
-
Place a single mouse in the plethysmography chamber.
-
Record baseline respiratory parameters for a stable period of 10-15 minutes. Ensure the mouse is calm and not actively exploring or grooming during the recording period.
-
-
Drug Administration:
-
Prepare solutions of this compound in sterile saline at the desired concentrations.
-
Briefly remove the mouse from the chamber and administer the vehicle (saline) or this compound solution via intraperitoneal (i.p.) injection.
-
Immediately return the mouse to the plethysmography chamber.
-
-
Post-Injection Recording:
-
Continuously record respiratory parameters for at least 60 minutes post-injection. The peak effects of orally administered this compound in humans are seen at 1 hour, so this timeframe should capture the primary effects.[1]
-
-
Data Analysis:
-
Analyze the recorded data to calculate the following parameters:
-
Respiratory Rate (f): The number of breaths per minute.
-
Tidal Volume (VT): The volume of air inhaled or exhaled during a normal breath.
-
Minute Ventilation (VE): The total volume of air inhaled or exhaled per minute (VE = f x VT).
-
-
Compare the post-injection values to the baseline values for each animal and between treatment groups.
-
Arterial Blood Gas Analysis in Anesthetized Rats
Arterial blood gas (ABG) analysis provides a direct measurement of the partial pressures of oxygen (PaO2) and carbon dioxide (PaCO2) in the arterial blood, offering a clear indication of respiratory function and potential respiratory depression.[7][8][9][10][11]
Objective: To assess the effects of this compound on gas exchange and acid-base balance in rats.
Materials:
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Surgical instruments for catheterization
-
Arterial catheter
-
Heparinized syringes
-
Blood gas analyzer
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the rat using an appropriate anesthetic agent. The choice of anesthetic is critical as many can independently cause respiratory depression.
-
Surgically implant a catheter into the carotid or femoral artery for repeated blood sampling.
-
-
Baseline Blood Sample:
-
Once the animal is stable under anesthesia, collect a baseline arterial blood sample (approximately 0.2 mL) into a heparinized syringe.
-
Immediately analyze the sample using a blood gas analyzer to determine baseline PaO2, PaCO2, and pH.
-
-
Drug Administration:
-
Administer the vehicle (saline) or this compound solution intravenously (i.v.) or intraperitoneally (i.p.).
-
-
Post-Administration Blood Sampling:
-
Collect arterial blood samples at predetermined time points after drug administration (e.g., 5, 15, 30, and 60 minutes).
-
Analyze each sample immediately.
-
-
Data Analysis:
-
Compare the post-administration values of PaO2, PaCO2, and pH to the baseline values.
-
A significant decrease in PaO2 and/or an increase in PaCO2 would indicate respiratory depression.
-
Mandatory Visualizations
Signaling Pathways
Caption: Proposed signaling pathway for this compound's respiratory effects.
Experimental Workflows
Caption: Experimental workflow for whole-body plethysmography.
Caption: Experimental workflow for arterial blood gas analysis.
References
- 1. This compound-a study of the respiratory effects of oral doses in human volunteers and interactions with morphine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Routine Procedure Effect on Breathing Parameters in Mice by Using Whole-Body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 5. researchgate.net [researchgate.net]
- 6. Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography [jove.com]
- 7. Robustness of arterial blood gas analysis for assessment of respiratory safety pharmacology in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dvm360.com [dvm360.com]
- 9. researchgate.net [researchgate.net]
- 10. Normative data for arterial blood gas and electrolytes in anesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dvm360.com [dvm360.com]
Application Notes and Protocols for Studying the Effects of Sedative-Hypnotics on Sleep Architecture
Disclaimer: Extensive literature searches did not yield specific quantitative data from polysomnography (PSG) studies on the effects of Benzoctamine on sleep architecture. This compound is a tetracyclic compound with sedative and anxiolytic properties, structurally related to the tetracyclic antidepressant maprotiline.[1] While its efficacy in treating anxiety has been compared to benzodiazepines like diazepam,[1][2] detailed sleep study data is not publicly available.
Therefore, this document will provide detailed application notes and protocols using benzodiazepines as a well-documented proxy for sedative-hypnotic drugs that modulate the GABA-A receptor. The principles, protocols, and expected outcomes described herein are representative of how a compound with similar sedative properties would be evaluated for its effects on sleep architecture.
Introduction
Benzodiazepines are a class of drugs that act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. This action leads to sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties.[3] Understanding the impact of these drugs on the intricate structure of sleep, known as sleep architecture, is crucial for drug development, clinical application, and managing potential side effects.
Polysomnography (PSG) is the gold-standard method for assessing sleep architecture. It involves the continuous and simultaneous recording of multiple physiological variables during sleep, including brain activity (electroencephalogram - EEG), eye movements (electrooculogram - EOG), and muscle tone (electromyogram - EMG).[4]
Expected Effects of Benzodiazepines on Sleep Architecture
The administration of benzodiazepines typically alters sleep architecture in a characteristic manner. The following tables summarize the expected quantitative changes in key polysomnography parameters based on a systematic review of clinical trials.[3]
Table 1: Effects of Benzodiazepines on Sleep Continuity
| Parameter | Expected Change | Description |
| Sleep Onset Latency (SOL) | Decrease | Time taken to fall asleep after lights out is reduced. |
| Total Sleep Time (TST) | Increase | The total duration of sleep during the recording period is extended. |
| Wake After Sleep Onset (WASO) | Decrease | The amount of time spent awake after initially falling asleep is reduced. |
| Sleep Efficiency (SE) | Increase | The percentage of time spent asleep relative to the total time in bed is increased. |
| Number of Awakenings | Decrease | The frequency of awakenings during the night is reduced. |
Table 2: Effects of Benzodiazepines on Sleep Stages
| Sleep Stage | Expected Change | Description |
| N1 (Light Sleep) | Decrease | The percentage of the lightest stage of sleep is typically reduced.[5] |
| N2 (Light Sleep) | Increase | The percentage of this stage, characterized by sleep spindles and K-complexes, is consistently increased.[3] |
| N3 (Deep/Slow-Wave Sleep) | Decrease | The percentage of the most restorative stage of sleep is significantly reduced.[3][5] |
| REM (Rapid Eye Movement) Sleep | Decrease | The percentage of sleep characterized by rapid eye movements and dreaming is often reduced.[3] |
| REM Latency | Increase | The time from sleep onset to the first REM period is prolonged. |
Experimental Protocols
This section outlines a detailed protocol for a clinical study designed to evaluate the effects of a novel sedative-hypnotic compound (e.g., a benzodiazepine analogue) on sleep architecture using polysomnography.
Study Design
A randomized, double-blind, placebo-controlled, crossover study is the gold standard for this type of investigation.
-
Participants: Healthy adult volunteers with no history of sleep disorders, psychiatric conditions, or substance abuse.
-
Randomization: Participants are randomly assigned to receive the investigational drug or a placebo on different nights, separated by a washout period.
-
Blinding: Neither the participants nor the researchers administering the treatment and analyzing the data know who is receiving the active drug versus the placebo.
-
Crossover: Each participant serves as their own control by receiving both the active drug and the placebo on separate occasions.
Participant Screening and Enrollment
-
Informed Consent: Obtain written informed consent from all participants after a thorough explanation of the study procedures, risks, and benefits.
-
Medical History and Physical Examination: Conduct a comprehensive medical history and physical examination to exclude any underlying health conditions.
-
Psychiatric and Sleep Disorder Screening: Use standardized questionnaires and interviews (e.g., Beck Depression Inventory, Insomnia Severity Index) to screen for psychiatric and sleep disorders.
-
Urine Drug Screen: Perform a urine drug screen to exclude recent use of illicit drugs or non-prescribed medications.
-
Adaptation Night: Have each participant spend one night in the sleep laboratory for adaptation to the environment and PSG equipment. Data from this night is not used for analysis.
Polysomnography (PSG) Protocol
-
Participant Preparation:
-
Instruct participants to avoid alcohol, caffeine, and strenuous exercise for 24 hours prior to the study night.
-
Participants should arrive at the sleep laboratory approximately 2 hours before their usual bedtime.
-
-
Electrode and Sensor Placement:
-
A trained technician will attach sensors to the participant's scalp, face, chest, and legs using a mild adhesive.[4]
-
EEG: Electrodes placed at C3/A2 or C4/A1, Fz/A2, and Oz/A1 according to the International 10-20 system to monitor brain waves.
-
EOG: Electrodes placed near the outer canthus of each eye to detect eye movements.
-
EMG: Electrodes placed on the chin to monitor muscle tone.
-
ECG: Electrodes on the chest to monitor heart rate and rhythm.
-
Respiratory Sensors: Nasal/oral thermistor and nasal pressure transducer to monitor airflow; thoracic and abdominal belts to monitor respiratory effort.
-
Pulse Oximetry: A sensor on the finger to measure blood oxygen saturation.
-
Leg EMG: Electrodes on the anterior tibialis muscles of both legs to detect limb movements.
-
-
Drug/Placebo Administration:
-
Administer the encapsulated investigational drug or placebo with a glass of water 30 minutes before "lights out."
-
-
Data Acquisition:
-
Record PSG data continuously for at least 8 hours.
-
A technician will monitor the recordings in real-time from an adjacent room to ensure data quality and respond to any participant needs.
-
-
Post-Sleep Procedures:
-
In the morning, remove the sensors.
-
Administer questionnaires to assess subjective sleep quality and any adverse effects.
-
Data Analysis
-
Sleep Scoring: A registered polysomnographic technologist, blinded to the treatment condition, will manually score the PSG recordings in 30-second epochs according to the American Academy of Sleep Medicine (AASM) Manual for the Scoring of Sleep and Associated Events.
-
Parameter Calculation: The following parameters will be calculated for each recording:
-
Sleep Continuity: SOL, TST, WASO, SE, Number of Awakenings.
-
Sleep Architecture: Time and percentage of total sleep time spent in N1, N2, N3, and REM sleep; REM latency.
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., paired t-tests or Wilcoxon signed-rank tests) to compare the sleep parameters between the drug and placebo conditions. A p-value of <0.05 is typically considered statistically significant.
Visualizations
Signaling Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Comparative evaluation of this compound and diazepam in treatment of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzodiazepines and Sleep Architecture: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polysomnography (sleep study) - Mayo Clinic [mayoclinic.org]
- 5. Drug-related Sleep Stage Changes: Functional Significance and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracing Benzoctamine Metabolites Using Radioactive Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing radioactive analysis to trace the metabolic fate of Benzoctamine. The following sections detail the necessary experimental procedures, data presentation, and visualization of metabolic pathways and workflows.
Introduction
This compound is a tetracyclic compound with sedative and anxiolytic properties. Understanding its metabolic pathway is crucial for characterizing its pharmacokinetic profile, identifying active metabolites, and assessing its safety. Radioactive isotope labeling is a powerful technique for these studies, offering high sensitivity and the ability to track all drug-related material. This document outlines the use of tritium (³H) labeling to trace this compound and its metabolites. It is known that this compound can be analyzed as its ³H-acetyl derivative and that it forms an N-methyl metabolite.[1]
Data Presentation
Table 1: In Vitro Metabolic Stability of [³H]-Benzoctamine in Human Liver Microsomes
| Time (minutes) | [³H]-Benzoctamine Remaining (%) | N-desmethyl-Benzoctamine Formed (pmol/mg protein) | Other Metabolites (Total Radioactivity, %) |
| 0 | 100 | 0 | 0 |
| 5 | 85.2 | 15.8 | 1.2 |
| 15 | 62.1 | 42.5 | 3.7 |
| 30 | 38.7 | 78.3 | 8.1 |
| 60 | 14.5 | 112.6 | 15.4 |
Table 2: Excretion Profile of Radioactivity Following a Single Oral Dose of [³H]-Benzoctamine in Rats
| Matrix | % of Administered Radioactive Dose (Mean ± SD, n=5) |
| Urine | |
| 0-24h | 65.4 ± 5.2 |
| 24-48h | 8.1 ± 1.1 |
| Feces | |
| 0-24h | 12.3 ± 2.5 |
| 24-48h | 5.6 ± 0.9 |
| Total Recovered | 91.4 ± 4.8 |
Experimental Protocols
Radiolabeling of this compound
Objective: To synthesize [³H]-Benzoctamine for use in metabolism studies.
Method: Catalytic tritium exchange is a common method for labeling compounds like this compound.
Protocol:
-
Dissolve this compound in a suitable solvent (e.g., dioxane).
-
Add a palladium catalyst (e.g., 10% Pd/C).
-
Introduce tritium gas (³H₂) and stir the reaction mixture at a controlled temperature and pressure.
-
Monitor the incorporation of tritium by thin-layer chromatography (TLC) with radiometric detection.
-
After the desired specific activity is achieved, remove the catalyst by filtration.
-
Purify the [³H]-Benzoctamine using high-performance liquid chromatography (HPLC) with a radioactivity detector.
-
Determine the radiochemical purity and specific activity (Ci/mmol) by liquid scintillation counting and UV absorbance.
In Vitro Metabolism in Human Liver Microsomes
Objective: To investigate the metabolic fate of this compound in a primary site of drug metabolism.
Protocol:
-
Prepare an incubation mixture containing human liver microsomes, [³H]-Benzoctamine, and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Initiate the reaction by adding the NADPH-regenerating system.
-
Incubate at 37°C with shaking.
-
At various time points (0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS for metabolite identification and a liquid scintillation counter for quantification of total radioactivity.
Animal Administration and Sample Collection
Objective: To study the absorption, distribution, metabolism, and excretion (ADME) of this compound in vivo.
Protocol:
-
Administer a single oral dose of [³H]-Benzoctamine to fasted rats.
-
House the animals in metabolic cages to allow for the separate collection of urine and feces.
-
Collect urine and feces at predetermined intervals (e.g., 0-24h and 24-48h).
-
At the end of the study, collect blood samples via cardiac puncture.
-
Homogenize fecal samples and aliquot urine and plasma samples for analysis.
-
Determine the total radioactivity in each sample using a liquid scintillation counter.
Metabolite Profiling and Identification
Objective: To separate and identify the metabolites of this compound.
Protocol:
-
Pool urine or plasma samples.
-
Use solid-phase extraction (SPE) to concentrate the drug and its metabolites.
-
Analyze the extracts using radio-HPLC coupled with a mass spectrometer (LC-MS).
-
The radio-HPLC will provide a profile of the radioactive peaks, corresponding to the parent drug and its metabolites.
-
The mass spectrometer will provide mass and fragmentation data for each peak, allowing for structural elucidation of the metabolites.
-
Compare the retention times and mass spectra with synthesized reference standards of potential metabolites (e.g., N-desmethyl-Benzoctamine) for definitive identification.
Visualizations
Caption: Experimental workflow for tracing this compound metabolites.
Caption: Proposed metabolic pathway of this compound.
References
Application Notes & Protocols: Long-Term Benzoctamine Administration in Rodents
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Benzoctamine is a sedative and anxiolytic agent with a mechanism of action that is not fully elucidated, although it is suggested to modulate serotonin levels in the forebrain.[1] To comprehensively evaluate the chronic effects and safety profile of this compound, a standardized protocol for long-term administration in rodent models is essential. These application notes provide detailed methodologies for conducting such studies, encompassing dose formulation, administration, pharmacokinetic analysis, and behavioral assessments. The protocols are designed to be adaptable for both mice and rats, the most commonly used species in preclinical toxicity and efficacy studies.[2]
I. Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data for the experimental protocols outlined in this document. These values are based on established guidelines for rodent studies and may require optimization for specific experimental goals.
Table 1: Rodent Model and Housing Specifications
| Parameter | Mice (e.g., C57BL/6, BALB/c) | Rats (e.g., Sprague Dawley, Wistar) |
| Age at Start of Study | 8-10 weeks | 6-8 weeks |
| Weight Range | 20-30 g | 200-300 g |
| Acclimation Period | Minimum 7 days | Minimum 7 days |
| Housing Density | Up to 5 per standard cage | 2-3 per standard cage |
| Light/Dark Cycle | 12h/12h | 12h/12h |
| Ambient Temperature | 20-26°C | 20-26°C |
| Humidity | 30-70% | 30-70% |
| Diet | Standard chow ad libitum | Standard chow ad libitum |
| Water | Ad libitum | Ad libitum |
Table 2: this compound Formulation and Administration
| Parameter | Guideline |
| Vehicle | 0.5% Methylcellulose in sterile water |
| Preparation | Homogenize this compound powder in vehicle using a sonicator or tissue homogenizer. Prepare fresh daily. |
| Storage | 4°C, protected from light, for up to 24 hours. |
| Route of Administration | Oral gavage (p.o.) or Intraperitoneal (i.p.) |
| Administration Volume (Mice) | 5-10 mL/kg (p.o.), ≤ 10 mL/kg (i.p.) |
| Administration Volume (Rats) | 5-10 mL/kg (p.o.), ≤ 10 mL/kg (i.p.) |
| Needle Gauge (for i.p.) | 25-27G for mice, 23-25G for rats |
Table 3: Proposed Dose-Ranging and Long-Term Study Doses
| Study Phase | Dose Group | Dose (mg/kg/day) - Mice | Dose (mg/kg/day) - Rats | Rationale |
| Dose-Ranging (7-14 days) | Vehicle Control | 0 | 0 | To assess vehicle effects. |
| Low Dose | 5 | 5 | To establish a no-observed-adverse-effect-level (NOAEL). | |
| Mid Dose | 15 | 15 | To induce observable, non-lethal toxicological effects. | |
| High Dose | 50 | 50 | To determine the maximum tolerated dose (MTD). | |
| Long-Term (e.g., 28, 90 days) | Vehicle Control | 0 | 0 | To serve as a baseline for comparison. |
| Low Dose (NOAEL) | 5 | 5 | To evaluate chronic effects at a non-toxic dose. | |
| Mid Dose | 15 | 15 | To assess the progression of toxicological effects. | |
| High Dose (MTD) | 50 | 50 | To evaluate cumulative toxicity at the highest tolerable dose. |
Table 4: Pharmacokinetic (PK) Study Parameters
| Parameter | Guideline |
| Animal Model | Naive, adult mice or rats |
| Routes of Administration | Intravenous (i.v.) and Oral (p.o.) |
| Dose | A single, non-toxic dose (e.g., 10 mg/kg) |
| Blood Sampling Timepoints (i.v.) | 5, 15, 30, 60, 120, 240, 480 minutes post-dose |
| Blood Sampling Timepoints (p.o.) | 15, 30, 60, 120, 240, 480, 1440 minutes post-dose |
| Sample Collection | Retro-orbital sinus or tail vein (serial); Cardiac puncture (terminal) |
| Anticoagulant | EDTA or Heparin |
| Sample Processing | Centrifuge at 4°C to separate plasma; store at -80°C. |
| Analytical Method | LC-MS/MS for quantification of this compound and its metabolites. |
II. Experimental Protocols
A. Protocol for Dose Formulation and Preparation
-
Objective: To prepare a homogenous and stable suspension of this compound for administration to rodents.
-
Materials:
-
This compound hydrochloride powder
-
0.5% (w/v) Methylcellulose in sterile, deionized water
-
Sterile conical tubes (15 mL and 50 mL)
-
Calibrated analytical balance
-
Sonicator or tissue homogenizer
-
Stir plate and magnetic stir bars
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and total volume needed for the study cohort.
-
Weigh the appropriate amount of this compound powder and place it in a sterile conical tube.
-
Add a small volume of the 0.5% methylcellulose vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing or stirring to ensure a uniform suspension.
-
For a more homogenous suspension, sonicate the mixture on ice or use a tissue homogenizer at a low speed.
-
Visually inspect the suspension for any clumps or undissolved particles.
-
Store the prepared formulation at 4°C, protected from light, and use within 24 hours.
-
Before each administration, gently shake or vortex the suspension to ensure uniformity.
-
B. Protocol for Long-Term Administration via Oral Gavage
-
Objective: To administer a precise dose of this compound directly into the stomach of the rodent.
-
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (flexible or rigid with a ball tip)
-
Syringes (1 mL or 3 mL)
-
Animal scale
-
-
Procedure:
-
Weigh the animal to determine the correct volume of the this compound suspension to administer.
-
Gently but firmly restrain the animal to prevent movement.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the length of the esophagus and avoid perforation of the stomach. Mark this length on the gavage needle.
-
Fill a syringe with the calculated volume of the drug suspension, ensuring there are no air bubbles.
-
Introduce the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus until the pre-measured mark is reached.
-
Slowly dispense the contents of the syringe.
-
Gently remove the gavage needle.
-
Monitor the animal for a few minutes to ensure there are no signs of distress or regurgitation.
-
Record the date, time, dose, and any observations.
-
C. Protocol for Pharmacokinetic (PK) Analysis
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in rodents.
-
Procedure:
-
Dosing:
-
For intravenous (i.v.) administration, inject a single bolus dose of this compound (dissolved in a suitable i.v. vehicle like saline) into the tail vein.
-
For oral (p.o.) administration, administer a single dose via oral gavage as described in Protocol B.
-
-
Blood Sampling:
-
At the specified time points (see Table 4), collect blood samples. For serial sampling from the same animal, use the tail vein or saphenous vein. For terminal collection, use cardiac puncture under anesthesia.
-
-
Plasma Preparation:
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and transfer it to a clean, labeled microcentrifuge tube.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound and its potential metabolites in the plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t1/2), and bioavailability.
-
-
D. Protocol for Behavioral Assessment (Elevated Plus Maze)
-
Objective: To assess the anxiolytic or anxiogenic effects of long-term this compound administration.
-
Apparatus:
-
An elevated plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system or by a blinded observer.
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
-
Clean the maze with 70% ethanol between each animal to remove olfactory cues.
-
III. Mandatory Visualizations
A. Hypothesized Signaling Pathway of this compound
References
Application of Benzoctamine in Hypertension and Blood Pressure Regulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoctamine is a tetracyclic compound originally developed for its sedative and anxiolytic properties. However, subsequent research has revealed its potential as an antihypertensive agent. This document provides detailed application notes and protocols for studying the effects of this compound on hypertension and blood pressure regulation, targeted at researchers, scientists, and professionals in drug development. Preclinical studies have indicated that this compound effectively lowers blood pressure, primarily through its antagonistic action on alpha-1 adrenergic receptors.[1] This makes it a molecule of interest for investigating novel therapeutic approaches to hypertension.
Mechanism of Action in Blood Pressure Regulation
The primary mechanism by which this compound exerts its antihypertensive effect is through the blockade of alpha-1 adrenergic receptors in vascular smooth muscle.[1] Normally, the binding of catecholamines such as norepinephrine and epinephrine to these receptors triggers a signaling cascade that leads to vasoconstriction and an increase in blood pressure.[1][2][3][4] this compound competitively inhibits this binding, leading to vasodilation, a decrease in total peripheral resistance, and consequently, a reduction in blood pressure.
While this compound also exhibits an affinity for serotonin (5-HT2) receptors, studies have shown that its blood pressure-lowering effect is not mediated by serotonin antagonism.[1] This has been demonstrated in studies where selective 5-HT2 antagonists failed to produce a similar hypotensive effect in spontaneously hypertensive rats (SHR).[1]
Quantitative Data Summary
The following tables summarize the quantitative data available from preclinical studies on this compound.
Table 1: In Vivo Efficacy of this compound in Spontaneously Hypertensive Rats (SHR)
| Parameter | Value | Animal Model | Dosage and Administration | Reference |
| Maximum Blood Pressure Reduction | ~30 mm Hg | Spontaneously Hypertensive Rats (SHR) | 10 mg/kg, intraperitoneal (i.p.) | [1] |
Table 2: In Vitro Receptor Affinity of this compound
| Receptor | Affinity (Ratio of 5HT2 to alpha receptor affinity) | Reference |
| 5HT2 vs. Alpha Adrenergic | 16 | [1] |
Signaling Pathway of Alpha-1 Adrenergic Receptor Antagonism by this compound
The following diagram illustrates the signaling pathway affected by this compound's antagonism of the alpha-1 adrenergic receptor, leading to vasodilation.
Caption: Alpha-1 adrenergic receptor signaling pathway and its inhibition by this compound.
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound's Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)
Objective: To determine the effect of a single intraperitoneal dose of this compound on mean arterial pressure (MAP) and heart rate (HR) in conscious, freely moving Spontaneously Hypertensive Rats.
Materials:
-
Spontaneously Hypertensive Rats (SHR), male, 16-20 weeks old
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane) for surgical procedures
-
Telemetry system for blood pressure monitoring (implantable transmitter and receiver) or a non-invasive tail-cuff system
-
Syringes and needles (23-25 gauge) for intraperitoneal injection
-
Animal restrainers (for tail-cuff method)
-
Data acquisition and analysis software
Methodology:
-
Animal Acclimatization and Housing:
-
House rats individually in a temperature- and light-controlled environment (12:12 h light-dark cycle) with ad libitum access to food and water.
-
Allow at least one week for acclimatization before any procedures.
-
-
Surgical Implantation of Telemetry Device (Invasive Method - Recommended):
-
Anesthetize the rat using isoflurane.
-
Surgically implant the pressure-sensing catheter of the telemetry transmitter into the abdominal aorta, distal to the renal arteries.
-
Place the body of the transmitter in the peritoneal cavity.
-
Close the incisions and allow the animal to recover for at least 7-10 days. Monitor for signs of pain or infection and provide appropriate postoperative care.
-
-
Blood Pressure Measurement (Non-Invasive Method - Alternative):
-
Acclimatize the rats to the restrainer and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure fluctuations.
-
Warm the rat's tail to an appropriate temperature to detect the tail artery pulse.
-
Perform at least three consecutive stable blood pressure measurements and average the values for each time point.
-
-
Experimental Procedure:
-
Record baseline MAP and HR for at least 30 minutes before drug administration.
-
Prepare a solution of this compound hydrochloride in sterile saline at a concentration of 10 mg/mL.
-
Administer a single intraperitoneal (i.p.) injection of this compound (10 mg/kg) or an equivalent volume of sterile saline (vehicle control).
-
Continuously monitor and record MAP and HR for at least 4 hours post-injection.
-
-
Data Analysis:
-
Calculate the change in MAP and HR from baseline at various time points post-injection.
-
Compare the changes in the this compound-treated group to the vehicle-treated group using an appropriate statistical test (e.g., two-way ANOVA with repeated measures).
-
A p-value of < 0.05 is typically considered statistically significant.
-
Experimental Workflow
Caption: In vivo experimental workflow for assessing this compound's antihypertensive effects.
Logical Relationship: this compound's Therapeutic Rationale
Caption: Logical framework for the antihypertensive action of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Benzoctamine Dosage Optimization
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing Benzoctamine dosage in experimental settings to achieve desired therapeutic effects while minimizing off-target activity.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
The precise mechanism of this compound's anxiolytic and sedative effects is not fully understood.[1] However, research points to a multi-faceted mode of action primarily involving the serotonergic and catecholaminergic systems.
-
Serotonergic System: The leading hypothesis is that this compound increases serotonin levels in the brain.[1][2] It is thought to inhibit serotonin uptake, which in turn decreases overall serotonin turnover.[3][4][5] This action may be central to its anxiolytic properties.[2][5]
-
Catecholaminergic System: this compound also acts as an antagonist at adrenergic receptors.[3] This leads to a decreased turnover of catecholamines such as norepinephrine and epinephrine, and potentially dopamine, which likely contributes to its sedative and physiological effects.[3]
Caption: Proposed dual mechanism of this compound action.
Q2: What are the primary off-target effects to consider during experiments?
The main off-target effects stem from this compound's antagonism of adrenergic receptors and its interactions with other central nervous system (CNS) depressants.
-
Hypotension: By blocking alpha-adrenergic receptors, this compound can cause a reduction in blood pressure.[3] In rat studies, a 10 mg dose resulted in an approximate 30mm Hg drop in blood pressure.[3] This is a critical parameter to monitor in animal models.
-
Enhanced Respiratory Depression with Co-administration: While this compound alone is noted for not causing respiratory depression and in some cases stimulating respiration[3][6][7], it can potentiate the respiratory depressant effects of other drugs. When co-administered with agents like morphine, it has been shown to enhance the depression of the respiratory rate.[3][6]
-
Common Side Effects: Clinically observed side effects include drowsiness (the most common at 9% incidence), dry mouth, headache, dizziness, and gastrointestinal upset (1-2% incidence each).[3] These may manifest in animal models as altered behavior or reduced food and water intake.
Q3: What is a recommended starting dosage for preclinical research?
Translating human clinical doses to preclinical models requires careful consideration of allometric scaling and the specific research question. The provided clinical data can serve as a foundation for designing initial dose-range finding studies.
Table 1: Pharmacokinetic Profile of this compound
| Parameter | Value | Species/Route | Citation |
|---|---|---|---|
| Bioavailability | >90% | Human / Oral | [3] |
| Half-Life (t½) | 2-3 hours | Human | [3] |
| Time to Peak Plasma | 1 hour | Human / Oral | [3] |
| Volume of Distribution | 1-2 L/kg | Human (70 kg) |[3] |
Table 2: Summary of Human Clinical Dosages
| Administration Route | Indication | Dosage | Citation |
|---|---|---|---|
| Oral | Anxiety | 10 mg, three times daily | [3] |
| Oral | Psychoneurotic Anxiety | 30 to 80 mg daily | [3] |
| Intravenous | Sedation/Anxiety | 5 mg/minute until 20-40 mg total |[3] |
For a rodent model, a starting point could be derived from the human equivalent dose, followed by a dose-escalation study to determine the maximum tolerated dose (MTD) and the effective dose range for the desired on-target effect.[8]
Q4: How can I design an experiment to determine the optimal therapeutic window for this compound?
A dose-response study is essential to define the therapeutic window, where on-target effects are maximized and off-target effects are minimized.
Caption: Experimental workflow for dosage optimization.
Experimental Protocol: Dose-Response Assessment
1. Objective: To determine the dose-dependent effects of this compound on anxiolysis (on-target) and hemodynamics (off-target) in a rodent model.
2. Materials:
-
Male Wistar rats (250-300g)
-
This compound hydrochloride
-
Vehicle (e.g., 0.9% saline)
-
Elevated Plus Maze (EPM) apparatus
-
Non-invasive blood pressure monitoring system (tail-cuff method)
-
Whole-body plethysmography chamber for respiratory monitoring
3. Methodology:
-
Acclimation: Acclimate animals to housing and handling for 7 days.
-
Group Assignment: Randomly assign animals to 5 groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: Low Dose this compound
-
Group 3: Mid Dose this compound
-
Group 4: High Dose this compound
-
Group 5: Extra-High Dose this compound
-
-
Drug Administration: Administer this compound or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.).
-
Assessment Timing: Conduct all assessments approximately 60 minutes post-administration, corresponding to the peak plasma concentration time.[3]
-
Off-Target Assessment (Hemodynamics & Respiration):
-
Place the animal in a restrainer and attach the tail-cuff for blood pressure and heart rate measurement. Record baseline and post-dose values.
-
Place the animal in the plethysmography chamber and record respiratory rate and tidal volume.
-
-
On-Target Assessment (Anxiolysis):
-
Immediately following physiological measurements, place the rat at the center of the EPM, facing an open arm.
-
Record behavior for 5 minutes, scoring time spent in open arms and number of entries into open vs. closed arms. An increase in open arm exploration is indicative of an anxiolytic effect.
-
-
Data Analysis:
-
For each parameter, calculate the mean and standard error for each group.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to identify significant differences between dose groups and the vehicle control.
-
Plot dose-response curves for both on-target (EPM open arm time) and off-target (change in blood pressure) effects to visualize the therapeutic window.
-
Troubleshooting Guide
Q5: My experiment shows significant hypotension even at doses that produce minimal anxiolytic effects. What are the next steps?
Observing significant off-target effects before achieving the desired therapeutic effect is a common challenge in drug development.
Caption: Troubleshooting logic for unexpected off-target effects.
Troubleshooting Steps:
-
Verify Dosage: Double-check all calculations for dose preparation. An error could lead to administering a much higher dose than intended.
-
Lower the Dose Range: The effective dose for anxiolysis in your model may be lower than anticipated. Design a follow-up study using a lower, narrower dose range.
-
Assess for Drug Interactions: this compound's effects can be altered by other compounds. Ensure no other CNS active agents are being co-administered unless it is a deliberate part of the experimental design.[2]
-
Change Administration Route: The pharmacokinetics differ between oral and intravenous administration.[3] An alternative route might alter the ratio of on-target to off-target effects by changing the absorption rate and peak concentration.
-
Isolate the Mechanism: To confirm that the observed hypotension is due to alpha-adrenergic blockade, consider a pre-treatment experiment with a specific alpha-1 antagonist to see if it occludes the hypotensive effect of this compound.
References
- 1. This compound | C18H19N | CID 28425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Effects of this compound and chlordiazepoxide on turnover and uptake of 5-hydroxytryptamine in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound and chlordiazepoxide on turnover and uptake of 5-hydroxytryptamine in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-a study of the respiratory effects of oral doses in human volunteers and interactions with morphine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of this compound as Sedative in Patients with Respiratory Failure | The BMJ [bmj.com]
- 8. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Benzoctamine degradation in experimental solutions
Welcome to the Benzoctamine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and handling of this compound in experimental settings. This center offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the stability and integrity of this compound in your solutions.
Troubleshooting Guide: this compound Degradation
This guide addresses common issues related to the degradation of this compound in experimental solutions. The information provided is based on the known chemical properties of this compound and data from its structurally similar analog, maprotiline.[1][2]
| Problem | Possible Cause | Suggested Solution |
| Loss of this compound potency in acidic solutions. | This compound, similar to its structural analog maprotiline, is susceptible to degradation in acidic conditions.[2] | - Avoid acidic conditions (pH < 6) if possible.- If acidic pH is necessary, prepare solutions fresh and use immediately.- Store any acidic stock solutions at refrigerated temperatures (2-8°C) and for a limited time.- Perform a stability study to determine the acceptable time frame for your specific acidic conditions. |
| Observed degradation in aqueous solutions over time. | Hydrolysis can occur, especially with prolonged storage in aqueous environments.[1] | - Prepare fresh aqueous solutions daily.- For longer-term storage, consider preparing stock solutions in a suitable organic solvent like ethanol or DMSO and dilute to your final aqueous concentration just before use.[3][4] - Store aqueous solutions protected from light and at controlled room temperature or refrigerated. |
| Unexpected peaks in chromatography after exposure to air or certain reagents. | This compound contains a secondary amine that can be susceptible to oxidation.[5][6] Exposure to atmospheric oxygen over time or the presence of oxidizing agents can lead to the formation of degradation products. | - Degas aqueous solutions before adding this compound.- Consider purging the headspace of your solution container with an inert gas like nitrogen or argon.- Avoid using oxidizing agents in your experimental setup unless they are part of the intended reaction.- If oxidation is suspected, use an antioxidant in your formulation, after confirming its compatibility with your experimental system. |
| Inconsistent results when experiments are conducted under bright light. | While maprotiline shows some photostability, tetracyclic compounds can be susceptible to photodegradation.[2][7] | - Prepare and handle this compound solutions in a dimly lit environment.- Use amber or opaque containers to store solutions.- Protect experimental setups from direct light sources. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound solid compound?
A1: Store solid this compound in a well-closed container, protected from light, at controlled room temperature (20-25°C).
Q2: What solvents are recommended for preparing this compound stock solutions?
A2: For stock solutions, consider using HPLC-grade ethanol or DMSO.[3][4] Ensure the chosen solvent is compatible with your downstream experimental conditions. For aqueous experiments, a concentrated stock in an organic solvent can be diluted into the aqueous buffer immediately before use.
Q3: How stable is this compound in aqueous solutions at different pH values?
A3: Based on data from structurally similar compounds, this compound is expected to be more stable in neutral to slightly basic conditions and less stable in acidic conditions.[2] For critical experiments, it is highly recommended to perform a preliminary stability study at your intended pH.
Q4: What are the likely degradation pathways for this compound?
A4: Based on its chemical structure and data from the analogous compound maprotiline, the primary degradation pathways for this compound are likely to be:
-
Oxidation: The secondary amine is a potential site for oxidation, which could lead to the formation of N-oxides or other oxidative products.[5][6]
-
Hydroxylation: Addition of hydroxyl groups to the aromatic rings or the bicyclo-octadiene core is a possible degradation route, particularly under oxidative or photolytic stress.[8]
-
Ring Opening: Cleavage of the dibenzobicyclo-octadiene ring system could occur under more strenuous degradation conditions.[9]
Q5: What analytical techniques are suitable for detecting this compound and its potential degradation products?
A5: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection is a suitable technique.[10][11] A stability-indicating HPLC method, which can separate the intact drug from its degradation products, should be developed and validated for accurate quantification.
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure and known degradation of similar compounds.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Materials:
-
This compound hydrochloride
-
Anhydrous Ethanol or DMSO (HPLC grade)
-
Volumetric flask (Class A)
-
Analytical balance
-
Spatula
-
Amber glass vial with a screw cap
Procedure:
-
Accurately weigh the desired amount of this compound hydrochloride using an analytical balance.
-
Transfer the weighed powder to a clean, dry volumetric flask.
-
Add a small amount of the chosen solvent (Ethanol or DMSO) to dissolve the powder.
-
Once dissolved, add more solvent to reach the final desired volume.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer the stock solution to a labeled amber glass vial for storage.
-
Store the stock solution at 2-8°C, protected from light.
Protocol 2: General Stability Study of this compound in an Aqueous Buffer
Objective: To assess the stability of this compound in a specific aqueous buffer under defined conditions (e.g., pH, temperature, light exposure).
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous buffer of interest
-
HPLC or UPLC system with a suitable detector
-
pH meter
-
Incubator or water bath
-
Photostability chamber (optional)
-
Amber and clear vials
Workflow Diagram:
Procedure:
-
Prepare a solution of this compound in the aqueous buffer of interest at the desired final concentration by diluting the stock solution.
-
Measure and record the initial pH of the solution.
-
Aliquot the solution into several amber and clear vials.
-
Place the vials under the desired stress conditions (e.g., 40°C, room temperature, exposure to light).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each condition.
-
Immediately analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound and detect any degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Quantitative Data Summary (Based on Maprotiline as a proxy)
The following table summarizes the degradation of maprotiline, a structural analog of this compound, under various stress conditions. This data can serve as a preliminary guide for designing experiments with this compound.
| Stress Condition | Reagent/Condition | Time | Temperature | Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | 4 hours | 80°C | Significant |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | 80°C | Stable |
| Oxidation | 3% H₂O₂ | 4 hours | Room Temp | Significant |
| Thermal | Dry Heat | 1 hour | 105°C | Stable |
| Photolytic | Daylight | - | Room Temp | Stable |
| Data adapted from stability studies on maprotiline.[12] |
Logical Relationship Diagram for Troubleshooting
References
- 1. veeprho.com [veeprho.com]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodegradation of typical psychotropic drugs in the aquatic environment: a critical review - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A Comprehensive Review on the Pharmacology of Tricyclic Antidepressants and their Analytical Methods [ijnc.ir]
- 11. researchgate.net [researchgate.net]
- 12. acgpubs.org [acgpubs.org]
Identifying and minimizing drug interactions with Benzoctamine in co-administration studies
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating drug-drug interactions (DDIs) with Benzoctamine. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that could lead to pharmacodynamic drug interactions?
A1: this compound acts as a sedative and anxiolytic.[1] Its primary mechanism is not fully elucidated but is known to increase serotonin levels in the forebrain, similar to Selective Serotonin Reuptake Inhibitors (SSRIs).[1] Additionally, it has antagonistic effects on epinephrine and norepinephrine receptors.[1] Therefore, co-administration with other drugs that modulate these neurotransmitter systems (e.g., other antidepressants, antipsychotics, sympathomimetics, or sympatholytics) could lead to additive or antagonistic pharmacodynamic effects. A significant number of drug interactions involving this compound are related to an increased risk of Central Nervous System (CNS) depression.[2]
Q2: What are the known pharmacokinetic parameters of this compound?
A2: this compound has an oral bioavailability of over 90% and a relatively short elimination half-life of 2 to 3 hours.[1] Peak plasma concentrations are typically reached within 1 hour of oral administration.[1] Its metabolism is hepatic, and excretion is renal.[1]
Q3: Which metabolic pathways are likely involved in this compound's clearance?
A3: While specific data on this compound's metabolism is limited, its structural similarities to other psychoactive compounds and its hepatic clearance suggest that it is likely metabolized by the Cytochrome P450 (CYP) enzyme system. Given that many anxiolytic and sedative drugs, such as benzodiazepines, are substrates for CYP3A4 and CYP2C19, these isoforms are plausible candidates for investigation in this compound's Phase I metabolism.[3][4][5] Phase II metabolism, potentially through glucuronidation by UDP-glucuronosyltransferases (UGTs), may also be involved, as is common for drugs with hydroxylated metabolites.[3][6]
Q4: How should I begin assessing the DDI potential of a new compound with this compound?
A4: A step-wise approach is recommended. Start with in vitro studies to determine if the new compound inhibits or induces the primary metabolizing enzymes of this compound (hypothesized to be CYP3A4 and/or CYP2C19). Conversely, assess if this compound inhibits or induces the metabolic pathways of the new compound. If a significant interaction is observed in vitro, proceed to in vivo studies in an appropriate animal model to quantify the effect on pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (maximum concentration).
Troubleshooting Guides
In Vitro Co-administration Studies
Issue 1: High variability in IC50 values in CYP inhibition assays.
-
Possible Cause 1: Poor solubility of this compound or the test compound.
-
Solution: Ensure that the concentration of the solvent (e.g., DMSO, methanol) is consistent across all wells and does not exceed a concentration known to inhibit CYP enzymes (typically <0.5%). Test the solubility of your compounds in the assay buffer prior to the experiment. If solubility is an issue, consider using a different solvent or a solubilizing agent that has been validated for use in CYP inhibition assays.
-
-
Possible Cause 2: Non-specific binding to microplate plastic.
-
Solution: Use low-binding microplates. Pre-treating plates with a solution of bovine serum albumin (BSA) can also help to reduce non-specific binding.
-
-
Possible Cause 3: Instability of the compound in the incubation mixture.
-
Solution: Assess the stability of this compound and the co-administered drug in the assay matrix (e.g., human liver microsomes) over the incubation period in the absence of NADPH to check for non-enzymatic degradation.
-
Issue 2: Unexpectedly low metabolic turnover of this compound in human liver microsomes.
-
Possible Cause 1: The primary metabolic pathway is not CYP-mediated.
-
Solution: While CYPs are the most common, other enzyme systems like flavin-containing monooxygenases (FMOs) or UDP-glucuronosyltransferases (UGTs) could be involved.[7] Consider running assays with and without UGT cofactors (e.g., UDPGA) to investigate the role of glucuronidation.
-
-
Possible Cause 2: Inactive microsomal preparations.
-
Solution: Always qualify new lots of human liver microsomes with known substrates for the major CYP isoforms to ensure enzymatic activity is within the expected range. Include positive control inhibitors in your assays to validate that the system is responsive.
-
In Vivo Co-administration Studies
Issue 1: High inter-individual variability in plasma concentrations of this compound.
-
Possible Cause 1: Genetic polymorphisms in metabolizing enzymes.
-
Solution: If a specific CYP enzyme is identified as the primary metabolic route, consider genotyping the study animals for relevant polymorphisms if known. In clinical studies, subject genotyping can help explain variability.[8]
-
-
Possible Cause 2: Differences in food intake or diet.
-
Solution: Standardize feeding schedules for animal studies, as food can affect drug absorption and metabolism. For clinical studies, control for food intake around the time of drug administration.
-
-
Possible Cause 3: Inconsistent sample handling and processing.
-
Solution: Ensure a standardized protocol for blood collection, processing to plasma, and storage. Variations in time from collection to centrifugation or freeze-thaw cycles can affect drug concentrations.[9]
-
Issue 2: Discrepancy between in vitro DDI prediction and in vivo results.
-
Possible Cause 1: Role of drug transporters.
-
Solution: In vitro metabolism assays do not account for the role of drug transporters (e.g., P-glycoprotein) in drug disposition. If a discrepancy is observed, conduct in vitro transporter assays to determine if this compound or the co-administered drug is a substrate or inhibitor of key uptake or efflux transporters.
-
-
Possible Cause 2: Formation of active metabolites.
-
Solution: The in vivo interaction may be driven by a metabolite of the parent drug. Ensure your analytical method can detect and quantify major metabolites of both this compound and the co-administered drug.
-
-
Possible Cause 3: Complex interactions involving both inhibition and induction.
-
Solution: If a drug is both an inhibitor and an inducer of the same enzyme, the net effect in vivo can be difficult to predict. A more complex study design, potentially involving multiple dosing regimens, may be necessary to dissect these effects.
-
Data Presentation
Illustrative Quantitative Data Tables
The following tables are provided as templates for presenting quantitative data from DDI studies. Note: The values presented are for illustrative purposes only and do not represent actual experimental data for this compound.
Table 1: Effect of Co-administered Drugs on this compound Pharmacokinetics (Illustrative Data)
| Co-administered Drug (Inhibitor/Inducer) | This compound Dose (mg) | Change in this compound Cmax | Change in this compound AUC |
| Potent CYP3A4 Inhibitor (e.g., Ketoconazole) | 20 | ↑ 1.8-fold | ↑ 3.5-fold |
| Moderate CYP3A4 Inhibitor (e.g., Diltiazem) | 20 | ↑ 1.3-fold | ↑ 2.1-fold |
| Potent CYP3A4 Inducer (e.g., Rifampin) | 20 | ↓ 0.4-fold | ↓ 0.2-fold |
| Potent CYP2C19 Inhibitor (e.g., Omeprazole) | 20 | No significant change | No significant change |
Table 2: Effect of this compound on the Pharmacokinetics of Co-administered Drugs (Illustrative Data)
| Substrate Drug | Substrate's Primary Metabolic Pathway | Change in Substrate Cmax | Change in Substrate AUC |
| Midazolam | CYP3A4 | ↑ 1.2-fold | ↑ 1.5-fold |
| S-mephenytoin | CYP2C19 | No significant change | No significant change |
| Digoxin | P-glycoprotein | No significant change | No significant change |
Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against the major CYP isoforms using human liver microsomes.
-
Materials:
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Specific CYP isoform substrate (e.g., midazolam for CYP3A4, S-mephenytoin for CYP2C19)
-
Test compound (potential inhibitor) and a known inhibitor (positive control)
-
Acetonitrile with an internal standard for reaction quenching
-
96-well microplates
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a stock solution of the test compound and serially dilute to achieve a range of concentrations.
-
In a 96-well plate, add the HLM, phosphate buffer, and the specific CYP substrate.
-
Add the test compound at various concentrations to the appropriate wells. Include vehicle controls (no inhibitor) and positive controls (known inhibitor).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 15 minutes).
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition at each concentration relative to the vehicle control and determine the IC50 value by non-linear regression.
-
Protocol 2: In Vivo Co-administration Study in a Rodent Model
This protocol describes a crossover study design to evaluate the effect of a test compound on the pharmacokinetics of this compound in rats.
-
Animals and Housing:
-
Male Sprague-Dawley rats (8-10 weeks old).
-
House in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatize animals for at least one week before the study.
-
-
Study Design (Crossover):
-
Period 1: Administer this compound (e.g., 10 mg/kg, oral gavage) to a cohort of rats (n=6-8). Collect blood samples at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via a cannulated vessel or tail vein.
-
Washout Period: Allow for a washout period of at least 7 times the half-life of this compound (e.g., 7-10 days).
-
Period 2: Administer the test compound (potential interactor) at a specified dose and time before administering the same dose of this compound as in Period 1. Collect blood samples at the same time points.
-
-
Sample Processing and Analysis:
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for this compound for each animal in both periods using non-compartmental analysis.
-
Compare the pharmacokinetic parameters of this compound in the presence and absence of the test compound using appropriate statistical tests (e.g., paired t-test).
-
Visualizations
Caption: Workflow for Investigating this compound DDIs.
Caption: Hypothesized Metabolic Pathway of this compound.
Caption: Decision Tree for DDI Assessment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ClinPGx [clinpgx.org]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. Pharmacokinetics of benzodiazepines: metabolic pathways and plasma level profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro glucuronidation of designer benzodiazepines by human UDP-glucuronyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Variability – Pharmacokinetics [sepia2.unil.ch]
- 9. Method of variability optimization in pharmacokinetic data analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Benzoctamine Long-Term Stability for Chronic Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on the challenges associated with the long-term stability of Benzoctamine, particularly for its use in chronic studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Troubleshooting Guides
Issue 1: Loss of this compound potency in solid dosage forms over time.
| Potential Cause | Troubleshooting Steps |
| Maillard Reaction with Reducing Sugars | This compound, containing a secondary amine, is susceptible to the Maillard reaction with reducing sugars like lactose, which is a common filler.[1][2] This can lead to brownish discoloration and degradation of the active pharmaceutical ingredient (API).Recommendation: • Avoid using excipients containing reducing sugars (e.g., lactose, dextrose).[3][2][4] • Consider alternative fillers such as microcrystalline cellulose (with low impurity levels), mannitol, or dicalcium phosphate. |
| Oxidative Degradation | This compound's tricyclic structure, similar to tricyclic antidepressants (TCAs), may be prone to oxidation. This can be catalyzed by peroxide impurities in excipients like povidone and polyethylene glycols (PEGs).[3][4][5]Recommendation: • Use excipients with low peroxide values.[3][4] • Consider the inclusion of antioxidants in the formulation, but ensure compatibility.[5] • Package the formulation in an environment with reduced oxygen (e.g., nitrogen overlay).[6] |
| Hydrolytic Degradation | While typically more stable than esters, amine-containing compounds can still undergo hydrolysis, especially in the presence of moisture.[6][7]Recommendation: • Control the moisture content of the formulation by using low-moisture excipients. • Ensure appropriate storage conditions with controlled humidity. • Utilize packaging with good moisture barrier properties. |
Issue 2: Appearance of unknown peaks in HPLC analysis of stability samples.
| Potential Cause | Troubleshooting Steps |
| Formation of Degradation Products | Forced degradation studies, although not specifically found for this compound, are essential for identifying potential degradation products under stress conditions (acidic, basic, oxidative, thermal, photolytic).[8] For structurally similar TCAs, oxidation is a major degradation pathway.[9]Recommendation: • Perform forced degradation studies to generate potential degradation products and confirm the stability-indicating nature of your analytical method.[8][10] • Use a gradient HPLC method with a photodiode array (PDA) detector to ensure peak purity and separation from any degradants.[11][12] • Couple HPLC with mass spectrometry (LC-MS) to identify the mass of the unknown peaks and elucidate their structures. |
| Excipient-Related Impurities | Some excipients may contain reactive impurities that can degrade over time or interact with the API.[3][4][5]Recommendation: • Analyze a placebo formulation (containing all excipients without this compound) under the same stability conditions to identify any peaks originating from the excipients. • Source high-purity excipients and request certificates of analysis that include levels of reactive impurities like peroxides and aldehydes.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical environmental factors affecting this compound's stability?
A1: Based on its chemical structure (secondary amine and tricyclic system), the most critical factors are likely to be:
-
Humidity: Moisture can facilitate hydrolytic degradation and the Maillard reaction.[1][7]
-
Temperature: Elevated temperatures accelerate most degradation pathways, including oxidation and hydrolysis.[1]
-
Light: As with many cyclic compounds, photolytic degradation is a potential concern. Photostability studies are recommended.[13][14][15]
-
Oxygen: The presence of oxygen can lead to oxidative degradation, a common pathway for similar tricyclic compounds.[9][5][6]
Q2: Which excipients should I be cautious with when formulating this compound for long-term studies?
A2: Be cautious with the following excipients:
-
Reducing Sugars (e.g., Lactose, Dextrose): These can cause the Maillard reaction with this compound's secondary amine group.[3][1][2]
-
Povidone and Polyethylene Glycols (PEGs): These may contain peroxide impurities that can induce oxidative degradation.[3][4][5]
-
Magnesium Stearate: While a common lubricant, it can sometimes accelerate degradation in the presence of moisture.[1]
Q3: What is a suitable analytical method for a stability-indicating assay of this compound?
A3: A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and reliable approach for stability-indicating assays.[8][10][11]
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure separation of the parent drug from potential degradation products.
-
Detection: A photodiode array (PDA) detector is advantageous as it can assess peak purity.
-
Validation: The method must be validated according to ICH guidelines to be considered stability-indicating. This involves demonstrating specificity by performing forced degradation studies.
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug powder to 105°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution and solid drug powder to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[14][15] A control sample should be protected from light.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL).
-
Analyze the samples by a suitable RP-HPLC method, comparing them to an unstressed control sample.
-
Protocol 2: Excipient Compatibility Study
This protocol describes a method to assess the compatibility of this compound with selected excipients.
-
Sample Preparation:
-
Prepare binary mixtures of this compound and each excipient in a 1:1 ratio by weight.
-
Prepare a control sample of pure this compound.
-
For accelerated studies, add a small amount of water (e.g., 5% w/w) to a separate set of binary mixtures.
-
-
Storage Conditions:
-
Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).
-
-
Analysis:
-
At predetermined time points (e.g., 1, 2, and 4 weeks), analyze the samples for the appearance of the drug and any degradation products using a validated stability-indicating HPLC method.
-
Observe the samples for any physical changes, such as color change.
-
Compare the degradation profile of the binary mixtures to that of the pure drug to identify any incompatibilities.
-
Visualizations
Caption: Workflow for this compound stability and compatibility testing.
Caption: Potential degradation pathways for this compound.
References
- 1. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 2. scispace.com [scispace.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidation of Drugs during Drug Product Development: Problems and Solutions [mdpi.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. iipseries.org [iipseries.org]
- 8. ijpsr.com [ijpsr.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. scispace.com [scispace.com]
- 14. database.ich.org [database.ich.org]
- 15. 3 Important Photostability Testing Factors [sampled.com]
Optimizing LC-MS/MS parameters for sensitive detection of Benzoctamine
##
This guide provides technical support for researchers, scientists, and drug development professionals on optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the sensitive detection of Benzoctamine.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for LC-MS/MS analysis?
A1: Understanding the physicochemical properties of this compound is crucial for method development. Key properties include:
The high pKa indicates that this compound is a basic compound, readily protonated in acidic conditions.[3] Its high logP value suggests it is lipophilic and will retain well on reversed-phase columns.
Q2: Which ionization mode, positive or negative, is suitable for this compound?
A2: Positive ion electrospray ionization (ESI+) is the recommended mode. This compound's structure includes a secondary amine group which is strongly basic (pKa 10.04) and is easily protonated to form a positive ion ([M+H]⁺) in the ESI source, leading to high sensitivity.[3][4] Acidifying the mobile phase will ensure the analyte is in its charged form before entering the mass spectrometer.[4]
Q3: What are the expected precursor and product ions for this compound?
A3: For tandem mass spectrometry, you will need to select a precursor ion (Q1) and one or more product ions (Q3).
-
Precursor Ion ([M+H]⁺): Given the molecular weight of 249.36, the protonated molecule will have a mass-to-charge ratio (m/z) of approximately 250.2 .
-
Product Ions: Fragmentation of the precursor ion is achieved by collision-induced dissociation (CID). While specific fragmentation patterns for this compound are not widely published, fragmentation of similar tetracyclic compounds often involves cleavage of the side chain or fragmentation of the ring system.[5] Alpha-cleavage next to the amine is a common fragmentation pathway for aliphatic amines.[6] Therefore, a likely product ion would result from the loss of the methylaminomethyl side chain or parts of it. Experimental determination by infusing a standard solution is necessary to identify the most stable and abundant product ions for quantification and qualification.
Q4: How can I improve the chromatographic peak shape for this compound?
A4: Poor peak shape (e.g., tailing) for basic compounds like this compound is common on standard C18 columns due to interactions with residual silanols. To improve this:
-
Use an Acidic Modifier: Add a small amount of a volatile acid, such as 0.1% formic acid, to your mobile phases (both water and organic).[7] This protonates the this compound, improving solubility in the mobile phase, and also protonates the silanol groups on the silica support, reducing peak tailing.
-
Select an Appropriate Column: Consider using a column with end-capping or one designed for basic compounds. Biphenyl or PFP (pentafluorophenyl) phases can offer alternative selectivity.
-
Optimize Gradient and Flow Rate: A well-optimized gradient elution can improve peak shape and resolution from matrix components.
Q5: I'm seeing low sensitivity or signal instability. What should I check first?
A5: Low or unstable signal can stem from several factors. Systematically check the following:
-
Ion Source Parameters: The electrospray voltage, nebulizer gas pressure, drying gas flow rate, and temperature are critical.[8] These parameters are interdependent and should be optimized by infusing a standard solution of this compound. For basic compounds, optimizing the cone or fragmentor voltage is also key to maximizing the precursor ion signal before it enters the quadrupole.[4]
-
Mobile Phase Composition: Ensure the pH is appropriate to promote ionization (pH at least two units below the pKa).[4] Highly aqueous mobile phases can sometimes lead to unstable spray; ensure sufficient organic content as the analyte elutes.[4]
-
Source Cleanliness: Contamination in the ion source can significantly reduce signal intensity.[9] Check for and clean the capillary, cone, and other source components as part of routine maintenance.
Q6: What strategies can I use to overcome matrix effects and ion suppression?
A6: Matrix effects, particularly ion suppression, are a common challenge in bioanalysis when co-eluting compounds from a complex matrix compete with the analyte for ionization.[10][11]
-
Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis. Solid-phase extraction (SPE) is generally more effective at removing interferences than protein precipitation (PPT) or liquid-liquid extraction (LLE).[4] For a basic drug like this compound, a mixed-mode cation exchange SPE sorbent can provide excellent cleanup.[12]
-
Chromatographic Separation: Adjust your LC gradient to separate the elution of this compound from the regions of major ion suppression (often early and late in the chromatogram where salts and phospholipids elute).[13]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d3) is the gold standard for compensating for matrix effects. It co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification.
-
Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[11]
Method Optimization Workflow
The following diagram outlines a systematic approach to developing a sensitive and robust LC-MS/MS method for this compound.
Caption: Workflow for LC-MS/MS method development for this compound.
Quantitative Data Summary: MS/MS Parameters
The following table provides a starting point for the mass spectrometer parameters. These must be optimized on your specific instrument.
| Parameter | Recommended Setting/Value | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | This compound has a strongly basic amine group, ideal for protonation.[3] |
| Precursor Ion (Q1) | m/z 250.2 | Represents the protonated molecule, [M+H]⁺. |
| Product Ions (Q3) | To be determined empirically | Infuse a standard to find the most intense and stable fragments. |
| Capillary Voltage | 3.0 - 5.0 kV | Optimize for stable spray and maximum ion signal.[4] |
| Drying Gas Temp. | 300 - 350 °C | Aids in desolvation of droplets. |
| Drying Gas Flow | 8 - 12 L/min | Facilitates solvent evaporation. |
| Nebulizer Pressure | 30 - 50 psi | Assists in droplet formation.[8] |
| Collision Energy (CE) | To be determined empirically | Optimize for each product ion to achieve maximum signal intensity. |
Detailed Experimental Protocol: Extraction from Plasma
This protocol describes a general solid-phase extraction (SPE) method for isolating this compound from a plasma matrix.
1. Materials:
-
Mixed-Mode Strong Cation Exchange (MCX) SPE Cartridges/Plates
-
Human Plasma (K₂EDTA)
-
This compound Standard
-
Internal Standard (e.g., Maprotiline or a stable-isotope labeled analog)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (≥98%)
-
Ammonium Hydroxide
-
Deionized Water
2. Sample Preparation:
-
Spike 200 µL of blank plasma with this compound standards and internal standard.
-
Add 200 µL of 2% formic acid in water and vortex for 10 seconds. This step lyses cells and ensures the analyte is charged for retention on the SPE sorbent.
3. Solid-Phase Extraction (SPE) Protocol:
-
Condition: Pass 1 mL of methanol through the MCX sorbent.
-
Equilibrate: Pass 1 mL of water through the sorbent.
-
Load: Load the pre-treated plasma sample onto the SPE cartridge and allow it to pass through slowly.
-
Wash 1: Pass 1 mL of 2% formic acid in water to remove hydrophilic interferences.
-
Wash 2: Pass 1 mL of methanol to remove lipophilic interferences.
-
Elute: Elute the analyte by passing 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analyte, releasing it from the cation exchange sorbent.
-
Dry Down: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
4. LC-MS/MS Analysis:
-
Column: C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
4.0 min: 95% B
-
5.0 min: 95% B
-
5.1 min: 5% B
-
6.5 min: 5% B
-
-
MS Settings: Use optimized parameters from the table above.
Troubleshooting Guide
This decision tree helps diagnose and resolve common issues during analysis.
Caption: Decision tree for troubleshooting common LC-MS/MS issues.
References
- 1. merckindex.rsc.org [merckindex.rsc.org]
- 2. This compound | C18H19N | CID 28425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. zefsci.com [zefsci.com]
- 10. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 12. agilent.com [agilent.com]
- 13. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Validation & Comparative
A Comparative Analysis of Benzoctamine and Chlordiazepoxide on 5-HT Turnover in the Brain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the effects of two anxiolytic compounds, benzoctamine and chlordiazepoxide, on the turnover of 5-hydroxytryptamine (5-HT), commonly known as serotonin, within the brain. The information presented is collated from preclinical experimental data to assist in research and drug development endeavors.
Executive Summary
Both this compound and chlordiazepoxide have been shown to reduce the turnover of 5-HT in the brain, an action that may be linked to their anxiolytic properties. Chlordiazepoxide, a classic benzodiazepine, exerts its effects primarily through the enhancement of GABAergic inhibition, which indirectly modulates serotonergic activity. The mechanism of this compound is less defined but is suggested to involve the inhibition of serotonin reuptake. This guide presents available quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of their comparative pharmacology.
Data Presentation: Effects on 5-HT Turnover
The following table summarizes the quantitative effects of this compound and chlordiazepoxide on 5-HT turnover as reported in preclinical studies.
| Drug | Dose | Animal Model | Brain Region | Method of Measuring 5-HT Turnover | Observed Effect | Reference |
| This compound | 20 mg/kg, i.p. | Rat | Whole Brain | Disappearance of intraventricularly-injected [¹⁴C]5-HT | 35% inhibition of [¹⁴C]5-HT disappearance | [1] |
| Chlordiazepoxide | 20 mg/kg, i.p. | Rat | Whole Brain | Disappearance of intraventricularly-injected [¹⁴C]5-HT | 30% inhibition of [¹⁴C]5-HT disappearance | [1] |
| Chlordiazepoxide | 5 mg/kg | Rat | Midbrain, Hypothalamus, Cortex | Measurement of 5-HT and 5-HIAA levels | Significantly increased 5-HT and significantly decreased 5-HIAA levels after 5 days of treatment, indicating reduced turnover.[2] | [2] |
Mechanisms of Action and Signaling Pathways
Chlordiazepoxide: As a benzodiazepine, chlordiazepoxide binds to a specific allosteric site on the GABA-A receptor.[3] This binding enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to an increased influx of chloride ions and hyperpolarization of the neuron.[4] This widespread neuronal inhibition is thought to indirectly reduce the firing rate of serotonergic neurons originating in the raphe nuclei, thereby decreasing the synthesis and turnover of 5-HT in projection areas.[5]
This compound: The precise mechanism of this compound is not as well-established. However, evidence suggests that it may act as a serotonin reuptake inhibitor.[6] By blocking the serotonin transporter (SERT), this compound would increase the concentration of 5-HT in the synaptic cleft, leading to a feedback inhibition of tryptophan hydroxylase, the rate-limiting enzyme in 5-HT synthesis, and a subsequent reduction in 5-HT turnover.
Caption: Proposed signaling pathways for chlordiazepoxide and this compound in reducing 5-HT turnover.
Experimental Protocols
The following methodologies are based on the key comparative study by Lippmann and Pugsley (1974) that directly compared the effects of this compound and chlordiazepoxide on 5-HT turnover.
1. Animal Model and Drug Administration:
-
Species: Male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions.
-
Drug Administration: this compound and chlordiazepoxide were administered intraperitoneally (i.p.).
2. Measurement of 5-HT Turnover:
-
Method: The primary method used was the measurement of the disappearance of intraventricularly-injected radiolabeled serotonin ([¹⁴C]5-HT). A decrease in the rate of disappearance is indicative of a reduced turnover rate.
-
Procedure:
-
Rats were anesthetized, and a cannula was implanted into the lateral ventricle of the brain.
-
[¹⁴C]5-HT was injected through the cannula.
-
At a specified time point after the injection, the animals were euthanized.
-
The brains were removed, and the amount of remaining [¹⁴C]5-HT was quantified using liquid scintillation counting.
-
The percentage inhibition of [¹⁴C]5-HT disappearance was calculated by comparing the levels in drug-treated animals to those in vehicle-treated controls.
-
3. Corroborative Method (Inhibition of Drug-Induced 5-HT Depletion):
-
Rationale: To further substantiate the findings, the ability of this compound and chlordiazepoxide to counteract the depletion of brain 5-HT induced by a releasing agent was assessed.
-
Procedure:
-
Rats were pre-treated with either this compound, chlordiazepoxide, or vehicle.
-
Subsequently, a 5-HT depleting agent was administered.
-
After a set period, the animals were sacrificed, and the whole brain levels of 5-HT were determined spectrofluorometrically.
-
The degree to which this compound and chlordiazepoxide prevented the depletion of 5-HT was quantified.
-
Caption: Experimental workflow for measuring 5-HT turnover using radiolabeled serotonin.
Conclusion
The available experimental data indicates that both this compound and chlordiazepoxide are effective in reducing the turnover of 5-HT in the brain, with a comparable magnitude of effect at the single dose tested in a head-to-head study. While chlordiazepoxide's impact on the serotonergic system is likely an indirect consequence of its primary GABAergic mechanism, this compound may act more directly on the serotonin system, potentially through the inhibition of 5-HT reuptake. Further research, including dose-response studies and direct measurement of 5-HIAA levels, would be beneficial for a more definitive comparison of their potencies and detailed mechanisms of action. This guide provides a foundational comparison for researchers and professionals in the field of drug development.
References
- 1. Effects of this compound and chlordiazepoxide on turnover and uptake of 5-hydroxytryptamine in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chlordiazepoxide loses its anxiolytic action with long-term treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlordiazepoxide - Wikipedia [en.wikipedia.org]
- 4. Chlordiazepoxide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Chlordiazepoxide reduces in vivo serotonin release in the basal ganglia of encéphale isolé but not anesthetized cats: evidence for a dorsal raphe site of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of the Pharmacodynamics of Benzoctamine and Other Tetracyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacodynamic properties of Benzoctamine and other notable tetracyclic compounds, Mianserin and Maprotiline. The information herein is intended to support research and drug development efforts by presenting objective data and methodologies.
Introduction
Tetracyclic compounds are a class of drugs that share a four-ring chemical structure. While primarily known for their antidepressant effects, some, like this compound, exhibit distinct anxiolytic and sedative properties. Understanding the comparative pharmacodynamics of these compounds is crucial for elucidating their mechanisms of action and identifying potential therapeutic applications. This compound, marketed as Tacitin, is noted for its sedative and anxiolytic effects without causing the significant respiratory depression often associated with other sedatives.[1] It is structurally similar to the tetracyclic antidepressant Maprotiline.[1] Mianserin and Maprotiline are well-characterized tetracyclic antidepressants that modulate noradrenergic and serotonergic systems.
Comparative Pharmacodynamics
The primary mechanism of action for many tetracyclic compounds involves the modulation of neurotransmitter systems in the brain, including serotonin and norepinephrine.[1] However, the specific receptor affinities and effects on neurotransmitter reuptake vary significantly among these agents, contributing to their distinct pharmacological profiles.
Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki, nM) of Mianserin and Maprotiline for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. Due to a lack of available quantitative data for this compound in the public domain, a direct comparison is not possible at this time. Qualitative descriptions suggest this compound has antagonistic effects at epinephrine and norepinephrine receptors.[1]
| Receptor | Mianserin (Ki, nM) | Maprotiline (Ki, nM) |
| Serotonin Receptors | ||
| 5-HT1A | 400 | 1800 |
| 5-HT1D | 13 | - |
| 5-HT2A | 1.1 - 2.5 | 11 - 29 |
| 5-HT2C | 0.8 - 4.2 | 130 |
| 5-HT3 | 120 | 1100 |
| 5-HT6 | 56 | - |
| 5-HT7 | 25 | 77 |
| Adrenergic Receptors | ||
| α1 | 1.7 - 10 | 19 - 45 |
| α2 | 2.0 - 4.5 | 1000 |
| Dopamine Receptors | ||
| D1 | 2800 | - |
| D2 | 340 - 550 | 350 - 665 |
| D3 | 1524 | 504 |
| Histamine Receptors | ||
| H1 | 0.2 - 1.0 | 0.79 - 2.0 |
| Muscarinic Receptors | ||
| M1-M5 | >1000 | 570 |
Data compiled from various sources. Note that values can vary between studies depending on the experimental conditions.
Neurotransmitter Transporter Inhibition
| Transporter | Mianserin (IC50/Ki, nM) | Maprotiline (K D, nM) |
| Norepinephrine Transporter (NET) | 16 - 40 | 11.1 - 25 |
| Serotonin Transporter (SERT) | 130 - 2000 | 5800 |
| Dopamine Transporter (DAT) | >10000 | 1000 |
Data compiled from various sources. IC50 and K D values are measures of potency and can be influenced by assay conditions.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions of these compounds, the following diagrams illustrate a generalized signaling pathway for tetracyclic antidepressants and a typical experimental workflow for determining receptor binding affinity.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for determining the binding affinity of a compound to a specific receptor.
1. Membrane Preparation:
-
Culture cells expressing the target receptor of interest.
-
Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to lyse the cells.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands and other interfering substances.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a multi-well plate, add a fixed amount of membrane preparation to each well.
-
Add a fixed concentration of a radiolabeled ligand (a molecule that binds specifically to the target receptor) to each well.
-
Add varying concentrations of the unlabeled test compound (e.g., this compound, Mianserin, or Maprotiline) to the wells.
-
To determine non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of a known, potent unlabeled ligand for the target receptor.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
3. Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.
4. Quantification and Data Analysis:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration.
-
Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (inhibition constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Reuptake Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the ability of a compound to inhibit the reuptake of neurotransmitters.
1. Cell Culture and Plating:
-
Culture cells that endogenously or recombinantly express the neurotransmitter transporter of interest (e.g., NET, SERT, or DAT).
-
Plate the cells in a multi-well plate and allow them to adhere and grow to a suitable confluence.
2. Uptake Assay:
-
Wash the cells with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Pre-incubate the cells with varying concentrations of the test compound (e.g., this compound, Mianserin, or Maprotiline) for a specific period.
-
Initiate the uptake reaction by adding a fixed concentration of a radiolabeled neurotransmitter (e.g., [3H]-norepinephrine, [3H]-serotonin, or [3H]-dopamine) to each well.
-
To determine non-specific uptake, a separate set of wells should be pre-incubated with a known, potent inhibitor of the specific transporter.
-
Incubate the plate at 37°C for a short period to allow for neurotransmitter uptake.
3. Termination of Uptake and Lysis:
-
Rapidly terminate the uptake by aspirating the assay medium and washing the cells multiple times with ice-cold assay buffer.
-
Lyse the cells by adding a lysis buffer (e.g., a solution containing a detergent).
4. Quantification and Data Analysis:
-
Transfer the cell lysates to scintillation vials with scintillation cocktail.
-
Measure the radioactivity in the lysates using a scintillation counter.
-
Subtract the non-specific uptake from the total uptake to determine the specific uptake at each concentration of the test compound.
-
Plot the specific uptake as a function of the test compound concentration.
-
Use non-linear regression analysis to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake.
Conclusion
This guide provides a comparative overview of the pharmacodynamics of this compound, Mianserin, and Maprotiline. While quantitative data for Mianserin and Maprotiline highlight their distinct receptor binding and neurotransmitter reuptake inhibition profiles, a significant limitation is the lack of comparable quantitative data for this compound. The available information suggests that this compound's anxiolytic and sedative effects are likely mediated through its interactions with adrenergic and serotonergic systems, but further detailed in vitro studies are required to fully elucidate its molecular mechanisms and to allow for a more direct and quantitative comparison with other tetracyclic compounds. The provided experimental protocols offer a foundation for conducting such investigations.
References
Benzoctamine at Therapeutic Doses: A Comparative Analysis of its Favorable Respiratory Safety Profile
A Comparison Guide for Researchers and Drug Development Professionals
Introduction
Benzoctamine, a tricyclic compound with anxiolytic and sedative properties, presents a compelling alternative to traditional benzodiazepines, primarily due to its markedly different respiratory safety profile at therapeutic doses. While benzodiazepines are well-documented to cause respiratory depression, a significant clinical concern, multiple studies indicate that this compound does not share this liability and, in some cases, may even exhibit a mild respiratory stimulant effect. This guide provides a comprehensive comparison of this compound and benzodiazepines, focusing on the experimental data that validates the lack of respiratory depression with this compound.
Comparative Efficacy and Respiratory Effects: A Review of Clinical Data
Clinical investigations have consistently demonstrated this compound's favorable respiratory profile compared to benzodiazepines like Diazepam. The following tables summarize key findings from comparative studies.
Table 1: Respiratory Effects of Oral this compound vs. Diazepam in Healthy Volunteers
| Parameter | This compound | Diazepam | Placebo |
| Effect on CO2 Response Curve | Variable; predominantly stimulatory | Depressive | No significant effect |
| Peak Respiratory Effect | 1 hour post-administration | - | - |
| Return to Normal Respiration | 2-3 hours post-administration | - | - |
| Data from the double-blind trial conducted by Utting & Pleuvry (1975).[1] |
Table 2: Respiratory Parameters in Patients with Respiratory Failure Treated with this compound
| Respiratory Parameter | Pre-Benzoctamine | Post-Benzoctamine | Change |
| Forced Expiratory Volume in 1 second (FEV1) | No significant change | No significant change | Not significant |
| Forced Vital Capacity (FVC) | No significant change | No significant change | Not significant |
| Arterial Carbon Dioxide Tension (Pco2) | No significant change | No significant change | Not significant |
| Data from the study by Clark & Collins (1973) on patients with chronic obstructive bronchitis and acute severe asthma.[2][3][4] |
Experimental Protocols
A clear understanding of the methodologies employed in these key studies is crucial for a critical evaluation of the data.
Study 1: Respiratory Effects of Oral this compound in Healthy Volunteers (Utting & Pleuvry, 1975)
-
Objective: To investigate the respiratory effects of low oral doses of this compound and compare them with Diazepam and a placebo.[1]
-
Study Design: A double-blind, placebo-controlled trial.
-
Subjects: Healthy adult volunteers.
-
Drug Administration:
-
Methodology: Carbon Dioxide (CO2) Response Curve:
-
The ventilatory response to carbon dioxide was measured using a rebreathing method.[6] This technique assesses the sensitivity of the respiratory center to CO2, a key indicator of respiratory drive.
-
Subjects rebreathe from a bag containing a known concentration of CO2 (e.g., 5-7%) in oxygen.[6]
-
During rebreathing, the CO2 level in the blood and, consequently, in the brain's respiratory centers, gradually rises, stimulating an increase in ventilation.
-
The relationship between the partial pressure of CO2 in arterial blood (PaCO2) and minute ventilation is plotted to generate a CO2 response curve. A shift of the curve to the right or a decrease in its slope indicates respiratory depression.
-
Study 2: this compound as a Sedative in Patients with Respiratory Failure (Clark & Collins, 1973)
-
Objective: To assess the safety of this compound as a sedative in patients with pre-existing respiratory failure.[2][3][4]
-
Study Design: Observational study.
-
Subjects: Fourteen patients with chronic obstructive bronchitis and six with acute severe asthma.[2][3][4]
-
Drug Administration: this compound was administered orally as night sedation. One patient with severe asthma received intravenous this compound.
-
Methodology: Respiratory Parameter Measurement:
-
Forced Expiratory Volume in 1 second (FEV1) and Forced Vital Capacity (FVC): These standard lung function tests were measured using spirometry to assess airflow and lung capacity.
-
Arterial Carbon Dioxide Tension (Pco2): Measured from arterial blood samples to directly assess the adequacy of ventilation. An increase in Pco2 indicates hypoventilation.
-
Mechanisms of Action and Signaling Pathways
The contrasting effects of this compound and benzodiazepines on respiration are rooted in their distinct molecular mechanisms of action.
This compound: A Serotonergic and Adrenergic Modulator
The precise mechanism of this compound is not fully elucidated, but it is understood to differ significantly from benzodiazepines.[5] It is believed to increase serotonin levels in the brain, potentially through the inhibition of serotonin uptake.[5][7][8][9] Additionally, it exhibits antagonistic effects on epinephrine and norepinephrine receptors.[5] The modulation of serotonergic pathways in the brainstem is known to play a crucial role in the control of breathing.[10][11][12] Different serotonin receptor subtypes can exert either excitatory or inhibitory effects on respiratory neurons.[10][11] The net effect of this compound appears to be a maintenance or even a slight stimulation of the respiratory drive.
Benzodiazepines: Potentiation of GABAergic Inhibition
Benzodiazepines exert their effects by binding to a specific site on the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[13][14] This binding enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron and subsequent hyperpolarization.[14] This potentiation of GABAergic inhibition in the respiratory control centers of the brainstem, including the pre-Bötzinger complex and the pons, leads to a decrease in the firing rate of respiratory neurons, resulting in respiratory depression.[15][16] The α1 and α2 subunits of the GABA-A receptor are particularly implicated in mediating the respiratory effects of benzodiazepines.[17]
Experimental Workflow for Assessing Respiratory Effects
The following diagram outlines a typical experimental workflow for comparing the respiratory effects of pharmacological agents like this compound and benzodiazepines.
Conclusion
References
- 1. This compound-a study of the respiratory effects of oral doses in human volunteers and interactions with morphine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of this compound as sedative in patients with respiratory failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of this compound as Sedative in Patients with Respiratory Failure | The BMJ [bmj.com]
- 4. Use of this compound as Sedative in Patients with Respiratory Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Effects of this compound and chlordiazepoxide on turnover and uptake of 5-hydroxytryptamine in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound and chlordiazepoxide on turnover and uptake of 5-hydroxytryptamine in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. THE ROLE OF SEROTONIN IN RESPIRATORY FUNCTION AND DYSFUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Expanded Biology of Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. benzoinfo.com [benzoinfo.com]
- 15. ardurecoverycenter.com [ardurecoverycenter.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Role of α1- and α2-GABAA receptors in mediating the respiratory changes associated with benzodiazepine sedation - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the in-vitro receptor binding profiles of Benzoctamine and maprotiline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in-vitro receptor binding profiles of Benzoctamine and Maprotiline. While extensive quantitative data is available for Maprotiline, allowing for a precise understanding of its interactions with various receptors, the in-vitro receptor binding profile of this compound is less well-defined in publicly available literature. This comparison summarizes the existing data to highlight the pharmacological differences and similarities between these two tetracyclic compounds.
Summary of In-Vitro Receptor Binding Data
The following table summarizes the available quantitative data for the binding affinities (Ki, in nM) of Maprotiline to various neurotransmitter transporters and receptors. Due to the limited availability of specific binding affinity data for this compound, a direct quantitative comparison is not fully possible. Qualitative descriptions of this compound's interactions are provided where specific Ki values are unavailable.
| Target | Maprotiline (Ki, nM) | This compound (Ki or IC50) |
| Monoamine Transporters | ||
| Norepinephrine Transporter (NET) | 11 - 12 | No quantitative data available. |
| Serotonin Transporter (SERT) | 5,800 | No quantitative data available. |
| Dopamine Transporter (DAT) | 1,000 | No quantitative data available. |
| Receptors | ||
| Histamine H1 | 0.79 - 2.0 | No quantitative data available. |
| α1-Adrenergic | 50 - 122 | Antagonist activity reported; no quantitative data available. |
| 5-HT2A | 51 | Antagonist activity reported; IC50 of 115 mM at the serotonin receptor has been cited, though this value is likely erroneous.[1] |
| Muscarinic Acetylcholine (mACh) | 350 - 665 | No quantitative data available. |
| Dopamine D2 | 9,400 | Antagonist activity reported; no quantitative data available. |
In-Vitro Receptor Binding Profiles
Maprotiline
Maprotiline is a tetracyclic antidepressant that exhibits a distinct in-vitro receptor binding profile. It is a potent inhibitor of the norepinephrine transporter (NET), which is believed to be the primary mechanism of its antidepressant action.[1][2] Its affinity for the serotonin transporter (SERT) and dopamine transporter (DAT) is significantly lower, indicating selectivity for norepinephrine reuptake inhibition.[2]
Beyond the monoamine transporters, Maprotiline demonstrates high affinity as an antagonist for the histamine H1 receptor, which likely contributes to its sedative effects.[1] It also has moderate affinity for α1-adrenergic and 5-HT2A receptors, acting as an antagonist at these sites.[1][2] Its antagonism at α1-adrenergic receptors may be associated with side effects such as orthostatic hypotension. The affinity of Maprotiline for muscarinic acetylcholine and dopamine D2 receptors is considerably weaker.[2]
This compound
This compound is a tetracyclic compound with anxiolytic and sedative properties.[1] While structurally similar to Maprotiline, its in-vitro receptor binding profile has not been as extensively characterized with quantitative data.
Existing literature suggests that this compound's mechanism of action may involve the antagonism of serotonin and alpha-adrenergic receptors.[1] Some studies indicate that it may increase serotonin levels in the brain, though the precise mechanism, whether through reuptake inhibition or other means, is not definitively established.[1] One source reports an IC50 value of 115 mM for the serotonin receptor, a concentration that is exceptionally high and likely not physiologically relevant, suggesting a possible error in the reported data.[1] Qualitative reports also suggest it has antagonistic effects on dopamine and norepinephrine receptors.[1] A direct comparison of its binding affinities with those of Maprotiline is challenging due to the absence of comprehensive and reliable Ki values for this compound across a range of relevant receptors.
Experimental Protocols
The determination of in-vitro receptor binding affinities, such as Ki and IC50 values, is typically performed using radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a drug and its target receptor.
General Radioligand Binding Assay Protocol (Displacement Assay)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the Ki of a test compound (e.g., this compound or Maprotiline).
1. Preparation of Receptor Source:
-
Cell membranes expressing the target receptor are prepared from cultured cell lines or from tissue homogenates.
-
The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA or Bradford assay).
2. Assay Incubation:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a specific radioligand (a radioactive molecule that binds to the target receptor). The concentration is usually at or below the Kd (dissociation constant) of the radioligand for the receptor.
-
A range of concentrations of the unlabeled test compound.
-
The prepared cell membranes.
-
Assay buffer to maintain optimal pH and ionic strength.
-
-
The plates are incubated at a specific temperature for a sufficient time to reach binding equilibrium.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the cell membranes with bound radioligand from the unbound radioligand in the solution.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
4. Measurement of Radioactivity:
-
The filter mat is dried, and a scintillation cocktail is added.
-
The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
5. Data Analysis:
-
The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Experimental Workflow: Radioligand Displacement Assay
Caption: Workflow of a typical radioligand displacement assay.
Signaling Pathway: Norepinephrine Transporter (NET) Inhibition
Caption: Inhibition of norepinephrine reuptake by Maprotiline.
Signaling Pathway: Histamine H1 Receptor Antagonism
Caption: Maprotiline's antagonism of the H1 receptor signaling pathway.
Signaling Pathway: α1-Adrenergic Receptor Antagonism
Caption: Maprotiline's antagonism of the α1-adrenergic receptor signaling pathway.
Signaling Pathway: 5-HT2A Receptor Antagonism
Caption: Maprotiline's antagonism of the 5-HT2A receptor signaling pathway.
References
Comparative Analysis of Benzoctamine and Medazepam in Pediatric Anxiety: A Review of Available Data
A pivotal yet dated clinical trial from 1973 stands as the primary source of direct comparison between Benzoctamine and Medazepam for the treatment of anxiety in children and adolescents. However, access to the full quantitative data and detailed experimental protocols from this study is limited in currently available literature. This guide synthesizes the accessible information on both compounds to provide a comparative overview for researchers, scientists, and drug development professionals.
Overview of this compound and Medazepam
This compound is a tetracyclic compound with anxiolytic and sedative properties. Its mechanism of action is not fully elucidated but is thought to involve the antagonism of serotonin and alpha-adrenergic receptors. In contrast, Medazepam is a long-acting benzodiazepine that enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to its anxiolytic, anticonvulsant, sedative, and muscle relaxant effects.
Clinical Data: A Singular Comparative Study
A key study, "this compound and medazepam in treatment of anxiety of children and adolescents: a comparative study," was published in Acta Psychiatrica Scandinavica in 1973. While the full text and its specific quantitative outcomes are not readily accessible in public databases, the study's existence points to a historical interest in comparing these two agents in a pediatric population. The study was identified as a controlled clinical trial, suggesting a structured comparison was undertaken.[1]
Unfortunately, a subsequent review from the Agency for Healthcare Research and Quality (US) in 2017 excluded this study, stating that the study "does not have children with anxiety (3–18 yrs)".[2] This contradiction with the study's title highlights the challenge in relying on older research without access to the complete methodology and patient demographics.
Due to the absence of detailed, publicly available quantitative data from this or any other direct comparative trial, a side-by-side table of efficacy and safety metrics cannot be constructed at this time.
Experimental Protocols
Without access to the full 1973 study, a detailed description of the experimental protocol used for the direct comparison of this compound and Medazepam in children and adolescents cannot be provided. A general understanding of such clinical trials would involve the following workflow:
Caption: Generalized workflow for a comparative clinical trial of anxiolytics in a pediatric population.
Signaling Pathways
The mechanisms of action for this compound and Medazepam involve distinct signaling pathways.
Medazepam: GABAergic Pathway
Medazepam, as a benzodiazepine, potentiates the effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.
Caption: Mechanism of action for Medazepam via potentiation of the GABA-A receptor signaling pathway.
This compound: Monoamine Neurotransmitter Pathways
The exact mechanism of this compound is less clear, but it is suggested to involve the modulation of serotonin and norepinephrine.
Caption: Postulated mechanism of action for this compound involving monoamine neurotransmitter systems.
Conclusion
References
Comparative Evaluation of the Abuse Potential of Benzoctamine Versus Classic Benzodiazepines: A Review of the Evidence
A direct comparative evaluation of the abuse potential of Benzoctamine versus classic benzodiazepines is challenging due to the limited publicly available data on this compound's abuse liability. While extensive research has characterized the abuse potential of benzodiazepines, similar dedicated preclinical and clinical studies for this compound are not readily found in the scientific literature. This guide provides a comprehensive overview of the established abuse potential of classic benzodiazepines, supported by experimental data, and contrasts this with the sparse information available for this compound, highlighting the significant data gap.
Executive Summary
Classic Benzodiazepines: A Well-Defined Abuse Potential
The abuse potential of classic benzodiazepines has been extensively studied and is a significant clinical concern. These drugs are classified as Schedule IV controlled substances in the United States, indicating a recognized potential for abuse and dependence.[1][2][3]
Mechanism of Action and Signaling Pathways
Benzodiazepines exert their effects by binding to a specific site on the γ-aminobutyric acid type A (GABA-A) receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[4] This potentiation of GABAergic neurotransmission in the central nervous system is responsible for their anxiolytic, sedative, and muscle relaxant properties. However, this mechanism is also central to their abuse potential.
The reinforcing effects of benzodiazepines are believed to be mediated by their action on GABA-A receptors within the brain's reward circuitry, particularly the ventral tegmental area (VTA) and the nucleus accumbens. By enhancing GABAergic inhibition of inhibitory interneurons in the VTA, benzodiazepines disinhibit dopaminergic neurons, leading to increased dopamine release in the nucleus accumbens. This neurochemical event is a common pathway for the rewarding effects of many drugs of abuse.
Preclinical Evaluation of Abuse Potential
Preclinical studies in animal models are crucial for assessing the abuse liability of new chemical entities. The two most common paradigms are self-administration and conditioned place preference (CPP).
Self-Administration Studies: These studies assess the reinforcing effects of a drug by determining if an animal will perform a task (e.g., press a lever) to receive it. Benzodiazepines are readily self-administered by various animal species, indicating their reinforcing properties.
Conditioned Place Preference (CPP): This paradigm assesses the rewarding effects of a drug by pairing its administration with a specific environment. Animals will subsequently spend more time in the environment associated with the drug, indicating a preference for it. Benzodiazepines have been shown to induce conditioned place preference in rodents.
Experimental Protocol: Intravenous Self-Administration in Rats
-
Subjects: Male Wistar rats are surgically implanted with intravenous catheters in the jugular vein.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.
-
Training: Rats are trained to press an "active" lever to receive an infusion of a reinforcing drug (e.g., cocaine) on a fixed-ratio schedule. The "inactive" lever has no programmed consequences.
-
Substitution Phase: Once stable responding is established, the training drug is replaced with various doses of the test benzodiazepine or saline (vehicle control).
-
Data Analysis: The number of infusions self-administered per session is recorded. A significantly higher rate of self-administration for the benzodiazepine compared to saline indicates reinforcing effects.
| Preclinical Model | Benzodiazepine Example | Key Findings | Reference |
| Self-Administration | Diazepam | Readily self-administered by rats and non-human primates. | [5] |
| Conditioned Place Preference | Midazolam | Induces a significant place preference in rats. | Not directly cited, but a common finding in the literature. |
Clinical Evidence of Abuse Potential
Human Abuse Potential (HAP) Studies: These are specialized clinical trials designed to assess the abuse liability of a drug in experienced recreational drug users. Participants typically rate the subjective effects of the test drug, a placebo, and a positive control (a drug with known abuse potential) on various scales, such as "drug liking" and "good drug effects." Benzodiazepines consistently produce positive subjective effects in these studies, indicating a high potential for abuse.
Epidemiological Data: Large-scale population studies reveal the real-world patterns of benzodiazepine use and misuse. Data from poison control centers, emergency departments, and national surveys consistently show that benzodiazepines are frequently involved in cases of non-medical use, diversion, and overdose, often in combination with other substances like opioids and alcohol.[6][7]
| Study Type | Key Findings | Reference |
| Human Abuse Potential | Benzodiazepines produce dose-dependent increases in "drug liking" and other positive subjective effects. | [8] |
| Epidemiological Surveys | Benzodiazepines are among the most commonly misused prescription drugs. | [6][7] |
| Emergency Department Data | Benzodiazepine-related emergency department visits are a significant public health concern. | [6] |
This compound: An Unclear Picture of Abuse Potential
This compound is a tetracyclic anxiolytic that was developed in the 1960s. Its mechanism of action is not fully understood but is thought to involve modulation of norepinephrine and serotonin neurotransmission, differing from the GABAergic mechanism of benzodiazepines.
Mechanism of Action
The primary mechanism of this compound is believed to be the antagonism of α1- and α2-adrenergic receptors, as well as serotonin 5-HT2A and 5-HT2C receptors. This distinct pharmacological profile suggests that it may not share the same abuse liability pathways as benzodiazepines.
Preclinical and Clinical Data
A thorough search of the scientific literature reveals a significant lack of dedicated preclinical or clinical studies evaluating the abuse potential of this compound using modern, standardized methodologies.
-
Preclinical Studies: No self-administration or conditioned place preference studies specifically investigating this compound could be identified.
-
Clinical Studies: While some older clinical trials compared the anxiolytic efficacy of this compound to benzodiazepines like diazepam, these studies did not systematically assess abuse potential or withdrawal phenomena.[9][10] Anecdotal reports from its period of clinical use do not highlight significant issues with abuse or dependence, but this does not constitute rigorous scientific evidence.
-
Epidemiological Data: There is a lack of epidemiological data on the misuse or abuse of this compound, likely due to its limited and historical clinical use in most parts of the world.
Conclusion and Future Directions
The abuse potential of classic benzodiazepines is well-established and supported by a vast body of preclinical, clinical, and epidemiological evidence. Their mechanism of action directly contributes to their reinforcing effects and the development of dependence. In stark contrast, the abuse potential of this compound remains largely uncharacterized. The available information on its pharmacology suggests a different mechanism of action that may not be associated with the same abuse liability as benzodiazepines.
However, the absence of dedicated studies on this compound's abuse potential represents a critical knowledge gap. To provide a definitive comparative evaluation, the following studies on this compound are necessary:
-
Receptor Binding and Functional Assays: Comprehensive in vitro studies to fully characterize its interaction with a wide range of CNS receptors, particularly those involved in reward and reinforcement.
-
Preclinical Abuse Liability Studies: Rigorous self-administration and conditioned place preference studies in animal models to assess its reinforcing and rewarding properties.
-
Human Abuse Potential Studies: If warranted by preclinical findings, well-controlled clinical trials in recreational drug users to evaluate its subjective effects and abuse liability.
Without such data, any claims regarding the lower abuse potential of this compound compared to benzodiazepines are speculative and should be treated with caution. The scientific community and drug development professionals should be aware of this data deficit when considering the therapeutic potential of non-benzodiazepine anxiolytics.
References
- 1. americanaddictioncenters.org [americanaddictioncenters.org]
- 2. Drug Enforcement Administration Drug Scheduling - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. campusdrugprevention.gov [campusdrugprevention.gov]
- 4. benzoinfo.com [benzoinfo.com]
- 5. psychogenics.com [psychogenics.com]
- 6. Benzodiazepine use, misuse, and abuse: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The epidemiology of benzodiazepine misuse: A systematic review* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Testing the abuse liability of anxiolytic and hypnotic drugs in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative evaluation of this compound and diazepam in treatment of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and medazepam in treatment of anxiety of children and adolescents: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Benzoctamine: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of benzoctamine based on general principles of laboratory safety and chemical waste management. No specific disposal protocols for this compound have been published. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations before proceeding with any disposal activities.
Essential Safety and Logistical Information
Researchers, scientists, and drug development professionals handling this compound must prioritize safety and regulatory compliance when it comes to waste disposal. Improper disposal can pose risks to human health and the environment. The following procedures outline a recommended course of action for managing this compound waste in a laboratory setting.
Chemical and Physical Properties Relevant to Disposal
| Property | Value/Information | Disposal Implication |
| Chemical Formula | C₁₈H₁₉N | The presence of nitrogen may require specific incineration conditions to avoid the formation of nitrogen oxides (NOx). |
| Molar Mass | 249.357 g/mol | --- |
| Classification | Dibenzobicyclo-octadiene derivative | As a pharmacologically active compound, it should be treated as chemical waste and not disposed of in regular trash or down the drain. |
| Solubility | Predicted low water solubility | Low water solubility suggests it may persist in aquatic environments if not disposed of properly. Avoid drain disposal. |
| Physical State | Solid | Solid waste should be segregated from liquid waste. |
Step-by-Step Disposal Procedures
The following is a generalized protocol for the disposal of this compound waste. This should be adapted to comply with your institution's specific policies.
Waste Identification and Segregation
-
Identify all this compound waste streams. This includes pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions containing this compound.
-
Segregate this compound waste from other chemical waste streams at the point of generation to prevent unintended reactions.
-
Use separate, clearly labeled waste containers for solid and liquid this compound waste.
Containerization and Labeling
-
Use appropriate waste containers. Containers must be chemically compatible with this compound and any solvents used. They should be in good condition with secure, leak-proof closures.[1]
-
Label all waste containers clearly. The label should include:
-
The words "Hazardous Waste" (or as required by your institution).
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
Storage
-
Store waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
The SAA should be at or near the point of waste generation.[2]
-
Ensure secondary containment (e.g., a tray or bin) is used for liquid waste containers to contain any potential spills.[3]
-
Store waste containers in a well-ventilated area, away from incompatible materials.
Disposal Request and Pickup
-
Do not dispose of this compound down the drain or in the regular trash. [2][4] This is crucial to prevent environmental contamination and potential harm to aquatic life.
-
Contact your institution's EHS department to schedule a pickup for your this compound waste.[2]
-
Follow all institutional procedures for requesting a waste pickup, which may involve online forms or specific tagging requirements.
-
Your EHS department will arrange for the final disposal by a licensed hazardous waste management contractor, likely through high-temperature incineration.[5]
Decontamination of Labware
-
Decontaminate reusable labware that has come into contact with this compound. A common procedure is to rinse with a suitable solvent (e.g., ethanol or acetone) three times.
-
Collect the solvent rinsate as hazardous liquid waste and dispose of it according to the procedures outlined above.
-
After decontamination, labware can typically be washed with soap and water.
Spill Management
-
In the event of a spill, consult the Safety Data Sheet (SDS) for this compound and your laboratory's standard operating procedures for chemical spills.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial sorbent).
-
Collect the contaminated absorbent material in a sealed container, label it as hazardous waste, and dispose of it through your EHS department.
Experimental Protocols for Deactivation (for consideration)
While no specific deactivation protocols for this compound waste are documented, research on other psychoactive compounds has explored the use of activated carbon to adsorb and deactivate the active pharmaceutical ingredients.[6][7][8]
Experimental Concept: A potential, though not standard, laboratory-scale experiment to render small amounts of this compound non-retrievable could involve dissolving the compound in a suitable solvent and adding a surplus of activated carbon. The mixture would be agitated for a period to allow for adsorption. The resulting slurry would still need to be disposed of as hazardous chemical waste. This is not a standard disposal procedure and should only be conducted as a registered experiment with the approval of your institution's EHS and safety committees.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. danielshealth.com [danielshealth.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 6. Activated Carbon-Based System for the Disposal of Psychoactive Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. deterrasystem.com [deterrasystem.com]
- 8. rxdestroyer.com [rxdestroyer.com]
Essential Safety and Operational Guidance for Handling Benzoctamine and Other Potent Pharmaceutical Compounds
Disclaimer: A specific Safety Data Sheet (SDS) for Benzoctamine could not be located during a comprehensive search. The following guidance is based on best practices for handling potent, pharmacologically active compounds with unknown specific hazard profiles. Researchers must conduct a thorough risk assessment before beginning any work.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound or other potent compounds where specific handling data is unavailable. The procedural guidance herein is designed to minimize exposure risk and ensure a safe laboratory environment.
Risk Assessment and Handling Precautions
When handling a compound with limited safety data, a conservative approach is necessary. This compound, as a pharmacologically active substance, should be treated as a potent compound. The primary routes of exposure to be controlled are inhalation of airborne particles and dermal contact.[1] Engineering controls, such as fume hoods or glove boxes, should be the primary means of containment, with Personal Protective Equipment (PPE) serving as a crucial secondary barrier.[1][2]
Personal Protective Equipment (PPE) Recommendations
The selection of PPE depends on the specific laboratory operation being performed. The following table summarizes the recommended PPE for various tasks when handling potent compounds like this compound.
| Activity | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection |
| Weighing and Handling Solids | Double-gloving with powder-free nitrile gloves | Safety goggles with side shields or a face shield | Disposable, low-permeability gown with knit cuffs | N95 or higher respirator, especially for tasks outside of a containment hood |
| Preparing Solutions | Double-gloving with powder-free nitrile gloves | Safety goggles and a face shield to protect against splashes | Disposable, low-permeability gown with knit cuffs | Recommended if not performed in a certified chemical fume hood |
| Cell Culture and In Vitro Assays | Powder-free nitrile gloves | Standard safety glasses | Standard lab coat | Generally not required if performed in a biological safety cabinet |
| Cleaning and Decontamination | Heavy-duty nitrile or neoprene gloves | Safety goggles and a face shield | Fluid-resistant gown or coveralls | Air-purifying respirator with appropriate cartridges may be necessary for large spills |
Experimental Protocol: Glove Permeation Testing
To ensure the selected gloves provide adequate protection, their resistance to permeation by the compound in a specific solvent should be verified. While no specific data for this compound exists, the following is a general methodology for assessing glove permeation based on ASTM D6978-05, the standard practice for assessing the resistance of medical gloves to permeation by chemotherapy drugs.
Objective: To determine the breakthrough time and permeation rate of a specific chemical through a glove material.
Materials:
-
Glove material to be tested
-
Challenge chemical (e.g., this compound dissolved in a relevant solvent)
-
Permeation cell
-
Collecting medium (e.g., air, nitrogen, or a liquid)
-
Analytical instrument capable of detecting the challenge chemical (e.g., HPLC, GC-MS)
Methodology:
-
A sample of the glove material is clamped between two chambers of a permeation cell.
-
The challenge chemical is introduced into the outer chamber, in contact with the glove's exterior surface.
-
A collecting medium is circulated through the inner chamber, in contact with the glove's interior surface.
-
The collecting medium is continuously or periodically sampled and analyzed for the presence of the challenge chemical.
-
The time from the initial contact of the chemical with the glove material until it is detected in the collecting medium is the breakthrough time.
-
The rate at which the chemical permeates the glove material is calculated based on the concentration detected in the collecting medium over time.
Operational and Disposal Plans
Handling:
-
Always handle potent compounds in a designated area, such as a chemical fume hood or a glove box, to minimize the risk of inhalation.[2]
-
Use dedicated equipment (spatulas, glassware, etc.) and clean it thoroughly after use.
-
Avoid generating dust when handling solid materials.
Disposal:
-
All waste contaminated with this compound, including gloves, gowns, and disposable labware, should be treated as hazardous waste.
-
Contaminated materials should be placed in a sealed, clearly labeled waste container.
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste.[3]
Logical Workflow for Handling Potent Compounds
The following diagram illustrates the decision-making process for safely handling a potent compound with unknown specific hazards.
Caption: Workflow for risk assessment and PPE selection for potent compounds.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
